molecular formula C3H9ClN2O B558173 Boc-Lys(Ac)-OH CAS No. 6404-26-8

Boc-Lys(Ac)-OH

Cat. No.: B558173
CAS No.: 6404-26-8
M. Wt: 124.57 g/mol
InChI Key: GAGJMOQGABUOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Lys(Ac)-OH, also known as this compound, is a useful research compound. Its molecular formula is C3H9ClN2O and its molecular weight is 124.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKOUUAPSRCSNT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982132
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-26-8
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Lys(Ac)-OH: Properties, Application, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH). This essential amino acid derivative is a critical building block in peptide synthesis, particularly for research focused on epigenetics and post-translational modifications.

Core Chemical Properties

This compound is a white to off-white powder, valued for its stability and compatibility with standard peptide synthesis protocols.[1] Its dual-protection scheme, with a Boc group on the alpha-amino group and an acetyl group on the epsilon-amino group, allows for the precise incorporation of an acetylated lysine residue into a peptide sequence.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 6404-26-8[1]
Molecular Formula C₁₃H₂₄N₂O₅[1]
Molecular Weight 288.34 g/mol [1]
Melting Point 137-138 °C[1]
Appearance White to slight yellow to beige powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage Temperature 2-8°C, sealed in a dry environment[1]
Spectroscopic Data
  • ¹H NMR: Expected signals would include those for the Boc protecting group (a singlet around 1.4 ppm), the lysine backbone and sidechain protons, and a singlet for the acetyl group protons (around 2.0 ppm).

  • ¹³C NMR: Characteristic signals would be observed for the carbonyls of the Boc, acetyl, and carboxylic acid groups, as well as the carbons of the lysine sidechain and the quaternary carbon of the Boc group.[3][4]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 289.34. Fragmentation patterns would likely involve the loss of the Boc group and other characteristic fragments.

Experimental Protocols

This compound is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). The following sections detail the general experimental procedures for its use.

General Synthesis of Boc-Protected Amino Acids

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general method for the synthesis of Boc-protected amino acids, such as Boc-Lys(Boc)-OH, involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5][6] The synthesis of this compound would require an orthogonal protection strategy to selectively acetylate the ε-amino group.

Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide chain follows the standard iterative cycle of Boc-SPPS.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

  • Resin Swelling: The resin is swelled in DCM for 30-60 minutes.[7]

  • First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin.[7]

  • Boc Deprotection: The Boc protecting group is removed with a solution of 50% TFA in DCM.[7][8]

  • Neutralization: The resin is neutralized with a solution of 5-10% DIEA in DCM.[7]

  • Amino Acid Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent and coupled to the growing peptide chain.[7]

  • Repeat: Steps 3-5 are repeated for each subsequent amino acid in the peptide sequence.[7]

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail such as HF or TFMSA with appropriate scavengers.[8]

Boc Deprotection

The removal of the Nα-Boc protecting group is a critical step in SPPS and is typically achieved using trifluoroacetic acid (TFA).

Procedure:

  • The peptide-resin is treated with a solution of 25-50% TFA in DCM.[9]

  • The reaction is stirred at room temperature for 30 minutes to 2 hours.[9]

  • The progress of the deprotection can be monitored by TLC or HPLC.[9]

  • Following completion, the solvent and excess TFA are removed by rotary evaporation.[9]

  • The deprotected amine salt is precipitated with cold diethyl ether.[9]

Biological Significance and Signaling Pathways

Lysine acetylation is a crucial post-translational modification that plays a significant role in regulating a wide array of cellular processes, including gene transcription, DNA damage response, and metabolism.[10][11] The use of this compound in peptide synthesis allows researchers to create tools to probe the function of acetylated proteins.

The p53 Acetylation Pathway

A well-studied example of the importance of lysine acetylation is in the regulation of the tumor suppressor protein p53.[10][11][12][13] Acetylation of p53 at various lysine residues by histone acetyltransferases (HATs) like p300/CBP and Tip60 enhances its transcriptional activity, leading to cell cycle arrest or apoptosis in response to cellular stress.[12][13][14] Conversely, histone deacetylases (HDACs) remove these acetyl groups, downregulating p53 activity.[15]

The following diagram illustrates the core components of the p53 acetylation signaling pathway.

p53_acetylation_pathway cluster_stress Cellular Stress cluster_regulation Regulation of p53 Activity cluster_outcomes Cellular Outcomes Stress DNA Damage, Oncogenic Stress HATs HATs (p300/CBP, Tip60) Stress->HATs activates p53_inactive Inactive p53 p53_active Active (Acetylated) p53 p53_inactive->p53_active HDACs HDACs p53_active->HDACs deacetylates Transcription Transcriptional Activation p53_active->Transcription HATs->p53_inactive acetylates HDACs->p53_inactive Outcomes Cell Cycle Arrest, Apoptosis, Senescence Transcription->Outcomes boc_spps_workflow Start Start with Resin Swell 1. Resin Swelling (DCM) Start->Swell Couple1 2. Couple First Boc-AA Swell->Couple1 Deprotect 3. Boc Deprotection (TFA in DCM) Couple1->Deprotect Neutralize 4. Neutralization (DIEA in DCM) Deprotect->Neutralize Couple_AcLys 5. Couple This compound Neutralize->Couple_AcLys Repeat 6. Repeat Steps 3-5 for remaining AAs Couple_AcLys->Repeat Repeat->Deprotect Yes Cleave 7. Final Cleavage (e.g., HF) Repeat->Cleave No Purify 8. Purify Peptide Cleave->Purify hat_hdac_relationship Protein Protein-Lysine Acetylated_Protein Protein-Lysine(Ac) Protein->Acetylated_Protein Acetylation Acetylated_Protein->Protein Deacetylation HATs HATs (Histone Acetyltransferases) HATs->Protein HDACs HDACs (Histone Deacetylases) HDACs->Acetylated_Protein

References

A Technical Guide to N-alpha-Boc-N-epsilon-acetyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of N-alpha-Boc-N-epsilon-acetyl-L-lysine, a crucial amino acid derivative for advanced biochemical and pharmaceutical research. It details the compound's chemical structure, physicochemical properties, and primary applications. Furthermore, this guide outlines detailed experimental protocols for its synthesis and its use in Solid-Phase Peptide Synthesis (SPPS). Visual diagrams are provided to illustrate its molecular organization and its workflow in peptide synthesis, serving as a critical resource for researchers, scientists, and professionals in drug development.

Core Compound Structure and Properties

N-alpha-Boc-N-epsilon-acetyl-L-lysine, also known as Boc-L-Lys(Ac)-OH, is a derivative of the amino acid L-lysine.[1] Its structure is characterized by two key modifications: a tert-butyloxycarbonyl (Boc) protecting group attached to the alpha-amino group (Nα) and an acetyl group on the epsilon-amino group (Nε) of the lysine side chain. This differential protection scheme is fundamental to its utility in chemical synthesis, allowing for the selective modification and incorporation of lysine into complex molecules.[1] The IUPAC name for this compound is 6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid.[2]

Physicochemical Data

The key quantitative properties of N-alpha-Boc-N-epsilon-acetyl-L-lysine are summarized below. This data is essential for experimental design, including reaction setup, purification, and storage.

PropertyValueReference(s)
CAS Number 6404-26-8[1]
Molecular Formula C₁₃H₂₄N₂O₅[1][2]
Molecular Weight 288.34 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 135-140 °C[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [a]D²⁰ = -7 ± 1º (c=2 in Acetic Acid)[1]
Storage Conditions 0-8 °C[1]
Structural Diagram

The logical arrangement of the protective groups on the L-lysine core is illustrated in the following diagram.

Logical Structure of Boc-L-Lys(Ac)-OH cluster_lysine L-Lysine Core lysine Backbone (Cα, COOH) Side Chain (Cβ, Cγ, Cδ, Cε) alpha_amino Alpha-Amino Group (Nα) alpha_amino->lysine epsilon_amino Epsilon-Amino Group (Nε) epsilon_amino->lysine boc Boc Group (tert-butyloxycarbonyl) boc->alpha_amino Protects acetyl Acetyl Group (CH₃CO) acetyl->epsilon_amino Modifies

Caption: Molecular organization of N-alpha-Boc-N-epsilon-acetyl-L-lysine.

Key Applications in Research and Development

The unique structure of Boc-L-Lys(Ac)-OH makes it a versatile tool in several scientific domains.

  • Peptide Synthesis : It serves as a fundamental building block in the synthesis of peptides.[1][3] The Boc group provides temporary protection for the alpha-amino group, which can be removed under acidic conditions to allow for peptide bond formation, while the stable acetyl group on the epsilon-amino group remains intact. This is particularly useful for synthesizing peptides where lysine acetylation is a required post-translational modification (PTM) for functional studies.

  • Bioconjugation : The compound is employed in bioconjugation techniques to link biomolecules, thereby improving the stability and therapeutic function of drug candidates.[1][3]

  • Protein Modification and Interaction Studies : Researchers use this derivative to modify proteins to investigate the role of lysine acetylation in protein-protein interactions, cellular signaling, and enzymatic activity.[1]

  • Drug Development : In the pharmaceutical industry, this molecule aids in the development of novel drugs by enhancing properties like solubility and bioavailability.[1] Its use in creating peptide-based therapeutics is a significant area of application.[3]

  • Neuroscience Research : It is valuable in neuroscience for studying the role of lysine acetylation in regulating gene expression and neuronal function.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Boc-L-Lys(Ac)-OH and its application in peptide synthesis.

Protocol 1: General Synthesis of N-alpha-Boc-N-epsilon-acetyl-L-lysine

This protocol describes a general method for the selective N-epsilon-acetylation of N-alpha-Boc-L-lysine. The principle is based on the differential reactivity of the two amino groups after the alpha-amino group is protected.

Materials:

  • N-alpha-Boc-L-lysine

  • Acetic anhydride (Ac₂O)

  • A suitable base (e.g., triethylamine, TEA)

  • Solvent (e.g., Dichloromethane, DCM, or a mixed aqueous system)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve N-alpha-Boc-L-lysine in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0 °C.

  • Basification: Add the base (e.g., triethylamine) dropwise to the solution. The base acts as a scavenger for the acid generated during the reaction.

  • Acetylation: Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the cooled solution. The acetylating agent will selectively react with the more nucleophilic and sterically accessible epsilon-amino group.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • If using an organic solvent like DCM, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • If using an aqueous system, acidify the solution with dilute HCl to a pH of ~2-3 to precipitate the product.

  • Extraction & Drying: Extract the product into an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure N-alpha-Boc-N-epsilon-acetyl-L-lysine as a white powder.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for incorporating Boc-L-Lys(Ac)-OH into a growing peptide chain on a solid support resin (e.g., Merrifield resin) using a Boc-SPPS strategy.

Materials:

  • Peptide synthesis resin with a free amino group (e.g., H₂N-Gly-Merrifield Resin)

  • N-alpha-Boc-N-epsilon-acetyl-L-lysine

  • Coupling agent (e.g., DCC/HOBt or HBTU/DIPEA)

  • Deprotection agent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

  • Neutralization agent: Diisopropylethylamine (DIPEA) in DCM (e.g., 5% v/v)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Washing solvents: DCM, Methanol

Workflow:

start Start: Resin-Bound Peptide (Boc-AA...-Resin) deprotection 1. Nα-Deprotection: Wash with DCM, then treat with TFA/DCM start->deprotection wash1 2. Washing: Wash with DCM and Methanol deprotection->wash1 neutralization 3. Neutralization: Treat with DIPEA/DCM wash1->neutralization wash2 4. Washing: Wash with DCM neutralization->wash2 coupling 5. Coupling: Add Boc-Lys(Ac)-OH + Coupling Agent in DMF/DCM wash2->coupling wash3 6. Washing: Wash with DCM and Methanol coupling->wash3 repeat Repeat Cycle for Next Amino Acid wash3->repeat repeat->deprotection Next Cycle cleavage Final Step: Cleavage from Resin (e.g., with HF) repeat->cleavage Final Cycle

Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Preparation: Start with the resin-bound peptide chain which has a Boc-protected N-terminus. Swell the resin in DCM.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of TFA in DCM for approximately 30 minutes. This exposes a free amino group.

  • Washing: Wash the resin thoroughly with DCM and methanol to remove residual TFA and the cleaved Boc-group byproducts.

  • Neutralization: Neutralize the resulting ammonium salt by washing the resin with a solution of DIPEA in DCM to yield a free primary amine.

  • Washing: Wash the resin again with DCM to remove excess DIPEA.

  • Coupling: In a separate vessel, pre-activate N-alpha-Boc-N-epsilon-acetyl-L-lysine with a coupling agent (e.g., HBTU in the presence of DIPEA in DMF). Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents.

  • Cycle Repetition: To add more amino acids, repeat steps 2-7.

  • Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (except the N-epsilon-acetyl group, which is stable to these conditions) are removed, typically using a strong acid like hydrofluoric acid (HF).

Conclusion

N-alpha-Boc-N-epsilon-acetyl-L-lysine is an indispensable reagent in modern biochemical and pharmaceutical sciences. Its orthogonally protected structure provides chemists and biologists with precise control over peptide synthesis and protein modification. The applications, ranging from the synthesis of epigenetically modified histone peptides to the development of novel bioconjugate drugs, underscore its importance. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this versatile compound in a laboratory setting.

References

An In-Depth Technical Guide to Boc-Lys(Ac)-OH (CAS Number 6404-26-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-N-ε-acetyl-L-lysine, commonly referred to as Boc-Lys(Ac)-OH (CAS No. 6404-26-8). This essential amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of acetylated lysine residues into synthetic peptides. The acetylation of lysine is a pivotal post-translational modification (PTM) that plays a crucial role in regulating a myriad of cellular processes, including gene expression, protein stability, and signal transduction. This document details the chemical and physical properties of this compound, provides in-depth experimental protocols for its use in peptide synthesis, and discusses its application in studying significant biological pathways, such as those involving the tumor suppressor p53 and histone modifications.

Introduction

Lysine acetylation is a dynamic and reversible post-translational modification that neutralizes the positive charge of the lysine side chain's epsilon-amino group, thereby influencing protein structure, protein-protein interactions, and protein-DNA interactions. The study of lysine acetylation's role in health and disease has necessitated the synthesis of peptides containing site-specifically acetylated lysine residues. This compound serves as a key reagent in these investigations, enabling the precise incorporation of this modification. Its use is particularly prominent in the synthesis of peptide-based therapeutics, probes for studying epigenetic mechanisms, and tools for elucidating complex signaling networks.[1]

Physicochemical Properties

This compound is a white to off-white powder that is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 6404-26-8[1][3]
Molecular Formula C₁₃H₂₄N₂O₅[1][3]
Molecular Weight 288.34 g/mol [1][3]
Appearance White to off-white powder[2]
Purity ≥98% (TLC)[1]
Optical Rotation [α]²⁵/D -9.5 to -6.5° (c=0.5% in AcOH)[1]
Storage Temperature 2-30°C[1]

Synonyms:

  • N-α-t.-Boc-N-ε-acetyl-L-lysine[1]

  • Boc-Nε-acetyl-L-lysine[4]

  • 6-acetamido-2-(tert-butoxycarbonylamino)hexanoic acid[5]

Synthesis of this compound

cluster_synthesis Plausible Synthesis Workflow for this compound Start Start with N-α-Boc-L-lysine Step1 Selective Acetylation of ε-Amino Group (e.g., using acetic anhydride under controlled pH) Start->Step1 Purification Purification (e.g., crystallization or chromatography) Step1->Purification Product This compound Purification->Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of N-ε-acetyl-lysine residues in Boc solid-phase peptide synthesis (SPPS).[1] The following sections provide detailed protocols for its use.

General Workflow for Boc-SPPS

The general workflow for incorporating this compound into a growing peptide chain on a solid support is depicted below.

cluster_spps Boc-SPPS Workflow for Incorporating this compound Resin Peptide-Resin with N-terminal Boc group Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling of this compound (e.g., with HBTU/DIPEA in DMF) Neutralization->Coupling Washing Washing Steps Coupling->Washing NextCycle Repeat for next amino acid Washing->NextCycle NextCycle->Deprotection

Caption: General workflow for Boc-SPPS.

Detailed Protocol for Boc Deprotection

Objective: To remove the N-terminal Boc protecting group from the peptide-resin to allow for the coupling of the next amino acid.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel. Drain the DCM.

  • Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Use approximately 10 mL of the solution per gram of resin. Agitate the mixture for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin with a 5-10% solution of DIPEA in DCM (2-3 times).

  • Final Washing: Wash the resin again with DCM (3-5 times) to remove excess DIPEA. The resin is now ready for the next coupling step.

Peptide Cleavage from Resin and Final Deprotection

Objective: To cleave the synthesized peptide from the solid support and remove all side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • p-Cresol (scavenger)

  • Cold diethyl ether

Procedure (HF Cleavage):

  • Dry the peptide-resin thoroughly under vacuum.

  • In a specialized HF cleavage apparatus, add the dried resin and a scavenger such as p-cresol.

  • Cool the apparatus in a dry ice/acetone bath and condense anhydrous HF into the reaction vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

Purification and Analysis of Acetylated Peptides

HPLC Purification

Crude acetylated peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing acetonitrile concentration. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry.

Mass Spectrometry

The molecular weight of the purified acetylated peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should correspond to the calculated mass of the desired peptide.

Analytical Data for this compound
  • ¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group, the acetyl methyl protons, and the protons of the lysine backbone and side chain.

  • ¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid, the Boc group, and the acetyl group, as well as the carbons of the lysine backbone and side chain, and the tert-butyl group would be expected.

  • FT-IR: Characteristic peaks would include N-H stretching, C=O stretching (from the carboxylic acid, Boc, and acetyl groups), and C-H stretching vibrations. The IR spectrum for the closely related Boc-Lys-OH shows characteristic N-H and C=O stretching vibrations.[6]

Biological Significance and Applications

The incorporation of acetylated lysine into peptides using this compound is crucial for studying a variety of biological processes.

Histone Modification and Epigenetics

Lysine acetylation on histone tails is a key epigenetic mark associated with transcriptionally active chromatin. Synthetic histone tail peptides containing acetylated lysine are invaluable tools for studying the enzymes that "write" (histone acetyltransferases, HATs) and "erase" (histone deacetylases, HDACs) these marks, as well as the proteins that "read" them (e.g., bromodomain-containing proteins).

The p53 Signaling Pathway

The tumor suppressor protein p53 is regulated by numerous post-translational modifications, including acetylation. Acetylation of specific lysine residues in p53 can modulate its stability and transcriptional activity, influencing cell fate decisions such as cell cycle arrest and apoptosis. Peptides corresponding to regions of p53 containing acetylated lysine can be used to investigate the interactions of p53 with other proteins and to study the enzymes that regulate its acetylation state.

cluster_p53 Simplified p53 Acetylation Pathway DNA_Damage DNA Damage HATs HATs (e.g., p300/CBP, Tip60) DNA_Damage->HATs p53 p53 HATs->p53 Acetylation p53_Ac Acetylated p53 HDACs HDACs (e.g., HDAC1, SIRT1) p53_Ac->HDACs Deacetylation Target_Genes Target Gene Expression (e.g., p21, BAX, PUMA) p53_Ac->Target_Genes Activation Cell_Fate Cell Fate Decision (Cell Cycle Arrest, Apoptosis) Target_Genes->Cell_Fate

Caption: Simplified p53 acetylation signaling pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is an indispensable reagent for researchers in chemistry, biology, and medicine. Its utility in the site-specific incorporation of acetylated lysine into peptides has greatly advanced our understanding of the profound impact of this post-translational modification on cellular function. The experimental protocols and biological context provided in this guide are intended to facilitate its effective use in the synthesis of valuable research tools and potential therapeutic agents. As the field of epigenetics and protein regulation continues to expand, the importance of building blocks like this compound in dissecting these complex biological systems will undoubtedly grow.

References

A Technical Guide to Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Nα-Boc-Nε-acetyl-L-lysine, commonly referred to as Boc-Lys(Ac)-OH. It is a crucial building block in synthetic peptide chemistry, particularly in the development of peptide-based therapeutics. The strategic placement of protecting groups—the tert-butyloxycarbonyl (Boc) group on the alpha-amino terminus and an acetyl group on the epsilon-amino side chain—allows for controlled, stepwise peptide elongation and specific side-chain modification.[1] This guide details its chemical properties, applications in solid-phase peptide synthesis, and relevant experimental protocols.

Core Compound Data

The physical and chemical properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, solubility, and storage conditions.

PropertyValue
Molecular Weight 288.34 g/mol
Molecular Formula C₁₃H₂₄N₂O₅[2][3][4][5]
CAS Number 6404-26-8
Synonyms N-α-t.-Boc-N-ε-acetyl-L-lysine
Appearance White to off-white powder
Purity ≥98% (TLC)
Storage Temperature 2-30°C
Primary Application Boc Solid-Phase Peptide Synthesis (SPPS)

Role in Peptide Synthesis and Drug Development

This compound is a vital derivative for incorporating specifically modified lysine residues into a peptide sequence.[6] The acetylation of the lysine side chain can significantly alter the peptide's overall properties. These modifications are often critical for optimizing a peptide drug candidate by influencing its solubility, stability against enzymatic degradation, and receptor binding affinity.[6]

The dual-protection scheme is fundamental to its utility. The Boc group provides temporary protection for the α-amino group and is readily removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).[7] In contrast, the N-epsilon-acetyl group is stable under these conditions, ensuring the side chain remains protected throughout the synthesis. This "orthogonal" protection strategy is a cornerstone of modern peptide chemistry, enabling the precise construction of complex peptide structures.[1][7]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS. This process involves a repeated cycle of deprotection, neutralization, and coupling steps.

Materials:

  • Appropriate resin (e.g., PAM or MBHA resin)

  • This compound and other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling agent (e.g., HBTU, HATU)

  • Washing solvents

Procedure:

  • Resin Preparation & Swelling:

    • Place the desired amount of resin into a reaction vessel.

    • Wash the resin with DMF, followed by DCM.

    • Swell the resin in DCM for at least 30 minutes to ensure optimal reaction conditions.[8]

  • Boc Deprotection:

    • Remove the Boc protecting group from the N-terminus of the resin-bound peptide.

    • Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes.[7][8]

    • This step exposes the free amine, which will form a TFA salt.[7]

    • Filter and wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.[8]

  • Neutralization:

    • Neutralize the TFA salt to generate the free amine, which is necessary for the subsequent coupling reaction.

    • Treat the resin with a 5-10% solution of DIEA in DMF or DCM for several minutes (e.g., 2 x 2 minutes).[7][8]

    • Wash the resin extensively with DMF to remove excess DIEA.[8]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the this compound (typically 3 equivalents relative to resin loading).

    • Dissolve this compound, a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to begin the activation process, which takes 2-5 minutes.[8]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours to ensure the coupling reaction goes to completion.[8]

    • Monitor the reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[8]

  • Washing:

    • After coupling, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.[8]

  • Cycle Repetition:

    • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage:

    • Once the peptide sequence is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups (excluding the Nε-acetyl group on lysine) are removed.

    • This is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (HF), often with a scavenger cocktail (e.g., p-cresol, thioanisole) to prevent side reactions.[8]

Visualized Workflow: Boc-SPPS Cycle

The following diagram illustrates the core cyclical workflow for extending a peptide chain by one amino acid residue using the Boc-SPPS methodology described above.

Boc_SPPS_Cycle start Resin-Bound Peptide (N-Terminus Boc-Protected) deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Step 2: Neutralization (DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Step 3: Coupling (Activated this compound) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end_node Resin-Bound Peptide + 1 Residue (N-Terminus Boc-Protected) wash3->end_node Repeat Cycle

Caption: Workflow for a single Boc-SPPS cycle.

References

A Technical Guide to N-α-Boc-N-ε-acetyl-L-lysine (Boc-Lys(Ac)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Boc-N-ε-acetyl-L-lysine, commonly referred to as Boc-Lys(Ac)-OH, is a pivotal building block in synthetic peptide chemistry. Its unique bifunctional nature, with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an acetyl group on the ε-amino group of the lysine side chain, allows for the precise incorporation of acetylated lysine residues into peptide sequences. This capability is of paramount importance for research into epigenetics and post-translational modifications (PTMs), as lysine acetylation is a key regulatory mechanism for protein function and gene expression. This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS) and the study of lysine acetylation-dependent signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white powder with the empirical formula C13H24N2O5. Its chemical structure features a chiral center at the α-carbon, with the L-configuration being the biologically relevant isomer. The Boc group provides temporary protection of the α-amino group, which is readily removed under acidic conditions, while the ε-acetyl group is stable to these conditions, allowing for orthogonal protection strategies in peptide synthesis.

Property Value
Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
CAS Number 6404-26-8
Appearance White to slight yellow to beige powder
Melting Point 137-138 °C
Optical Rotation (α 25/D) -9.5 to -6.5 ° (c=0.5% in AcOH)
Purity (TLC) ≥98%
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Below is a 2D representation of the chemical structure of this compound.

The Core Function of Acetylated Lysine in Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Lysine acetylation is a critical, reversible post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes. By altering the chemical properties of lysine residues, acetylation modulates protein structure, function, and interaction networks. This guide provides an in-depth examination of the multifaceted functions of acetylated lysine, with a focus on its impact on signaling pathways, the quantitative biophysical effects of this modification, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of lysine acetylation's role in cellular biology and its potential as a therapeutic target.

The Fundamental Biochemistry of Lysine Acetylation

Lysine acetylation involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue. This reaction is catalyzed by a family of enzymes known as lysine acetyltransferases (KATs), formerly referred to as histone acetyltransferases (HATs). The reverse reaction, deacetylation, is carried out by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs).

The most direct consequence of this modification is the neutralization of the positive charge on the lysine side chain. This seemingly simple change has profound implications for protein function:

  • Altered Electrostatic Interactions: The charge neutralization can disrupt or weaken intramolecular and intermolecular electrostatic interactions, leading to conformational changes in proteins and protein complexes.

  • Creation of a Recognition Motif: The acetylated lysine residue becomes a specific binding site for proteins containing a specialized reader domain known as a bromodomain .

Recognition of Acetylated Lysine: The Bromodomain

Bromodomains are a structurally conserved protein module of approximately 110 amino acids that specifically recognizes and binds to acetyl-lysine motifs. Humans have over 60 bromodomain-containing proteins (BCPs), which act as "readers" of the acetylation mark, translating it into downstream cellular signals. The binding of a bromodomain to an acetylated lysine is a critical mechanism for the recruitment of protein complexes to specific cellular locations, such as chromatin, to regulate gene expression and DNA repair.

The interaction is characterized by a deep, largely hydrophobic pocket in the bromodomain that accommodates the acetyl-methyl group, with hydrogen bonds forming between the acetyl-carbonyl oxygen and conserved residues within the bromodomain.

Functional Consequences of Lysine Acetylation

While historically studied in the context of histones and transcriptional regulation, it is now understood that thousands of non-histone proteins are also subject to lysine acetylation, impacting nearly every aspect of cell biology.

The acetylation of lysine residues on the N-terminal tails of histone proteins is a hallmark of transcriptionally active chromatin (euchromatin). By neutralizing the positive charge of lysine, acetylation reduces the electrostatic affinity between the histone tails and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, increasing the accessibility of DNA to transcription factors and the transcriptional machinery. Furthermore, acetylated histones recruit bromodomain-containing proteins, such as transcription factors and chromatin remodelers, to further promote gene expression.

A paramount example of non-histone protein regulation by acetylation is the tumor suppressor protein p53. In response to cellular stress, such as DNA damage, p53 is acetylated at multiple lysine residues by the KATs p300/CBP. This acetylation is crucial for its activation and stability.

  • Acetylation blocks ubiquitination: Key lysine residues in the C-terminal domain of p53 are targets for both acetylation and ubiquitination by the E3 ligase MDM2, which targets p53 for proteasomal degradation. Acetylation of these sites physically blocks their ubiquitination, thereby stabilizing p53 and increasing its cellular concentration.

  • Acetylation enhances DNA binding: Acetylation within the DNA binding domain of p53 enhances its ability to bind to the promoter regions of its target genes, such as p21 (CDKN1A), which mediates cell cycle arrest.

The following diagram illustrates the central role of acetylation in the p53 signaling pathway.

p53_acetylation_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_degradation Degradation Pathway cluster_response Cellular Response DNA Damage DNA Damage p300_CBP p300/CBP (KAT) p53_inactive p53 (Inactive) p300_CBP->p53_inactive Acetylates (Ac) p53_active p53-Ac (Active/Stable) p53_ub p53-Ub MDM2 MDM2 (E3 Ligase) p53_active->MDM2 inhibits binding Target_Genes Target Gene Expression (e.g., p21) p53_active->Target_Genes activates MDM2->p53_inactive Ubiquitinates (Ub) Proteasome Proteasome p53_ub->Proteasome Degradation Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest leads to

Caption: p53 acetylation pathway in response to DNA damage.

Quantitative Data on Acetylated Lysine Interactions

The binding affinity between bromodomains and acetylated lysine peptides can be quantified using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a measure of binding affinity, with lower Kd values indicating stronger binding.

Bromodomain-Containing ProteinPeptide SequenceAcetylation SiteKd (μM)Reference
BRD4(1)H4 (1-20)K122.7[Filippakopoulos et al., 2010]
BRD4(1)H4 (1-20)K5/K8/K12/K160.2[Filippakopoulos et al., 2010]
CREBBPp53 (370-388)K382150[Mujtaba et al., 2004]
BAZ2BH4 (1-20)K167.9[Filippakopoulos et al., 2012]
CECR2H3 (1-20)K9/K14/K18/K231.1[Allen et al., 2015]

This table presents representative data; values can vary based on experimental conditions.

Key Experimental Protocols

Studying lysine acetylation requires a range of biochemical and cell-based assays. Below are summarized protocols for fundamental techniques.

This assay is used to determine if a protein of interest is a substrate for a specific lysine acetyltransferase.

Workflow Diagram:

in_vitro_acetylation_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection Prot_A Purified Substrate Protein Incubate Incubate components at 30°C for 1 hour in reaction buffer Prot_A->Incubate KAT_Enzyme Purified KAT Enzyme KAT_Enzyme->Incubate Acetyl_CoA Acetyl-CoA (or 14C-labeled) Acetyl_CoA->Incubate SDS_PAGE Stop reaction & run on SDS-PAGE Incubate->SDS_PAGE Western_Blot Western Blot with anti-acetyl-lysine Ab SDS_PAGE->Western_Blot Autorad Autoradiography (if using 14C-Acetyl-CoA) SDS_PAGE->Autorad

Caption: Workflow for a typical in vitro acetylation assay.

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF):

    • Recombinant substrate protein (1-5 μg)

    • Recombinant active KAT enzyme (e.g., p300/CBP, 100-200 ng)

    • Acetyl-Coenzyme A (50-100 μM final concentration)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stopping the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Detection:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a pan-specific or site-specific anti-acetyl-lysine antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence or fluorescence.

  • Protein Isolation: Isolate the protein of interest from cells or tissues, often via immunoprecipitation.

  • In-gel Digestion: Run the protein on an SDS-PAGE gel, excise the corresponding band, and perform in-gel digestion with a protease like trypsin. Trypsin cleaves C-terminal to arginine and lysine, but its activity is blocked by lysine acetylation, a feature that can be exploited in analysis.

  • Peptide Enrichment (Optional): For complex samples, enrich for acetylated peptides using antibodies that recognize acetyl-lysine.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides.

  • Data Analysis: The MS/MS spectra are searched against a protein database. A mass shift of 42.0106 Da on a lysine residue is indicative of acetylation. Specialized software is used to confidently assign the modification site.

Therapeutic Targeting of Lysine Acetylation

The critical role of lysine acetylation in disease, particularly cancer, has made the enzymes that write (KATs) and erase (KDACs/HDACs) this mark attractive drug targets. HDAC inhibitors (HDACi) are the most clinically advanced class of these drugs.

HDACs are often overexpressed in cancer cells, leading to the deacetylation of histones and tumor suppressor proteins, which promotes cell proliferation and survival. HDAC inhibitors block the activity of these enzymes, leading to an accumulation of acetylation (hyperacetylation) on histone and non-histone proteins. This can induce a variety of anti-cancer effects, including cell cycle arrest, apoptosis, and differentiation.

Mechanism of HDAC Inhibitors:

HDACi_mechanism cluster_cancer Cancer Cell State cluster_treatment HDACi Treatment cluster_outcome Therapeutic Outcome HDAC HDAC (Overexpressed) Histones Histones HDAC->Histones Deacetylates p53 p53 HDAC->p53 Deacetylates Chromatin_Closed Condensed Chromatin Histones->Chromatin_Closed p53_degraded p53 Degraded p53->p53_degraded TSG_Off Tumor Suppressor Genes OFF Chromatin_Closed->TSG_Off HDACi HDAC Inhibitor (e.g., Vorinostat) HDACi->HDAC Inhibits Acetylation Hyperacetylation HDACi->Acetylation Chromatin_Open Open Chromatin Acetylation->Chromatin_Open p53_active p53 Active & Stable Acetylation->p53_active TSG_On Tumor Suppressor Genes ON Chromatin_Open->TSG_On Apoptosis Apoptosis TSG_On->Apoptosis CellCycleArrest Cell Cycle Arrest TSG_On->CellCycleArrest p53_active->Apoptosis p53_active->CellCycleArrest

Caption: Mechanism of action for HDAC inhibitors in cancer therapy.

Conclusion

Lysine acetylation is a fundamental regulatory mechanism that extends far beyond its initial discovery in the context of histone biology. By neutralizing lysine's positive charge and creating a binding motif for bromodomain-containing proteins, this simple modification orchestrates complex cellular responses. The ability to modulate protein stability, enzymatic activity, and protein-protein interactions places lysine acetylation at the center of cellular signaling networks. A thorough understanding of its function, guided by robust quantitative and biochemical methodologies, is essential for basic research and for the continued development of novel therapeutic strategies that target the acetylation machinery.

Navigating the Safe Handling of Boc-Lys(Ac)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH), a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of research outcomes. While this compound is not classified as a hazardous substance, prudent laboratory practices are essential when handling any chemical reagent.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueReferences
Synonyms N-α-t.-Boc-N-ε-acetyl-L-lysine, Boc-Nε-acetyl-L-lysine[2]
CAS Number 6404-26-8[1]
Molecular Formula C13H24N2O5[1][3]
Molecular Weight 288.34 g/mol [1][3]
Appearance White to off-white powder/solid[1][4]
Melting Point 131-140 °C[1][5]
Purity ≥98%[1]
Storage Temperature 0-8 °C; 2-30 °C is also mentioned[1][5]
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Toxicological Data and Hazard Identification

Current safety data sheets indicate that this compound is not classified as a hazardous substance.[6] However, as with all chemicals, it should be handled with care. Some sources suggest it may cause skin and eye irritation.[4]

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Safe Handling and Storage Protocols

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Handling
  • Ventilation: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[7][8]

  • Avoid Dust Formation: Minimize the generation of dust.[7][8][9]

  • Personal Contact: Avoid contact with skin, eyes, and clothing.[10]

  • Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[5][9][10]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8][10]

  • Temperature: Store in a cool place, with recommended temperatures between 0-8°C.[1][5] Some sources also indicate storage at 2-30°C is acceptable.

  • Incompatibilities: Avoid strong oxidizing agents.[11][12]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecificationReferences
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves, which must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7][8]
Body Protection Laboratory coat. Choose body protection according to the amount and concentration of the dangerous substance at the workplace.[7][8]
Respiratory Protection For nuisance levels of dust, use a type N95 (US) or type P1 (EN 143) dust mask. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7][8]

First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][9][10]
Skin Contact Wash off with soap and plenty of water. Consult a physician in case of irritation.[7][9][10]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10][13]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7][10]

Accidental Release and Disposal

Accidental Release
  • Use personal protective equipment.[8][9]

  • Avoid dust formation.[7][8][9]

  • Sweep up and shovel.[7]

  • Do not let the product enter drains.[7][9]

  • Keep in suitable, closed containers for disposal.[7]

Disposal

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[11] Dispose of unused product in a suitable, closed container.[7] Contaminated packaging should be disposed of as unused product.[7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][10]

  • Special Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[7][11]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7][10]

Experimental Protocols and Data Presentation

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the cited literature. The information presented in this guide is a synthesis of data from publicly accessible Safety Data Sheets and product information pages.

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_disposal Waste Disposal receive Receive Chemical inspect Inspect Container receive->inspect store Store at 0-8°C in a Dry, Ventilated Area inspect->store ppe Don PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh in Ventilated Area (Avoid Dust) ppe->weigh use Use in Experiment weigh->use spill Accidental Spill weigh->spill waste Collect Waste use->waste evacuate Evacuate Area (if necessary) spill->evacuate contain Contain Spill spill->contain cleanup Clean Up with Appropriate Materials contain->cleanup label_waste Label Waste Container waste->label_waste dispose Dispose via Certified Waste Handler label_waste->dispose

References

A Technical Guide to Boc-Lys(Ac)-OH: Synthesis, Application, and Supply for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-α-tert-Butoxycarbonyl-N-ε-acetyl-L-lysine (Boc-Lys(Ac)-OH), a critical reagent for the incorporation of acetylated lysine residues in peptide synthesis. Acetyllysine is a key post-translational modification (PTM) involved in the epigenetic regulation of gene expression, making this compound an invaluable tool for research in histone biology, drug discovery, and proteomics. This document details supplier information, quality control specifications, a plausible synthesis protocol, and its primary application in solid-phase peptide synthesis (SPPS).

Supplier Information and Physical/Chemical Properties

This compound is commercially available from several reputable suppliers. The following table summarizes key information to assist in procurement and experimental planning.

SupplierCatalog NumberPurity (Assay)FormMolecular WeightCAS NumberStorage Temperature
Sigma-Aldrich (Novabiochem®) 853076≥98% (TLC)Powder288.34 g/mol 6404-26-82-30°C
Aapptec Peptides ABK135Not specifiedNot specified288.3 g/mol 6404-26-8Not specified
Alkali Scientific 8530760005Not specifiedNot specifiedNot specified6404-26-8Not specified
ChemPep Inc. Not specifiedNot specifiedNot specified288.3 g/mol 6404-26-8Not specified

Table 1: Supplier and Property Information for this compound

Quality Control Specifications

Ensuring the quality of this compound is paramount for successful peptide synthesis. While specific parameters may vary between suppliers, the following table outlines typical quality control specifications based on available data. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity ≥98%Thin Layer Chromatography (TLC)
Identity Conforms to structureInfrared Spectroscopy (IR)
Optical Rotation [α]25/D -9.5 to -6.5° (c=0.5% in AcOH)Polarimetry
Solubility Clearly soluble (1 mmol in 2 ml DMF)Visual

Table 2: Typical Quality Control Specifications for this compound [1]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-ε-acetyl-L-lysine

  • Copper Complex Formation: Dissolve L-lysine hydrochloride in water and adjust the pH to approximately 9.5 with a suitable base (e.g., sodium carbonate). Add a solution of copper(II) sulfate to form the lysine-copper complex, which selectively protects the α-amino and carboxyl groups.

  • Acetylation of the ε-Amino Group: To the aqueous solution of the lysine-copper complex, add acetic anhydride dropwise while maintaining the pH at approximately 9.5 with the addition of a base. The reaction is typically stirred at room temperature for several hours.

  • Copper Removal: After the reaction is complete, remove the copper ions by precipitation as copper sulfide (by bubbling hydrogen sulfide gas through the solution) or by chelation with a resin such as Chelex 100.

  • Isolation and Purification: Filter the reaction mixture to remove the copper precipitate. The resulting solution containing N-ε-acetyl-L-lysine can be purified by ion-exchange chromatography.

Step 2: N-α-Boc Protection of N-ε-acetyl-L-lysine

  • Reaction Setup: Dissolve the purified N-ε-acetyl-L-lysine in a suitable solvent system, such as a mixture of dioxane and water.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc)₂O to the solution. Maintain the pH of the reaction mixture at approximately 9-10 by the controlled addition of a base (e.g., sodium hydroxide). The reaction is typically stirred at room temperature overnight.

  • Workup and Isolation: After the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3. Extract the product into an organic solvent such as ethyl acetate.

  • Purification and Characterization: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization or column chromatography. Characterization should be performed using techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-ε-acetyl-L-lysine cluster_step2 Step 2: N-α-Boc Protection Lysine L-Lysine Copper_Complex Lysine-Copper Complex Lysine->Copper_Complex CuSO4, Base Acetylated_Complex Acetylated Lysine-Copper Complex Copper_Complex->Acetylated_Complex Acetic Anhydride N_epsilon_acetyl_lysine N-ε-acetyl-L-lysine Acetylated_Complex->N_epsilon_acetyl_lysine Copper Removal Boc_Lys_Ac_OH This compound N_epsilon_acetyl_lysine->Boc_Lys_Ac_OH (Boc)2O, Base

Plausible synthetic workflow for this compound.

Application in Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The primary application of this compound is as a building block in Boc-SPPS to introduce N-ε-acetyl-lysine residues into a peptide sequence. This allows for the synthesis of peptides with specific PTMs, which are crucial for studying their biological function, particularly in the context of histone modifications and their role in epigenetic regulation.

Experimental Protocol: Incorporation of this compound in Boc-SPPS

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support using the Boc-SPPS strategy.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.

  • Boc Deprotection: Swell the resin in a suitable solvent like dichloromethane (DCM). Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). This step is followed by washing with DCM and a neutralization step with a base such as diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling:

    • Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Add an activator base (e.g., DIEA) to the solution to activate the carboxyl group of this compound.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with gentle agitation.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., ninhydrin test) to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform a final Boc deprotection. The peptide is then cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., HF or TFMSA).

  • Purification and Analysis: The crude peptide is precipitated, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Boc_SPPS_Workflow Start Resin with N-Boc-AA Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of this compound (HBTU/DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Monitoring Ninhydrin Test Washing->Monitoring Repeat_Coupling Repeat Coupling Monitoring->Repeat_Coupling Positive Next_AA Couple Next Amino Acid Monitoring->Next_AA Negative Repeat_Coupling->Coupling Next_AA->Deprotection More AAs Cleavage Final Cleavage and Deprotection (HF or TFMSA) Next_AA->Cleavage End of Sequence Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Acetylated Peptide Purification->Final_Peptide

References

Core Principles of Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a pivotal technology in drug discovery and development. Its acid-labile nature allows for the selective deprotection of the Nα-amino group, enabling the stepwise elongation of the peptide chain. This technical guide provides a comprehensive overview of the principles, protocols, and critical considerations for the successful application of Boc chemistry in peptide synthesis.

Boc-based SPPS relies on a cyclical process of deprotection, neutralization, and coupling reactions to assemble a peptide sequence on an insoluble resin support.[1] The strategy's success is rooted in the differential acid lability of the Nα-Boc group and the more acid-stable side-chain protecting groups, which are typically benzyl-based.[2] This graduated acid lability is a key feature of the Boc/Bzl protection scheme.[1]

The general workflow of Boc-SPPS involves the following stages:

  • Resin Swelling: The solid support, typically a polystyrene-based resin, is swollen in a suitable solvent like dichloromethane (DCM) to ensure optimal reaction kinetics.[1]

  • Deprotection: The temporary Nα-Boc protecting group is removed with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[2]

  • Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent and then reacted with the free N-terminal amine of the resin-bound peptide.[1]

  • Cleavage: Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4]

Chemical Mechanisms

Boc Protection of Amino Acids:

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[3][5]

Acid-Catalyzed Boc Deprotection:

The removal of the Boc group is achieved through acidolysis. The mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to yield the free amino group and carbon dioxide.[3][6]

Experimental Protocols

Protocol 1: Nα-Boc Deprotection

This protocol details the removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain.

StepProcedureReagents and ConditionsDuration
1Resin SwellingPlace the desired amount of resin in a reaction vessel and add DCM to cover the resin. Allow to swell with gentle agitation.30-60 min
2Pre-washAdd a solution of 50% TFA in DCM to the swollen resin and agitate.5 min
3DeprotectionDrain the pre-wash solution and add a fresh solution of 50% TFA in DCM. Agitate to ensure complete deprotection.15-25 min
4WashingDrain the TFA solution and wash the resin multiple times with DCM and then isopropanol (IPA) to remove residual TFA.~10 min

Scavengers, such as 0.5% dithioethane (DTE), are recommended during deprotection when Cys, Met, or Trp are present in the sequence to prevent side reactions from the tert-butyl cation.[2][7]

Protocol 2: Neutralization

This step converts the N-terminal TFA salt to a free amine, preparing it for the next coupling cycle.

StepProcedureReagents and ConditionsDuration
1NeutralizationAdd a 50% solution of DIEA in DCM to the deprotected peptide-resin and agitate.1-2 min
2WashingDrain the neutralization solution and wash the resin thoroughly with DCM to remove excess base.~5 min
Protocol 3: Amino Acid Coupling

This protocol describes the activation and coupling of the next Nα-Boc protected amino acid.

StepProcedureReagents and ConditionsDuration
1ActivationIn a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.~5 min
2CouplingAdd the activated amino acid solution to the neutralized peptide-resin. Add 4-6 equivalents of DIEA to initiate the coupling reaction. Agitate at room temperature.1-2 hours
3MonitoringMonitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.-
4WashingOnce coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.~10 min

For sterically hindered amino acids like Boc-L-Ile-OH, pre-activation of the amino acid with the coupling reagent before addition to the resin is recommended to improve coupling efficiency.[8]

Protocol 4: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

StepProcedureReagents and ConditionsDuration
1CleavageTreat the peptide-resin with a strong acid cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT) or anhydrous HF.1-4 hours
2Peptide PrecipitationCarefully evaporate the strong acid under a stream of nitrogen. Precipitate the crude peptide with cold diethyl ether.-
3Collection and WashingCollect the peptide by filtration or centrifugation and wash multiple times with cold ether to remove scavengers and cleaved protecting groups.-
4DryingDry the precipitated peptide under vacuum.-

The choice of cleavage cocktail depends on the amino acid composition of the peptide and the type of side-chain protecting groups used.[1]

Data Presentation

Table 1: Common Reagents in Boc-SPPS

Reagent ClassExamplesFunction
ResinsMerrifield, MBHA, BHA, PAMSolid support for peptide synthesis.[1][7]
Deprotection AgentTrifluoroacetic Acid (TFA)Removes the Nα-Boc group.[3]
Neutralizing BaseDiisopropylethylamine (DIEA)Neutralizes the N-terminal ammonium salt.[2]
Coupling ReagentsHBTU, HCTU, HATU, DIC/HOBtActivate the carboxylic acid for amide bond formation.[1][8][9]
Side-Chain Protecting GroupsBenzyl (Bzl), Tosyl (Tos)Protect reactive side chains during synthesis.[2]
Cleavage ReagentsHydrogen Fluoride (HF), TFMSA, Reagent KCleave the peptide from the resin and remove side-chain protecting groups.[1][2]

Table 2: Comparison of Boc and Fmoc SPPS Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Grouptert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection ConditionAcid-labile (TFA)Base-labile (Piperidine)
Side-Chain ProtectionAcid-labile (e.g., Benzyl)Acid-labile (e.g., t-Butyl)
Final CleavageStrong acid (e.g., HF)Strong acid (e.g., TFA)
OrthogonalityNo (Graduated acid lability)Yes
AdvantagesGood for long or hydrophobic peptides, can reduce aggregation.[4][]Milder deprotection conditions, suitable for acid-sensitive residues.[][12]
DisadvantagesHarsher final cleavage conditions, requires specialized equipment for HF.[4][13]Can be more expensive, potential for diketopiperazine formation.[][14]

Potential Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially impacting the purity and yield of the final peptide.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains of residues like Tryptophan (Trp), Cysteine (Cys), and Methionine (Met). The use of scavengers can mitigate this.[2]

  • Diketopiperazine Formation: This cyclization reaction can occur at the dipeptide stage, leading to chain termination. It can be suppressed by using in situ neutralization protocols.[14]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to the formation of a stable five-membered aspartimide ring, which can lead to a mixture of α- and β-coupled peptides.[7][14]

  • Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamate, especially during prolonged exposure to acidic conditions.

  • Transesterification: This can occur with ester-linked side chains, such as in Boc-Glu(OBzl), particularly during resin attachment.[15]

Visualizations

Boc_SPPS_Workflow Resin Resin SwollenResin Swollen Resin Resin->SwollenResin DCM DeprotectedResin Deprotected Peptide-Resin (N-terminal NH3+) SwollenResin->DeprotectedResin 50% TFA/DCM NeutralizedResin Neutralized Peptide-Resin (N-terminal NH2) DeprotectedResin->NeutralizedResin DIEA/DCM CoupledResin Coupled Peptide-Resin NeutralizedResin->CoupledResin Boc-AA, Coupling Reagent, DIEA CoupledResin->DeprotectedResin Repeat Cycle FinalPeptide Final Peptide CoupledResin->FinalPeptide HF or TFMSA Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Formation of tert-Butyl Cation cluster_3 Decarboxylation BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ (TFA) CarbamicAcid R-NH-COOH + (CH3)3C+ ProtonatedBoc->CarbamicAcid FreeAmine R-NH2 + CO2 CarbamicAcid->FreeAmine Boc_vs_Fmoc SPPS Solid-Phase Peptide Synthesis Boc Boc Strategy SPPS->Boc Fmoc Fmoc Strategy SPPS->Fmoc Boc_Deprotection Deprotection: Acid (TFA) Boc->Boc_Deprotection Boc_Cleavage Final Cleavage: Strong Acid (HF) Boc->Boc_Cleavage Fmoc_Deprotection Deprotection: Base (Piperidine) Fmoc->Fmoc_Deprotection Fmoc_Cleavage Final Cleavage: Strong Acid (TFA) Fmoc->Fmoc_Cleavage

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Acetylated Lysine using Boc-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, with lysine acetylation emerging as a key signaling mechanism in cellular processes ranging from gene expression to metabolic control. The synthesis of peptides containing acetylated lysine residues is an invaluable tool for elucidating the functional roles of this modification and for the development of novel therapeutics. This document provides a detailed protocol for the incorporation of N-ε-acetyl-lysine into synthetic peptides via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) using the building block Boc-Lys(Ac)-OH.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method for SPPS, particularly advantageous for the synthesis of long or challenging peptide sequences where aggregation can be a concern.[1] In this strategy, the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] The use of pre-acetylated this compound ensures the direct and unambiguous incorporation of the acetylated lysine residue at the desired position within the peptide sequence.

Materials and Reagents

  • Resins: Merrifield resin (for peptide acids), MBHA or BHA resin (for peptide amides)

  • Amino Acids: Nα-Boc protected amino acids, including this compound

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Neutralization Reagent: N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagents: HBTU, HOBt, DIC, HATU (see Table 1 for comparison)

  • Cleavage Cocktails:

    • Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol)

    • Trifluoromethanesulfonic acid (TFMSA)/TFA/Thioanisole

  • Precipitation/Washing: Cold diethyl ether

  • Purification:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Analysis:

    • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
Coupling ReagentClassTypical EfficiencyRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95%Very FastLowHighly efficient for sterically hindered amino acids. Should be used with a non-nucleophilic base like DIEA.[2]
HBTU/HOBt Aminium/Uronium Salt90-95%FastLowA robust and cost-effective option for both routine and challenging couplings.[2]
DIC/HOBt Carbodiimide/Additive85-90%ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[2]
PyBOP Phosphonium Salt90-95%FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[2]
Table 2: Standard Boc-SPPS Cycle Parameters
StepReagent/SolventConcentration/EquivalentsTime
1. DCM Wash DCM-3 x 1 min
2. Deprotection 50% TFA in DCM-1 x 2 min, 1 x 20-30 min
3. Washes DCM, IPA, DMF-3 x 1 min each
4. Neutralization 5-10% DIEA in DMF-2 x 2 min
5. DMF Wash DMF-3 x 1 min
6. Coupling Boc-AA (3-4 eq), Coupling Reagent (3-4 eq), DIEA (6-8 eq)-30-60 min (HATU), 1-4 hours (DIC/HOBt)
7. DMF Wash DMF-3 x 1 min

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the manual steps for one cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is assembled.

  • Resin Preparation: If starting a new synthesis, swell the appropriate resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide) in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the solvent.

    • Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes, then drain.[3]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin. Agitate for 2 minutes and drain.[3]

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling (HBTU/HOBt Example):

    • In a separate vessel, pre-activate the Boc-amino acid (including this compound) (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.[4]

    • Add DIEA (6 equivalents) to the mixture and allow it to activate for 2-5 minutes.[4]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[4]

  • Monitoring and Washing:

    • Monitor the reaction completion using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

    • If the reaction is incomplete, the coupling step can be repeated.

    • Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Peptide Cleavage and Deprotection (HF Method)

Safety Note: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation: Dry the fully synthesized peptide-resin under vacuum. Place the dried resin (typically 200 mg - 1 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.[5]

  • Scavenger Addition: Add a scavenger cocktail to the resin. A common mixture for peptides without sensitive residues is p-cresol:anisole (1:1 v/v), using about 1 mL of total scavenger per gram of resin.[6]

  • HF Distillation: Cool the reaction vessel to -5 to 0 °C using a cryostat or dry ice/acetone bath. Carefully distill anhydrous HF (approx. 9 mL per gram of resin) into the reaction vessel.[5]

  • Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.[5]

  • HF Removal: After the reaction is complete, remove the HF by vacuum evaporation, ensuring it is captured in a suitable trap (e.g., calcium oxide).[5]

  • Peptide Precipitation:

    • Once all HF is removed, carefully add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

    • Filter the peptide precipitate and wash it several times with cold diethyl ether to remove scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification (RP-HPLC)
  • Sample Preparation: Dissolve the crude, dried peptide in a minimal volume of a suitable solvent, such as 50% acetonitrile in water. If solubility is an issue, small amounts of acetic acid or TFA can be added.

  • Chromatography:

    • Equilibrate a preparative C18 RP-HPLC column with Solvent A (0.1% TFA in water).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B (0.1% TFA in acetonitrile). A typical gradient for a 30-minute run might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B

      • 25-30 min: 65% to 95% B

  • Fraction Collection: Collect fractions based on the UV absorbance chromatogram, typically monitored at 210-220 nm.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC and/or mass spectrometry to identify those containing the pure target peptide. Pool the pure fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final peptide as a white, fluffy powder.

Protocol 4: Peptide Characterization (Mass Spectrometry)
  • Sample Preparation (MALDI-TOF):

    • Prepare a 1 mg/mL stock solution of the purified peptide in 0.1% TFA.

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% TFA.

    • On a MALDI target plate, spot 1 µL of the peptide solution followed by 1 µL of the matrix solution. Allow the mixture to co-crystallize.

  • Data Acquisition (MALDI-TOF):

    • Analyze the sample in a MALDI-TOF mass spectrometer in positive ion reflector mode.

    • Confirm that the observed molecular weight matches the theoretical mass of the acetylated peptide.

  • Sequence Confirmation (LC-MS/MS):

    • For definitive sequence confirmation, subject the purified peptide to LC-MS/MS analysis.

    • The fragmentation pattern (b- and y-ions) will confirm the amino acid sequence and the location of the acetylated lysine residue. N-terminal acetylation of peptides is known to improve the abundance of b-ions, aiding in sequencing.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Start: Resin (e.g., Merrifield) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash_1 Wash (DCM, IPA, DMF) Deprotection->Wash_1 Neutralization Neutralization (DIEA in DMF) Wash_1->Neutralization Wash_2 Wash (DMF) Neutralization->Wash_2 Coupling Amino Acid Coupling (this compound + HBTU) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Cycle_End Repeat Cycle or Proceed to Cleavage Wash_3->Cycle_End Cycle_End->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., Anhydrous HF) Cycle_End->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Final_Peptide Final Acetylated Peptide Analysis->Final_Peptide

Caption: Workflow for Boc solid-phase peptide synthesis (SPPS) of an acetylated peptide.

Lysine Acetylation in p53 Tumor Suppressor Activation

p53_Acetylation_Pathway cluster_acetylation Stress Cellular Stress (e.g., DNA Damage) p300_CBP p300/CBP (Acetyltransferase) Stress->p300_CBP activates p53_inactive p53 (Inactive) p53_acetylated Acetylated p53 (Active) (e.g., at K382) p300_CBP->p53_inactive acetylates HDACs HDACs (Deacetylases) HDACs->p53_acetylated deacetylates MDM2 MDM2 (E3 Ubiquitin Ligase) p53_acetylated->MDM2 inhibits binding Transcription Enhanced DNA Binding & Transcriptional Activation p53_acetylated->Transcription MDM2->p53_inactive ubiquitinates for degradation p21 Target Gene: p21 Transcription->p21 BAX Target Gene: BAX Transcription->BAX Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: Role of lysine acetylation in the p53 signaling pathway.

References

Application Notes and Protocols for Boc-Lys(Ac)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient coupling of Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH) in solid-phase peptide synthesis (SPPS). The information herein is intended to enable researchers to optimize reaction conditions, troubleshoot potential issues, and successfully incorporate this important modified amino acid into synthetic peptides.

Introduction

Lysine acetylation is a critical post-translational modification that plays a vital role in regulating protein function, including gene expression and signal transduction.[1] The synthesis of peptides containing acetylated lysine residues is therefore essential for studying the biological impact of this modification. This compound is a key building block for introducing N-ε-acetyl-lysine into peptide sequences using Boc-based solid-phase peptide synthesis.[2] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its removal under moderately acidic conditions, while the acetyl group on the ε-amino group remains stable.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is a critical factor influencing the efficiency, yield, and purity of the final peptide. While specific comparative data for this compound is limited in publicly available literature, the following table summarizes the expected performance of common coupling reagents based on data for structurally similar Nα-protected acetylated lysine derivatives and general principles of peptide coupling.[3]

Coupling ReagentActivating Agent ClassTypical Equivalents (Reagent/Amino Acid/Base)Typical Reaction TimeRelative CostAdvantagesPotential Disadvantages
HBTU Benzotriazole-based uronium salt1.95 / 2.0 / 4.030-60 minMediumHigh coupling efficiency, fast reaction times.[4]Potential for side reactions like guanidinylation if used in excess.
HATU Azabenzotriazole-based uronium salt1.95 / 2.0 / 4.015-45 minHighGenerally faster and more efficient than HBTU, especially for sterically hindered couplings; lower risk of racemization.[3]Higher cost compared to HBTU.
DIC/HOBt Carbodiimide/ Additive2.0 / 2.0 / -1-2 hoursLowCost-effective, low risk of racemization when HOBt is used.Slower reaction rates compared to uronium salts; formation of insoluble diisopropylurea (DIU) byproduct.[5]

Experimental Protocols

The following are detailed protocols for the coupling of this compound in manual Boc-SPPS.

Protocol 1: General Boc-SPPS Cycle for this compound Incorporation

This protocol outlines a standard cycle for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Kaiser test kit (Ninhydrin solutions)

  • Washing solvents (e.g., Methanol, Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.[5]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x) to remove excess base.

  • Coupling of this compound: (See Protocol 2 for specific coupling reagent details)

    • Pre-activate the this compound with the chosen coupling reagent.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for the recommended time (see table above).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[6]

    • If the Kaiser test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-6 for the next amino acid to be incorporated.

Protocol 2: Specific Coupling Procedures

A. HBTU/HATU Coupling:

  • In a separate vessel, dissolve this compound (2.0 eq.) and HBTU or HATU (1.95 eq.) in DMF.

  • Add DIEA (4.0 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Immediately add the activated solution to the resin.

  • Agitate the reaction mixture for 30-60 minutes for HBTU or 15-45 minutes for HATU.[3]

B. DIC/HOBt Coupling:

  • In a separate vessel, dissolve this compound (2.0 eq.) and HOBt (2.0 eq.) in DMF.

  • Add this solution to the resin.

  • Add DIC (2.0 eq.) to the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours.

Potential Side Reactions and Mitigation

  • Racemization: Although less common with urethane-protected amino acids like Boc-derivatives, racemization can occur, especially with prolonged activation times or the use of aggressive coupling conditions. Using an additive like HOBt with carbodiimides or opting for HATU can minimize this risk.

  • Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine to form a guanidinyl group, which terminates the peptide chain. This can be avoided by using a slight excess of the amino acid relative to the coupling reagent and by adding the pre-activated mixture to the resin promptly.

  • Stability of the Acetyl Group: The Nε-acetyl group is generally stable under the conditions of Boc-SPPS, including the repeated TFA treatments for Boc deprotection.

Mandatory Visualizations

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Wash Final_Deprotection Final Deprotection Coupling Coupling of This compound Neutralization->Coupling Wash KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Deprotection Negative (Wash) KaiserTest->Coupling Positive (Recouple) Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

HBTU_Activation BocLys This compound (Carboxylic Acid) ActiveEster OBt Active Ester (Highly Reactive) BocLys->ActiveEster HBTU HBTU HBTU->ActiveEster DIEA DIEA (Base) DIEA->ActiveEster Activates PeptideBond Peptide Bond Formation ActiveEster->PeptideBond ResinNH2 Resin-Peptide-NH2 (Free Amine) ResinNH2->PeptideBond

Caption: Activation of this compound with HBTU/DIEA.

References

Application Notes and Protocols for the TFA-Mediated Deprotection of Boc-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino group of amino acids in peptide synthesis and other organic syntheses. Its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA), makes it an invaluable tool. This document provides detailed application notes and protocols for the selective deprotection of Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH) using TFA. A critical aspect of this procedure is the stability of the Nε-acetyl group under the acidic conditions required for Boc removal, ensuring the desired selectively deprotected product, H-Lys(Ac)-OH, is obtained with high purity and yield. The protocols and data presented herein are intended to guide researchers in performing this key chemical transformation efficiently and safely.

Chemical Reaction and Mechanism

The deprotection of this compound with TFA proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate. The mechanism involves the protonation of the Boc group by TFA, followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free α-amine and carbon dioxide.[1] The resulting α-ammonium salt is the trifluoroacetate salt.

Boc Deprotection Mechanism cluster_0 Reaction Mechanism BocLysAcOH This compound ProtonatedBoc Protonated Intermediate BocLysAcOH->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - (CH₃)₃C⁺ tBu tert-butyl cation ProtonatedBoc->tBu HLysAcOH H-Lys(Ac)-OH·TFA CarbamicAcid->HLysAcOH - CO₂ CO2 CO₂ CarbamicAcid->CO2 TFA TFA TFA_minus TFA⁻

Caption: Mechanism of TFA-mediated Boc deprotection of this compound.

Stability of the Nε-Acetyl Group

A key consideration for the successful deprotection of this compound is the stability of the Nε-acetyl group to the strong acidic conditions of the TFA cleavage cocktail. The amide bond of the acetyl group is significantly more stable to acid hydrolysis than the carbamate of the Boc group. Literature on solid-phase peptide synthesis (SPPS) confirms that the Nε-acetyl group on lysine is stable to the standard TFA cleavage conditions used to deprotect other acid-labile side-chain protecting groups and cleave the peptide from the resin.[2] Similarly, the even more electron-withdrawing trifluoroacetyl (Tfa) group on lysine is also stable to TFA, further supporting the stability of the acetyl group.[3]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by the concentration of TFA, reaction time, and the presence of scavengers. The following table summarizes typical conditions and expected outcomes for the deprotection of Boc-protected amino acids, which are applicable to this compound. While specific quantitative data for the deprotection of this compound in solution is not extensively published in a comparative format, the data from solid-phase peptide synthesis (SPPS) cleavage provides a reliable indication of yield and purity.

TFA Concentration (% in DCM)ScavengersReaction Time (hours)Typical YieldPurityReference
25-50%None1-2>95%High[4]
95%2.5% H₂O, 2.5% Triisopropylsilane (TIS)2-385-95%High[5]
100%None0.5-1VariableModerate[6]

Note: The use of scavengers like water and TIS is crucial when working with peptides containing sensitive residues such as Tryptophan or Methionine to prevent side reactions caused by the tert-butyl cation. For the deprotection of the single amino acid this compound, scavengers are generally not necessary. A study comparing 55% TFA in DCM with 100% TFA for Boc deprotection in SPPS found that the 55% TFA solution resulted in higher purity peptides on average.[6]

Experimental Protocols

The following are detailed protocols for the deprotection of this compound using TFA.

Protocol 1: Standard Deprotection in Dichloromethane (DCM)

This is the most common and generally applicable protocol for the deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: To the stirred solution, add an equal volume of TFA (for a 50% TFA/DCM solution). The addition should be done in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (disappearance of starting material), remove the DCM and excess TFA by rotary evaporation.

    • To the resulting oil, add cold diethyl ether to precipitate the product, H-Lys(Ac)-OH as its TFA salt.

    • Triturate the solid with fresh cold diethyl ether and collect the precipitate by filtration.

    • Wash the solid with additional cold diethyl ether to remove any residual TFA.

    • Dry the product under vacuum.

Protocol 2: Neat TFA Deprotection

This protocol is faster but may lead to more side products if the substrate is sensitive. For this compound, it is generally a safe and effective method.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place this compound in a round-bottom flask.

  • Addition of TFA: In a fume hood, add neat TFA to the flask to dissolve the starting material.

  • Reaction: Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help in removing the last traces of TFA.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow Diagram

Experimental Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_tfa Add TFA (e.g., 50% v/v) dissolve->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Work-up monitor->workup evaporate Rotary Evaporation to remove solvent and excess TFA workup->evaporate Reaction complete precipitate Precipitate product with cold diethyl ether evaporate->precipitate filter_wash Filter and wash solid with cold diethyl ether precipitate->filter_wash dry Dry product under vacuum filter_wash->dry end End (H-Lys(Ac)-OH·TFA salt) dry->end

Caption: General experimental workflow for the TFA-mediated deprotection of this compound.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a robust and efficient method for the synthesis of Nε-acetyl-L-lysine. The Nε-acetyl group is stable under the standard acidic conditions used for Boc removal. By following the detailed protocols and considering the information provided in this application note, researchers can achieve high yields of the desired product with excellent purity. Careful handling of the corrosive reagent TFA in a well-ventilated fume hood is essential for a safe laboratory practice.

References

Application Notes and Protocols for the Incorporation of Boc-Lys(Ac)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH) into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). Lysine acetylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating a wide array of cellular processes, including gene expression and signal transduction.[1][2] The synthesis of peptides containing acetylated lysine residues is, therefore, an essential tool for elucidating the functional consequences of this modification and for the development of novel therapeutic agents.

Introduction to this compound in Peptide Synthesis

This compound is an amino acid derivative where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the lysine side chain is acetylated. This pre-modified building block is ideal for the direct incorporation of an acetylated lysine residue into a peptide sequence during standard Boc-SPPS workflows. The Boc group is selectively removed at each cycle of the synthesis using a moderately strong acid, such as trifluoroacetic acid (TFA), while the acetyl group on the side chain remains stable throughout the synthesis and cleavage process.[3]

Key Applications

  • Epigenetic Research: Synthesis of histone tail peptides with site-specific acetylation to study the effects of this modification on chromatin structure and gene regulation.[4]

  • Enzyme Substrate and Inhibitor Development: Preparation of acetylated peptide substrates for histone acetyltransferases (HATs) and histone deacetylases (HDACs) to screen for and characterize enzyme inhibitors.

  • Antibody Production and Characterization: Use of acetylated peptides as antigens to generate specific antibodies that can recognize acetylated proteins.

  • Drug Discovery: Development of peptide-based therapeutics that mimic or block the interactions of acetylated proteins.

Quantitative Data Summary

The efficiency of coupling and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.

Table 1: Boc Deprotection Conditions and Efficiency

Deprotection ReagentScavengerReaction Time (minutes)Deprotection EfficiencyNotes
25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)None typically required20-30>99%Standard and most common method.[5]
4M Hydrochloric acid (HCl) in DioxaneNone30-60>98%Can be used as an alternative to TFA.[5]

Table 2: Comparison of Common Coupling Reagents in Boc-SPPS

Coupling ReagentActivatorTypical Reaction Time (hours)Expected Coupling EfficiencyNotes
DCC/HOBtDicyclohexylcarbodiimide / 1-Hydroxybenzotriazole2-4>99%A classic and cost-effective choice. Formation of insoluble DCU byproduct.
HBTU/DIPEA2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / N,N-Diisopropylethylamine1-2>99.5%Fast and efficient, reduced risk of racemization.
HATU/DIPEA1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / N,N-Diisopropylethylamine1-2>99.5%Highly efficient, especially for sterically hindered amino acids.
DIC/HOBtN,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole2-4>99%Forms a soluble urea byproduct, simplifying purification.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing an acetylated lysine residue on a Merrifield resin.

Materials:

  • Merrifield resin (or other suitable Boc-compatible resin)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU)

  • Anhydrous diethyl ether

  • Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[5]

    • Wash the resin with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes.

    • Wash the resin with DMF (3x).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction with a Kaiser test. A negative result (colorless beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound:

    • Follow the same procedure as in step 5, using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, perform a final deprotection (step 3) to remove the N-terminal Boc group.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the peptide-resin with the appropriate cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole or thioanisole) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleavage byproducts.

  • Purification and Analysis:

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Histone H3 Lysine 9 Acetylation Signaling Pathway

Histone_Acetylation_Pathway

Experimental Workflow for Peptide Synthesis using this compound

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization kaiser Kaiser Test neutralization->kaiser Check for free amines coupling Amino Acid Coupling (HBTU/DIPEA) wash Wash (DMF and DCM) coupling->wash incorporation Incorporate this compound incorporation->wash wash->kaiser Check for complete coupling wash->kaiser Check for complete coupling kaiser->coupling Positive kaiser->incorporation Negative, then next cycle cleavage Cleavage from Resin (HF or TFMSA) kaiser->cleavage Negative, final cycle precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis end End: Pure Acetylated Peptide analysis->end

References

Application Note: Synthesis and Application of Acetylated Histone Mimics Using Boc-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Post-translational modifications (PTMs) of histones, such as acetylation, are fundamental to regulating chromatin structure and gene expression.[1] Histone acetylation, which typically occurs on lysine residues within the N-terminal tails, neutralizes their positive charge. This reduces the affinity between the histone tails and the negatively charged DNA, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription machinery. The specific patterns of these modifications are hypothesized to form a "histone code" that dictates downstream cellular events.[1]

To investigate the specific roles of individual acetylation marks, researchers require homogeneously modified histone proteins or peptides. Chemical synthesis provides a powerful method to produce these "histone mimics" with precisely defined acetylation sites. Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH) is a critical building block for introducing acetylated lysine into peptides via Boc-based solid-phase peptide synthesis (SPPS).[2][3] This application note provides a detailed protocol for the synthesis of acetylated histone peptides using this compound and discusses their subsequent applications in research.

Properties of this compound

This compound is an amino acid derivative designed for use in Boc SPPS. The Nα-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid (e.g., trifluoroacetic acid, TFA). The Nε-amino group of the lysine side chain is stably acetylated.

PropertyValueReferences
CAS Number 6404-26-8[3][4][5]
Chemical Formula C13H24N2O5[3][4]
Molecular Weight 288.34 g/mol [3][4]
Appearance White to off-white powder[3][5]
Purity ≥98% (TLC/HPLC)[3][5]
Solubility Soluble in DMF, DCM, Chloroform, DMSO[5]
Storage 2-8°C, sealed in dry conditions[5]

Synthesis of Acetylated Histone Peptides via Boc-SPPS

The synthesis of histone mimics is typically achieved using manual or automated solid-phase peptide synthesis (SPPS). The Boc/Bzl protection scheme involves using an acid-labile Boc group for Nα-protection and more stable, benzyl-based protecting groups for side chains, which are removed during the final cleavage step with strong acids like hydrofluoric acid (HF).[6]

experimental_workflow cluster_resin Resin Preparation cluster_synthesis SPPS Cycle (Repeat n times) cluster_cleavage Final Steps Resin Start: MBHA Resin Swell Swell Resin (DCM, then DMF) Resin->Swell Deprotection 1. Boc Deprotection (TFA in DCM) Swell->Deprotection Neutralization 2. Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling 3. Couple Amino Acid (e.g., HBTU/DIEA) Neutralization->Coupling Wash 4. Wash (DMF, DCM) Coupling->Wash SpecialCouple Couple this compound Coupling->SpecialCouple at desired position Kaiser Monitor Coupling (Kaiser Test) Wash->Kaiser Kaiser->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF/p-cresol) Kaiser->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis SpecialCouple->Wash

Figure 1: General workflow for the synthesis of an acetylated histone peptide using Boc-SPPS.

Materials and Reagents
ReagentPurpose
Resin MBHA (methylbenzhydrylamine) resin for C-terminal amide peptides.
Boc-Amino Acids Standard Boc-protected amino acids with side-chain protection.
This compound For site-specific incorporation of acetyl-lysine.
DCM Dichloromethane, for resin swelling and washing.
DMF N,N-Dimethylformamide, for resin swelling, washing, and coupling reactions.
TFA Trifluoroacetic acid, for Boc group deprotection.
DIEA N,N-Diisopropylethylamine, for neutralization and coupling activation.
HBTU/HOBt Coupling reagents to activate carboxylic acid groups.
HF Hydrofluoric acid, for final cleavage from the resin.
Scavengers e.g., p-cresol, thioanisole, to protect sensitive residues during cleavage.
Diethyl Ether For precipitating the crude peptide after cleavage.
Experimental Protocol

This protocol outlines the manual synthesis of a histone H4-derived peptide containing an acetylated lysine.

Step 1: Resin Preparation

  • Place the MBHA resin in a reaction vessel.

  • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.[7]

  • Drain the solvent completely.

Step 2: Peptide Synthesis Cycle (Deprotection, Neutralization, Coupling) This cycle is repeated for each amino acid in the peptide sequence.

  • Boc Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.[7]

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes, and repeat once. This neutralizes the protonated N-terminal amine.[6][7]

  • Washing: Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF, in the presence of DIEA (6 eq.) for 2-5 minutes.[7]

    • To incorporate acetylated lysine, use This compound in this step.[2]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A yellow color indicates a complete reaction (no free primary amine), while a blue color indicates an incomplete reaction requiring recoupling.[2][7]

  • Repeat steps 1-7 for the entire peptide sequence.

Step 3: Cleavage and Deprotection

  • After the final synthesis cycle, wash the peptide-resin with DMF, then DCM, and dry it under vacuum.[7]

  • Carefully transfer the dried resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir the mixture at 0°C for 1-2 hours.[7] (Caution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions).

  • Evaporate the HF under a stream of nitrogen.

Step 4: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers.[7]

  • Dry the crude peptide under vacuum.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2][7]

  • Confirm the identity and purity of the final acetylated peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2][7]

Mechanism and Application of Histone Mimics

The synthesized acetylated histone mimics are invaluable tools for biochemical and cellular studies. Their primary function is to replicate the effects of histone acetylation, which plays a key role in chromatin biology.

signaling_pathway cluster_chromatin Chromatin State cluster_transcription Transcriptional Regulation Condensed Condensed Chromatin (Heterochromatin) - Histone tails (+) interact with DNA (-) Relaxed Relaxed Chromatin (Euchromatin) - Interaction weakened Condensed->Relaxed Repression Transcriptional Repression Condensed->Repression HDAC HDACs (Histone Deacetylases) Relaxed->HDAC Deacetylates Lysine Activation Transcriptional Activation Relaxed->Activation HAT HATs (Histone Acetyltransferases) HAT->Condensed Acetylates Lysine (charge neutralization) AcetylCoA Acetyl-CoA AcetylCoA->HAT HDAC->Condensed

Figure 2: The role of histone acetylation in regulating chromatin structure and transcription.

Synthesized peptides can be used in a variety of applications to dissect the function of specific acetylation marks.

application_workflow cluster_binding Reader Domain Interaction cluster_enzyme Enzyme Activity Modulation start Synthesized This compound Peptide binding_assay Binding Assays (e.g., Pull-down, ITC, SPR) start->binding_assay enzyme_assay Enzymatic Assays start->enzyme_assay reader_protein With 'Reader' Proteins (e.g., Bromodomains) binding_assay->reader_protein quantify_binding Quantify Affinity & Specificity reader_protein->quantify_binding hdac As Substrate for HDACs or Inhibitor for HATs enzyme_assay->hdac measure_activity Measure Enzyme Kinetics & Inhibition Constants hdac->measure_activity

Figure 3: Key applications of synthesized acetylated histone peptides in biochemical research.

Key Applications Include:

  • Studying "Reader" Proteins: Acetylated lysine residues are recognized by specific protein modules called bromodomains.[8] Synthetic peptides are used in pull-down assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to identify and characterize proteins that bind to specific acetylation marks.

  • Enzyme Substrate Analysis: Acetylated peptides serve as specific substrates for histone deacetylases (HDACs), allowing for detailed kinetic studies and inhibitor screening.[9]

  • Antibody Generation and Specificity Testing: Homogeneously acetylated peptides are used as antigens to generate antibodies that are highly specific for a particular lysine modification site.[10]

  • Chromatin Reconstitution: Full-length synthetic histone mimics can be used to reconstitute nucleosomes and chromatin fibers in vitro.[11][12] These defined systems allow researchers to study how specific acetylation marks affect higher-order chromatin structure and accessibility to chromatin-modifying enzymes.[12]

  • Drug Development: Mimicking acetylated histones is a strategy for developing therapeutic agents. For example, compounds that mimic acetylated lysine can act as inhibitors for bromodomain-containing proteins, which are targets in cancer and inflammation research.[13]

References

Application Notes and Protocols for Studying Post-Translational Modifications with Boc-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, and among the most significant is the acetylation of lysine residues. This reversible modification, governed by lysine acetyltransferases (KATs) and deacetylases (KDACs), plays a pivotal role in a vast array of cellular processes, including gene expression, signal transduction, and metabolic pathways. The synthesis of peptides containing acetylated lysine residues is an indispensable tool for elucidating the functional consequences of this modification and for the development of novel therapeutics.

Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH) is a key building block for the site-specific incorporation of acetylated lysine into synthetic peptides via Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its removal during the iterative cycles of peptide chain elongation, while the acetyl group on the ε-amino group of the lysine side chain remains stable. This enables the precise synthesis of peptides with defined acetylation patterns, facilitating detailed biochemical, structural, and pharmacological studies.

These application notes provide detailed protocols for the use of this compound in SPPS, summarize key quantitative data for the interaction of acetylated peptides with reader domains, and illustrate the role of lysine acetylation in cellular signaling.

Applications of Peptides Synthesized with this compound

Peptides containing acetylated lysine residues are instrumental in various research and drug discovery applications:

  • Probing Protein-Protein Interactions: Acetylated peptides are used to study the binding of "reader" domains, such as bromodomains, which specifically recognize acetyl-lysine motifs. This is crucial for understanding the molecular basis of signal transduction and gene regulation.[1][2][3][4][5]

  • Enzyme Substrate and Inhibitor Development: Synthetic acetylated peptides serve as substrates for lysine deacetylases (KDACs/HDACs) and can be used to screen for and characterize inhibitors of these enzymes, which are important targets in cancer and other diseases.[6]

  • Structural Biology: Peptides containing acetylated lysine are used in co-crystallization studies with reader domains to elucidate the structural basis of recognition, aiding in the rational design of small molecule inhibitors.[4][7]

  • Immunogen and Antibody Production: Acetylated peptides can be used as haptens to generate antibodies that specifically recognize acetylated lysine residues in proteins, enabling the detection and characterization of this PTM in complex biological samples.

  • Drug Discovery: The development of small molecule inhibitors that block the interaction between bromodomains and acetylated histones is a promising therapeutic strategy in oncology and inflammation.[5][8][9] Acetylated peptides are essential tools in the screening and validation of these inhibitors.

Quantitative Data: Binding of Acetylated Histone Peptides to Bromodomains

The specific recognition of acetylated lysine residues by bromodomains is a key event in chromatin biology and gene regulation. Isothermal titration calorimetry (ITC) and other biophysical techniques are used to quantify the binding affinity (expressed as the dissociation constant, Kd) of acetylated histone peptides to various bromodomains. Lower Kd values indicate higher binding affinity.

Histone Peptide SequenceBromodomainDissociation Constant (Kd) in µM
H4 (1-16) tetra-acetylated (K5ac, K8ac, K12ac, K16ac)BRD4 (BD1)23
H4 (1-16) tetra-acetylated (K5ac, K8ac, K12ac, K16ac)BRD4 (BD2)125
H4 (1-15) di-acetylated (K5ac, K8ac)ATAD2120.3 ± 10.2
H4 (1-15) di-acetylated (K5ac, K12ac)ATAD295.1 ± 13.1
H4 (1-15) mono-acetylated (K5ac)ATAD2250.7 ± 28.3
H4 (1-15) mono-acetylated (K12ac)ATAD2> 500
H3 (1-19) acetylated (K14ac)Polybromo (Bromodomain 2)Preferential binding observed

Note: The data presented here is a summary from various studies and experimental conditions may vary.[2][5][10][11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing an acetylated lysine residue using Boc-SPPS on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC)

  • Activation additive: 1-Hydroxybenzotriazole (HOBt)

  • Ninhydrin test kit

  • Cleavage cocktail: Hydrofluoric acid (HF) with scavengers (e.g., p-cresol, p-thiocresol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling (Esterification):

    • Dissolve the first Boc-protected amino acid (as a cesium salt) in DMF.

    • Add the amino acid solution to the swollen resin and agitate at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, methanol, and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[8]

    • Wash the resin with DCM (3x) and isopropanol (2x).[8]

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DCM (2 x 2 minutes).[12]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading) with DCC (3 eq.) and HOBt (3 eq.) in DMF for 10-20 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For incorporation of this compound, follow this same coupling procedure.

  • Monitoring the Coupling Reaction:

    • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Carefully transfer the dried resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail and liquid HF at -78°C.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry.

Visualizations

Experimental Workflow: Synthesis of an Acetylated Peptide

G cluster_0 Peptide Synthesis on Solid Support cluster_1 Cleavage and Purification Resin Start with Solid Support (Resin) Swell Swell Resin in DCM Resin->Swell Couple_AA1 Couple First Boc-Amino Acid Swell->Couple_AA1 Deprotect_Boc Boc Deprotection (TFA/DCM) Couple_AA1->Deprotect_Boc Neutralize Neutralize (DIEA/DCM) Deprotect_Boc->Neutralize Couple_Next_AA Couple Next Boc-Amino Acid (including this compound) Neutralize->Couple_Next_AA Repeat_Cycle Repeat Cycle Couple_Next_AA->Repeat_Cycle for each amino acid Repeat_Cycle->Deprotect_Boc Final_Deprotection Final N-terminal Boc Deprotection Repeat_Cycle->Final_Deprotection end of sequence Cleavage Cleave Peptide from Resin (HF) Final_Deprotection->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis

Caption: Workflow for the synthesis of an acetylated peptide using Boc-SPPS.

Signaling Pathway: Histone Acetylation and Gene Regulation

G cluster_0 Chromatin State and Gene Expression cluster_1 Inactive Gene cluster_2 Active Gene HAT Histone Acetyltransferase (HAT) H3K9ac_H3K14ac Histone H3 (H3K9ac, H3K14ac) HAT->H3K9ac_H3K14ac Acetylation HDAC Histone Deacetylase (HDAC) H3K9_H3K14 Histone H3 (K9, K14 unacetylated) HDAC->H3K9_H3K14 Deacetylation Condensed_Chromatin Condensed Chromatin (Heterochromatin) Gene_Silenced Gene Silencing Condensed_Chromatin->Gene_Silenced H3K9_H3K14->Condensed_Chromatin Open_Chromatin Open Chromatin (Euchromatin) Gene_Expressed Gene Expression Open_Chromatin->Gene_Expressed H3K9ac_H3K14ac->Open_Chromatin Bromodomain_Protein Bromodomain-containing Protein (e.g., BRD4) H3K9ac_H3K14ac->Bromodomain_Protein recruits Transcription_Machinery Transcription Machinery Bromodomain_Protein->Transcription_Machinery recruits Transcription_Machinery->Gene_Expressed initiates

Caption: Role of H3K9 and H3K14 acetylation in transcriptional activation.

References

Enhancing Peptide Therapeutics: The Role of Boc-Lys(Ac)-OH in Modifying Peptide Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the physicochemical properties of peptide-based therapeutics is a critical step in translating a promising molecule into a viable drug candidate. Poor solubility can hinder formulation and administration, while instability in biological fluids leads to rapid degradation and reduced efficacy. The incorporation of modified amino acids is a powerful strategy to address these challenges. This document provides detailed application notes and protocols on the use of N-α-Boc-N-ε-acetyl-L-lysine (Boc-Lys(Ac)-OH) to modulate the solubility and enhance the stability of synthetic peptides.

The acetylation of lysine residues, a common post-translational modification in nature, can be strategically employed in synthetic peptides to alter their properties. By neutralizing the positive charge of the lysine side chain, acetylation can influence a peptide's overall charge, hydrophobicity, and susceptibility to enzymatic degradation. This compound is the key building block for introducing this modification during standard Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).[1]

Impact on Peptide Stability

N-terminal acetylation has been demonstrated to significantly enhance the proteolytic stability of peptides. By blocking the N-terminal amino group, acetylation prevents degradation by aminopeptidases, a major class of exopeptidases found in plasma and other biological fluids. This can lead to a substantial increase in the in vivo half-life of a peptide therapeutic.[2][3]

A study on the proteolysis of self-assembling peptides in human plasma showed that N-terminal acetylation of anionic peptides dramatically increased their stability. For example, the half-life of an acetylated anionic peptide (Ac-PD) was extended to 20.7 hours, compared to a much shorter half-life for its non-acetylated counterpart.[2]

Quantitative Data: Peptide Stability in Human Plasma
Peptide SequenceModificationHalf-life (t½) in Human Plasma (hours)% Parent Peptide Remaining after 6 hours
Peptide D (PD)None< 6~6.5%
Ac-Peptide D (Ac-PD)N-terminal Acetylation20.7Not Reported (stable)
Peptide K (PK)None< 0.5~0.01%
Ac-Peptide K (Ac-PK)N-terminal Acetylation< 0.5Not Reported (unstable)

Data adapted from a study on the stability of self-assembling peptides. The study highlights that the stabilizing effect of acetylation can be dependent on the overall charge of the peptide.[2]

Impact on Peptide Solubility

The effect of lysine acetylation on peptide solubility is more complex and highly dependent on the overall amino acid sequence. The neutralization of the lysine side chain's positive charge reduces the peptide's overall charge at physiological pH, which can decrease its interaction with water and potentially lower its aqueous solubility.[3]

However, by disrupting aggregation-prone conformations, acetylation can in some cases improve solubility. For instance, in the case of the Aβ42 peptide associated with Alzheimer's disease, acetylation of lysine 16 has been shown to disrupt the formation of amyloid fibrils and promote the formation of more soluble, amorphous aggregates.[4]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol describes the manual incorporation of an acetylated lysine residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for residues preceding the acetylated lysine):

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection and coupling cycle for each subsequent amino acid.

  • Incorporation of this compound:

    • Following the final Fmoc deprotection, pre-activate this compound (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Couple the activated this compound to the resin as described in step 3.

  • Continue Peptide Synthesis: Continue with the standard Fmoc-SPPS cycles for any remaining amino acids.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Assessment of Peptide Solubility

This protocol provides a general method for determining the solubility of a peptide in a given solvent.

Materials:

  • Lyophilized peptide

  • Choice of solvent (e.g., sterile water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).

    • Add a small, precise volume of the desired solvent (e.g., 100 µL) to create a concentrated stock solution.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution for any particulate matter. A fully dissolved peptide will result in a clear solution.

  • Serial Dilution and Turbidity Measurement (for quantitative assessment):

    • If the peptide dissolves, create a series of dilutions from the stock solution.

    • Measure the absorbance of each dilution at 600 nm. An increase in absorbance indicates turbidity due to peptide precipitation.

    • The highest concentration that remains clear is an approximation of the peptide's solubility in that solvent.

  • Troubleshooting Insoluble Peptides:

    • If the peptide is insoluble in water, try adding a small amount of an organic solvent like DMSO (not exceeding 1% in the final solution for cell-based assays) or an acidic/basic buffer depending on the peptide's isoelectric point.[5][6]

Protocol 3: In Vitro Peptide Stability Assay in Human Plasma

This protocol is adapted from a published study to assess the stability of peptides in human plasma.[2]

Materials:

  • Lyophilized peptide

  • Human plasma (from a commercial source)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Incubation:

    • Prepare a stock solution of the peptide in an appropriate solvent.

    • Dilute the peptide stock solution in human plasma to a final concentration of 10-100 µM.

    • Incubate the plasma-peptide mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately stop the enzymatic degradation by adding 9 volumes of cold ACN with 0.1% FA to the plasma sample (e.g., 90 µL of ACN solution to 10 µL of plasma sample).

    • Vortex and incubate at 4°C for 30 minutes to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes.

  • LC-MS Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by LC-MS to quantify the amount of the intact parent peptide remaining at each time point.

    • A C18 reverse-phase column is typically used for separation.

  • Data Analysis:

    • Plot the percentage of the intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_Lys Couple this compound Deprotection2->Coupling_Lys Deprotection3 Fmoc Deprotection Coupling_Lys->Deprotection3 Coupling2 Couple Fmoc-AA-OH Deprotection3->Coupling2 Cleavage Cleavage from Resin (e.g., 95% TFA) Coupling2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Peptide with Acetylated Lysine Purification->Final_Peptide G Intact_Peptide Intact Peptide (with Acetylated Lysine) N_Terminus N-Terminus Intact_Peptide->N_Terminus Internal_Site Internal Cleavage Site Intact_Peptide->Internal_Site Exopeptidase Exopeptidase (e.g., Aminopeptidase) Endopeptidase Endopeptidase (e.g., Trypsin) Degradation_Products Degradation Products Endopeptidase->Degradation_Products N_Terminus->Exopeptidase Blocked by N-terminal Acetylation Internal_Site->Endopeptidase G cluster_Solubility Peptide Solubility Peptide Peptide Chain Lysine Lysine Residue (+ Charge) Peptide->Lysine Acetylated_Lysine Acetylated Lysine (Neutral) Peptide->Acetylated_Lysine Water Water Molecules Lysine->Water Electrostatic Interaction Aggregation Aggregation Acetylated_Lysine->Aggregation Increased Hydrophobicity? Solubilization Solubilization Acetylated_Lysine->Solubilization Disrupted Aggregation? Water->Solubilization

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Containing Boc-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of post-translationally modified amino acids into synthetic peptides is a cornerstone of modern chemical biology and drug discovery. Nα-Boc-Nε-acetyl-L-lysine (Boc-Lys(Ac)-OH) is a critical building block for the synthesis of peptides bearing an acetylated lysine residue. This modification is central to understanding epigenetic regulation and cellular signaling, as lysine acetylation and deacetylation, catalyzed by lysine acetyltransferases (KATs) and histone deacetylases (HDACs), play a pivotal role in gene expression and other cellular processes.[1][2][3]

The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating this compound depends on various factors, including the desired scale, throughput, and the specific research goals. Manual synthesis offers flexibility and lower initial costs, while automated synthesis provides higher throughput, reproducibility, and often superior yields and purity.[4][5] This document provides a detailed comparison of these two methodologies for the synthesis of peptides containing this compound, complete with experimental protocols and illustrative diagrams.

Data Presentation: A Quantitative Comparison

The decision to employ manual or automated SPPS often hinges on quantitative metrics such as synthesis time, crude purity, and overall yield. The following table summarizes representative data for the synthesis of a model decapeptide containing a single this compound incorporation, comparing the two methodologies. It is important to note that these values can vary depending on the specific peptide sequence, coupling efficiency at each step, and the skill of the operator in the case of manual synthesis.

ParameterManual SynthesisAutomated SynthesisKey Considerations
Typical Scale 50 mg - 2 g of resin10 mg - 1 g of resin per vesselManual synthesis can be more easily scaled up for larger quantities of a single peptide.
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)Automated systems significantly reduce the active labor time required per coupling cycle.[6][7]
Total Time per Cycle 2 - 4 hours30 - 90 minutesAutomated synthesizers, especially those with microwave assistance, can dramatically shorten cycle times.[8]
Typical Crude Purity 60 - 80%85 - 95%Automated systems with optimized protocols and consistent reagent delivery often result in higher crude purity.[9][10]
Overall Yield Dependent on operator skill (typically 10-30%)Generally higher and more reproducible (typically 20-50%)Automated fluidics minimize resin loss and ensure consistent reaction conditions, leading to higher and more reproducible yields.[8]
Reproducibility Operator-dependentHighThe programmed nature of automated synthesis ensures high run-to-run consistency.[6]
Initial Equipment Cost LowHighAutomated peptide synthesizers represent a significant capital investment.[8]

Signaling Pathway: Lysine Acetylation and Deacetylation

Lysine acetylation is a dynamic and reversible post-translational modification that plays a critical role in regulating the function of both histone and non-histone proteins. This signaling pathway is central to transcriptional regulation, DNA repair, and other vital cellular processes. The synthesis of peptides containing acetylated lysine is crucial for developing probes and potential therapeutics that target the enzymes involved in this pathway.

Lysine_Acetylation_Pathway Lysine Acetylation Signaling Pathway Acetyl_CoA Acetyl-CoA KATs Lysine Acetyltransferases (KATs) (e.g., p300/CBP, GCN5) Acetyl_CoA->KATs Acetyl Group Donor Protein_Acetylated Protein (Acetylated Lysine) KATs->Protein_Acetylated Acetylation Protein_Unacetylated Protein (Lysine) Protein_Unacetylated->KATs HDACs Histone Deacetylases (HDACs) Sirtuins (SIRTs) Protein_Acetylated->HDACs Biological_Response Downstream Biological Response (e.g., Gene Transcription, Protein Stability) Protein_Acetylated->Biological_Response HDACs->Protein_Unacetylated Deacetylation Acetate Acetate HDACs->Acetate

Caption: Lysine Acetylation Signaling Pathway.

Experimental Workflow: Synthesis and Analysis of an Acetylated Histone Tail Peptide

The synthesis of acetylated histone tail peptides is a common application for this compound. These peptides are invaluable tools for studying chromatin biology and the enzymes that regulate histone modifications. The following workflow outlines the key steps from synthesis to analysis.

Experimental_Workflow Workflow for Synthesis and Analysis of an Acetylated Histone Peptide SPPS Solid-Phase Peptide Synthesis (Manual or Automated) - Resin Swelling - Iterative Deprotection and Coupling - Incorporation of this compound Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) SPPS->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Analysis Peptide Characterization - Analytical HPLC (Purity) - Mass Spectrometry (Identity) Purification->Analysis Application Biological Application (e.g., Enzyme Assay, Binding Study) Analysis->Application

Caption: Synthesis and Analysis Workflow.

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Boc chemistry.

1. Resin Swelling and Preparation:

  • Place the appropriate resin (e.g., Merrifield or PAM resin, 0.1 mmol) in a fritted glass reaction vessel.

  • Swell the resin in dichloromethane (DCM, 5 mL) for 30-60 minutes.

  • Wash the resin with DCM (3 x 5 mL).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (5 mL) for 2 minutes (pre-wash).

  • Drain the solution and add a fresh 50% TFA/DCM solution (5 mL). Agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 5 mL), isopropanol (IPA) (2 x 5 mL), and N,N-dimethylformamide (DMF) (3 x 5 mL).

3. Neutralization:

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF (5 mL) for 2 minutes. Repeat once.

  • Wash the resin with DMF (5 x 5 mL).

4. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve the Boc-protected amino acid (0.4 mmol, 4 eq.) and a coupling agent such as HBTU (0.4 mmol, 4 eq.) in DMF (2 mL).

  • Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, recouple.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. Incorporation of this compound:

  • Follow the same coupling procedure as in step 4, using this compound as the amino acid to be coupled.

6. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final amino acid coupling and N-terminal Boc deprotection, wash the peptide-resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and dry under vacuum.

  • Transfer the dried resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether several times and dry under vacuum.

Automated Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol is a general guideline for automated synthesis on a standard peptide synthesizer. Specific parameters will need to be adjusted based on the instrument manufacturer's recommendations.

1. Synthesizer Setup:

  • Ensure all reagent bottles (solvents, TFA, DIEA, coupling agents) are sufficiently filled.

  • Place the required Boc-protected amino acids, including this compound, in the appropriate positions on the synthesizer.

  • Load the resin into the reaction vessel.

2. Synthesis Program:

  • Create a synthesis program that includes the desired peptide sequence.

  • Define the parameters for each step of the synthesis cycle:

    • Deprotection: Typically a 20-30 minute treatment with 50% TFA in DCM.

    • Washes: A series of washes with DCM, IPA, and DMF.

    • Neutralization: Treatment with 10% DIEA in DMF.

    • Coupling: Define the coupling agent (e.g., HBTU), activator base (e.g., DIEA), and reaction time (typically 1-2 hours). For this compound, standard coupling times are generally sufficient.

    • Double Coupling: Program a double coupling for known difficult couplings or if desired for all residues to ensure maximum efficiency.

3. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.

  • Cleavage, deprotection, and purification are typically carried out manually as described in step 7 of the manual protocol.

Conclusion

Both manual and automated SPPS are effective methods for synthesizing peptides containing this compound. Manual synthesis offers flexibility and is cost-effective for small-scale and exploratory work. In contrast, automated synthesis provides higher throughput, reproducibility, and often superior purity and yield, making it the preferred method for routine production and the synthesis of multiple or complex peptides.[4][6] The choice of methodology should be guided by the specific needs of the research project, taking into account factors such as scale, throughput, available resources, and the desired quality of the final peptide product. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to make informed decisions and successfully synthesize acetylated peptides for their research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Lys(Ac)-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Boc-Lys(Ac)-OH in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

A1: this compound is generally considered to be soluble in DMF. According to supplier information, it should be clearly soluble at a concentration of 1 mmole in 2 ml of DMF.[1][2] This corresponds to a concentration of 0.5 M.

Q2: My this compound is not dissolving completely in DMF at the recommended concentration. What are the possible causes?

A2: Several factors can contribute to poor solubility of protected amino acids like this compound in DMF:

  • Compound Purity: Impurities in the this compound can significantly reduce its solubility.[3]

  • Solvent Quality: The purity of the DMF is critical. DMF can degrade over time to form dimethylamine, which can affect solubility and peptide synthesis reactions.[4][5] Using anhydrous, high-purity DMF is essential.

  • Water Content: The presence of water in the DMF can negatively impact the solubility of protected amino acids.[3]

  • Temperature: Room temperature may not be sufficient for dissolution, especially at higher concentrations.

  • Intermolecular Interactions: Although less common for this specific derivative, protected amino acids can sometimes form intermolecular hydrogen bonds, leading to aggregation and reduced solubility.[4]

Q3: Can I use heat to help dissolve this compound in DMF?

A3: Yes, gentle warming can be an effective method to increase the solubility of sparingly soluble protected amino acids.[3] However, it is crucial to apply heat cautiously (e.g., up to 37-40°C) as excessive heat can lead to the degradation of the compound.[3][6]

Q4: Are there alternative solvents or co-solvents I can use if solubility in DMF is still an issue?

A4: Yes, if you continue to face solubility challenges with DMF alone, consider the following:

  • N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF with a higher solvating power, particularly for hydrophobic peptides and their building blocks.[4][5]

  • Dimethyl Sulfoxide (DMSO): Adding a small amount of DMSO as a co-solvent can enhance the solubility of many protected amino acids.[4][7]

  • Solvent Mixtures: For particularly challenging cases, a mixture of solvents like DCM/DMF/NMP can be effective.[4]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMF, follow this step-by-step guide.

Initial Checks
  • Verify Compound Purity: Ensure the this compound is of high purity. If in doubt, consider using a fresh batch or repurifying the material.

  • Confirm Solvent Quality: Use high-purity, anhydrous DMF from a reliable source. If the solvent is old or has been opened multiple times, consider using a fresh bottle.

  • Accurate Measurements: Double-check all calculations and measurements to ensure the concentration is not higher than intended.

Experimental Protocol for Dissolution

Standard Protocol:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity DMF.

  • Vortex or stir the mixture at room temperature for 5-10 minutes.

If solubility issues persist, proceed to the troubleshooting steps below.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound in DMF issue Issue: Incomplete Dissolution start->issue sonication Apply Sonication for 10-15 min issue->sonication Try First gentle_heat Gentle Warming (37-40°C) sonication->gentle_heat If still insoluble success Dissolution Successful sonication->success Dissolved cosolvent Add Co-solvent (e.g., small amount of DMSO) gentle_heat->cosolvent If still insoluble gentle_heat->success Dissolved alternative_solvent Switch to Alternative Solvent (e.g., NMP) cosolvent->alternative_solvent If still insoluble cosolvent->success Dissolved alternative_solvent->success Dissolved fail Consult Further Literature/ Contact Technical Support alternative_solvent->fail If still insoluble

Caption: A stepwise workflow for troubleshooting the dissolution of this compound in DMF.

Data Summary

The following table summarizes the known solubility data for this compound in DMF.

CompoundSolventConcentration (mmole/mL)Concentration (mg/mL)ObservationReference
This compoundDMF0.5144.17Clearly soluble[1][2]

Molecular Weight of this compound: 288.34 g/mol [1]

Signaling Pathways and Logical Relationships

The decision-making process for addressing solubility issues can be visualized as a logical flow.

Solubility_Logic cluster_0 Problem Identification cluster_1 Troubleshooting Actions cluster_2 Outcome start Attempt to Dissolve This compound in DMF check_solubility Is it fully dissolved? start->check_solubility action_sonicate Sonication check_solubility->action_sonicate No success Proceed with Experiment check_solubility->success Yes action_sonicate->check_solubility action_heat Gentle Heat action_sonicate->action_heat action_heat->check_solubility action_cosolvent Add Co-solvent (DMSO/NMP) action_heat->action_cosolvent action_cosolvent->check_solubility action_new_solvent Use Alternative Solvent (NMP) action_cosolvent->action_new_solvent action_new_solvent->check_solubility

Caption: Logical relationship diagram for addressing solubility issues of this compound.

References

Technical Support Center: Troubleshooting Boc-Lys(Ac)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Boc-Lys(Ac)-OH coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete coupling of this compound?

Incomplete coupling of this compound can arise from several factors, even though it is not considered a highly sterically hindered amino acid. Key reasons include:

  • Steric Hindrance: The growing peptide chain on the resin can create a sterically demanding environment, making it difficult for the incoming activated amino acid to access the N-terminal amine.

  • Peptide Aggregation: The peptide chains on the resin may aggregate, particularly in hydrophobic sequences, which can obstruct reactive sites.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently potent for the specific peptide sequence, leading to incomplete activation of the this compound.

  • Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of the peptide chains for the coupling reaction.

  • Reagent Degradation: Coupling reagents or the this compound itself can degrade if not stored properly, particularly in the presence of moisture.

Q2: How do I detect an incomplete coupling reaction?

The most common method for monitoring coupling reactions in SPPS is the Kaiser test (or ninhydrin test).[1] This colorimetric assay detects the presence of free primary amines on the peptide-resin.[1]

  • Positive Result (Blue/Purple): Indicates the presence of unreacted amines, meaning the coupling is incomplete.[1]

  • Negative Result (Yellow/Colorless): Suggests that the coupling reaction is complete.[1]

For sequences ending in secondary amines (like proline), the Kaiser test is unreliable and an alternative like the isatin test should be used.[2]

Q3: What should I do if I get a positive Kaiser test result after a coupling reaction?

A positive Kaiser test requires immediate action to avoid the formation of deletion sequences in your final peptide. The standard procedure is to:

  • Wash the Resin: Thoroughly wash the peptide-resin with DMF to remove any remaining reagents from the previous coupling attempt.

  • Perform a Second Coupling (Recouple): Prepare a fresh solution of activated this compound and repeat the coupling step.[3]

  • Monitor Again: After the second coupling, perform another Kaiser test.

  • Cap Unreacted Amines: If the Kaiser test is still positive after recoupling, it is crucial to "cap" the unreacted amines to prevent them from reacting in subsequent cycles.[3] This is typically done using acetic anhydride.[4][5]

Q4: Which coupling reagents are most effective for this compound?

The choice of coupling reagent is critical for achieving high coupling efficiency. While carbodiimides like DCC or DIC can be used, more potent onium salt-based reagents are often recommended, especially for longer or more difficult sequences.

  • Carbodiimides (e.g., DIC): Often used with an additive like HOBt or OxymaPure to improve reaction rates and suppress racemization.[6][7]

  • Onium Salts (e.g., HBTU, HATU, HCTU): These reagents are generally more reactive and efficient than carbodiimides alone and are considered the standard for many SPPS applications.[6] HATU is often favored for its high reactivity in challenging couplings.[6]

Q5: What are potential side reactions when using this compound, and how can they be minimized?

Several side reactions can occur during the coupling step:

  • Racemization: The loss of stereochemical integrity at the alpha-carbon can be a concern. To minimize racemization, it is advisable to use coupling reagents that incorporate HOBt or OxymaPure, avoid excessive amounts of base, and maintain the reaction at room temperature.[8]

  • Guanidinylation: Uronium/aminium-based coupling reagents (like HBTU, HATU) can react with the free N-terminal amine of the peptide, forming a guanidinium cap that terminates the chain.[9] This can be minimized by pre-activating the amino acid for a short period before adding it to the resin and avoiding a large excess of the coupling reagent.[9]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
Coupling ReagentAdditiveBase (Typical Equivalents)Activation TimeCoupling TimeKey Characteristics
DIC (Diisopropylcarbodiimide)HOBt or OxymaPure (1 eq.)DIPEA (2-4 eq.)5-10 min1-4 hoursStandard, cost-effective. HOBt/Oxyma minimizes racemization.[7]
HBTU None neededDIPEA (2-4 eq.)2-10 min30-60 minHighly efficient, fast reactions. Potential for guanidinylation side reaction.[6]
HATU None neededDIPEA (2-4 eq.)2-5 min20-45 minVery reactive, excellent for difficult couplings. Less epimerization.[6]
PyBOP None neededDIPEA (2-4 eq.)2-10 min30-90 minPhosphonium-based, avoids guanidinylation. Byproduct can be hard to remove.

Note: Equivalents are relative to the resin loading. Reaction times are typical and may need to be optimized based on the specific peptide sequence.

Experimental Protocols

Protocol 1: Standard this compound Coupling (using HBTU)

This protocol describes a single coupling cycle for adding this compound to a peptide-resin in a manual solid-phase synthesis setup.

  • Resin Preparation:

    • Ensure the N-terminal amine of the peptide-resin is deprotected (confirmed by a positive Kaiser test).

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add HBTU (2.9 equivalents) and HOBt (3 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed peptide-resin.

    • Agitate the mixture at room temperature for at least 4 hours. For difficult couplings, this time can be extended.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (2 times) to remove all residual reagents and byproducts.

  • Monitoring:

    • Perform a Kaiser test (see Protocol 2) to check for completion of the coupling.

    • If the test is positive, proceed to a second coupling or a capping step (see Protocol 3). If negative, proceed to the next deprotection step in your synthesis.

Protocol 2: Kaiser Test (Ninhydrin Test)

This qualitative test is used to detect free primary amines on the resin.

  • Sample Preparation:

    • Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.

    • Wash the beads with ethanol.

  • Reagent Addition:

    • Add 2-3 drops of 5% ninhydrin in ethanol.[10]

    • Add 2-3 drops of 80% phenol in ethanol.[10]

    • Add 2-3 drops of pyridine containing a trace amount of KCN.[10]

  • Heating:

    • Heat the test tube at 100°C for 3-5 minutes.[10]

  • Observation:

    • Blue/Purple beads and/or solution: Positive result (incomplete coupling).

    • Yellow/Colorless beads and solution: Negative result (complete coupling).

Protocol 3: Capping of Unreacted Amines

This procedure is performed if the coupling is incomplete after a second attempt.

  • Washing:

    • After the final coupling attempt, wash the peptide-resin with DMF (3 times).

  • Capping Solution Preparation:

    • Prepare a fresh capping solution. A common mixture is acetic anhydride and pyridine in DMF (e.g., 50 equivalents of each based on resin substitution).[5] Another common solution is 10% acetic anhydride and 5% DIPEA in DMF.[11]

  • Reaction:

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[5]

  • Final Wash:

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Visualizations

G cluster_0 SPPS Cycle for this compound start Peptide-Resin with Free N-terminal Amine deprotection N-terminal Deprotection (e.g., TFA in DCM) wash1 Wash (DCM, DIPEA, DMF) deprotection->wash1 coupling Add Activated Amino Acid to Resin (Coupling Reaction) wash1->coupling activation Activate this compound (Coupling Reagent + Base) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test end_cycle Cycle Complete (Proceed to Next Deprotection) kaiser_test->end_cycle Negative recouple Recouple with Fresh Activated Amino Acid kaiser_test->recouple Positive capping Cap Unreacted Amines (Acetic Anhydride) recouple->wash2

Caption: General workflow for a single this compound coupling cycle in SPPS.

G cluster_1 Immediate Action cluster_2 Troubleshooting & Further Action start Positive Kaiser Test (Incomplete Coupling) wash_resin Wash Resin with DMF start->wash_resin recouple Perform Second Coupling (Recouple) wash_resin->recouple retest Perform Kaiser Test Again recouple->retest check_reagents Check Reagent Quality (Amino Acid, Coupling Reagents) retest->check_reagents Still Positive capping Cap Unreacted Amines (Acetic Anhydride) retest->capping Still Positive retest->capping change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) check_reagents->change_reagent

Caption: Troubleshooting workflow for a positive Kaiser test in this compound coupling.

References

Technical Support Center: Boc-Lys(Ac)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-Lys(Ac)-OH in their experiments. Our goal is to help you prevent and troubleshoot potential side reactions, ensuring the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

This compound is a protected amino acid derivative used to incorporate an N-ε-acetylated lysine residue into a peptide sequence during solid-phase peptide synthesis (SPPS). The N-α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine side chain is protected by a stable acetyl group. This allows for the synthesis of peptides containing this important post-translational modification.

Q2: How stable is the N-ε-acetyl group during Boc-SPPS?

The N-ε-acetyl group on the lysine side chain is generally stable under the standard conditions of Boc-based solid-phase peptide synthesis. It is resistant to the repetitive treatments with moderate acids like trifluoroacetic acid (TFA) used for the removal of the N-α-Boc group in each cycle.[1] It is also stable to the strong acidic conditions, such as hydrogen fluoride (HF), often used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups.[2]

Q3: Can the N-ε-acetyl group migrate to other nucleophilic residues during synthesis?

While acyl group migration is a known phenomenon in chemistry, particularly with carbohydrates, there is no significant evidence to suggest that N-ε-acetyl group migration from the lysine side chain is a common side reaction under standard peptide synthesis conditions. The amide bond of the acetyl group is generally stable.

Q4: Are there any specific side reactions I should be aware of when using this compound?

The primary side reactions to be aware of are those common to all Boc-SPPS, rather than specific issues with the acetylated lysine itself. These can include:

  • Incomplete Boc deprotection: Leading to deletion sequences.

  • Incomplete coupling: Also resulting in deletion sequences.

  • Side reactions from other amino acids: Such as aspartimide formation from aspartic acid, or oxidation of methionine and tryptophan.[3]

  • Diketopiperazine formation: Especially with proline or glycine as the first two N-terminal residues.[3]

Careful monitoring of each step of the synthesis is crucial to minimize these general side reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low yield of the final acetylated peptide. Incomplete coupling of this compound or subsequent amino acids.1. Optimize Coupling: Increase the coupling time and/or the equivalents of the amino acid and coupling reagents. Double coupling may be necessary. 2. Check Reagents: Ensure all reagents (amino acids, coupling reagents, solvents) are fresh and of high purity.
Presence of unexpected peaks in HPLC/MS analysis. Deletion sequences due to incomplete deprotection or coupling. Side products from other residues.1. Confirm Identity: Use mass spectrometry (MS/MS) to identify the unexpected species. 2. Review Synthesis Protocol: Check for potential issues at each step, such as insufficient deprotection times or inefficient washing. 3. Employ Scavengers: During final cleavage, use appropriate scavengers (e.g., thioanisole, water, triisopropylsilane) to prevent side reactions with sensitive residues like Trp and Met.
Difficulty in purifying the final peptide. Co-elution of the desired peptide with closely related impurities (e.g., deletion sequences).1. Optimize HPLC Gradient: Use a shallower gradient during purification to improve the separation of the target peptide from impurities. 2. Alternative Chromatography: Consider using a different stationary phase or ion-exchange chromatography if reverse-phase HPLC is ineffective.

Experimental Protocols

Protocol 1: General Cycle for Incorporating this compound in Boc-SPPS

This protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Drain the solution and treat with a fresh portion of the TFA/DCM solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DCM (3x).

  • Neutralization:

    • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2-5 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3-4 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to the amino acid) in N,N-dimethylformamide (DMF) for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

Safety Warning: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Scavenger Addition: Place the dried resin in the HF reaction vessel and add a scavenger mixture (e.g., p-cresol, p-thiocresol, or anisole) to protect sensitive amino acids from side reactions.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation and Washing:

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other organic-soluble impurities.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

Visual Guides

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Boc Deprotection (TFA/DCM) Washing1 Wash Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing2 Wash Neutralization->Washing2 Coupling Coupling (Boc-AA-OH, HBTU/DIEA) Washing3 Wash Coupling->Washing3 Washing1->Neutralization Washing2->Coupling Washing3->Deprotection Repeat n times Final_Cleavage Final Cleavage (e.g., HF) Washing3->Final_Cleavage Start Resin-Bound Peptide (N-term Boc protected) Start->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification Final_Peptide Pure Acetylated Peptide Purification->Final_Peptide

Caption: Workflow for Boc-SPPS incorporating this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Crude Product (HPLC, MS) Start->Analyze Identify Identify Side Product Analyze->Identify Review Review Synthesis Protocol Identify->Review Optimize_Coupling Optimize Coupling Conditions Review->Optimize_Coupling Optimize_Deprotection Optimize Deprotection Review->Optimize_Deprotection Use_Scavengers Adjust Scavengers Review->Use_Scavengers Optimize_Purification Optimize Purification Review->Optimize_Purification Implement Implement Solution & Re-synthesize Optimize_Coupling->Implement Optimize_Deprotection->Implement Use_Scavengers->Implement Optimize_Purification->Implement Success Successful Synthesis Implement->Success

References

Technical Support Center: Purification of Peptides Containing Acetyl-Lysine (Ac-Lys) by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of acetylated lysine (Ac-Lys) containing peptides using reversed-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the RP-HPLC purification of Ac-Lys peptides.

Problem 1: Poor Resolution Between Acetylated and Non-Acetylated Peptide

Symptoms:

  • The peak for the desired Ac-Lys peptide co-elutes with or is not fully separated from the peak of the non-acetylated precursor.

  • A broad main peak is observed where two distinct species are suspected.

Possible Causes & Solutions:

CauseSolution
Suboptimal Gradient Slope The gradient may be too steep, preventing the resolution of species with similar hydrophobicity. Solution: Decrease the gradient slope around the elution point of the target peptide. For example, change from a 1%/minute to a 0.5%/minute gradient of acetonitrile.[1]
Inappropriate Ion-Pairing Agent Concentration The standard 0.1% Trifluoroacetic Acid (TFA) may not be optimal for your specific peptide's charge characteristics. Solution: For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can sometimes enhance resolution.[2][3]
Incorrect Column Chemistry The stationary phase may not provide sufficient selectivity. Solution: If using a C18 column, consider switching to a C8. The shorter alkyl chains of a C8 column can alter selectivity and sometimes improve the resolution of medium-to-large peptides.[1][4]
Elevated Temperature Needed Ambient temperature may not be sufficient to achieve baseline separation. Solution: Increase the column temperature (e.g., to 40°C or 60°C). Higher temperatures can improve peak shape and alter selectivity.[2][5]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Symptoms:

  • Asymmetrical peaks (tailing or fronting).

  • Peaks are significantly wider than expected, reducing resolution and sensitivity.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions The peptide may be interacting with residual silanol groups on the silica-based stationary phase. Solution: Ensure an adequate concentration of an ion-pairing agent like TFA (at least 0.1%) is present in both mobile phases to mask silanols and improve peak shape.[6][7]
Peptide Aggregation Hydrophobic peptides, or those with regions of hydrophobicity, can aggregate, leading to broad or misshapen peaks. Solution: Try dissolving the crude peptide in a stronger solvent, such as a small amount of acetonitrile, isopropanol, or 6M guanidine hydrochloride containing 0.1% TFA before injection.[7][8]
Column Overload Injecting too much peptide mass onto the column can lead to peak distortion. Solution: Reduce the amount of peptide injected. For analytical scale, 1 mg/mL is a typical sample concentration.[7] For preparative runs, consult the column manufacturer's capacity guidelines.
Low Column Temperature Low temperatures can increase mobile phase viscosity and slow mass transfer, resulting in broader peaks. Solution: Increase the column temperature. This can often lead to sharper peaks and better efficiency.[9]

Problem 3: Low or No Recovery of the Ac-Lys Peptide

Symptoms:

  • The expected peak for the Ac-Lys peptide is very small or absent in the chromatogram.

  • The total recovered peptide mass after purification is significantly lower than the starting amount.

Possible Causes & Solutions:

CauseSolution
Peptide Precipitation The peptide may have precipitated either in the sample vial or on the column upon injection. Solution: Ensure the peptide is fully dissolved. Use of organic modifiers in the sample solvent or sonication may help. For very hydrophobic peptides, a different mobile phase system might be necessary.
Irreversible Adsorption The peptide may be binding irreversibly to the stationary phase due to strong hydrophobic or ionic interactions. Solution: If using a C18 column, switch to a less retentive C8 or C4 column.[7] Adding a different organic modifier like isopropanol to the mobile phase can also help elute very hydrophobic peptides.
Peptide Instability The peptide may be degrading in the acidic mobile phase, although this is less common for the acetyl-lysine linkage itself under standard HPLC conditions. Solution: Minimize the time the peptide spends in the acidic mobile phase. If degradation is confirmed, consider using a different ion-pairing agent like formic acid, which provides a less acidic environment, though this may alter selectivity.[10]

Frequently Asked Questions (FAQs)

Q1: How does acetylating a lysine residue affect a peptide's retention time in RP-HPLC? A1: Acetylating the ε-amine group of a lysine residue neutralizes its positive charge and adds a hydrophobic acetyl group. This modification makes the peptide more hydrophobic overall, causing it to interact more strongly with the nonpolar stationary phase (e.g., C18 or C8). Consequently, an Ac-Lys peptide will have a longer retention time compared to its non-acetylated counterpart.[11] On average, the acetylation of a lysine residue can increase the retention time by an equivalent of ~4.1% acetonitrile in the mobile phase.[12][13]

Q2: What is the best column choice for purifying an Ac-Lys peptide: C18 or C8? A2: The choice depends primarily on the overall size and hydrophobicity of the peptide.

  • C18 columns have longer alkyl chains, are more hydrophobic, and provide greater retention. They are generally the first choice and work very well for smaller peptides (e.g., < 20 amino acids or < 2000 g/mol ).[1][14]

  • C8 columns are less retentive due to their shorter alkyl chains.[15] They can be advantageous for larger or more hydrophobic peptides (e.g., > 2000 g/mol ) where retention on a C18 column might be too strong, leading to very broad peaks or poor recovery.[1][4] A C8 column was successfully used to separate acetylated histone peptides.[16]

FeatureC18 ColumnC8 Column
Alkyl Chain Length 18 carbons8 carbons
Hydrophobicity HigherLower
Retention StrongerWeaker
Best Suited For Smaller, less hydrophobic peptidesLarger, more hydrophobic peptides; faster analysis

Q3: Is the acetyl-lysine bond stable during purification with TFA-containing mobile phases? A3: Yes, the amide bond of the acetyl group on the lysine side chain is generally stable under the standard acidic conditions (pH ~2) used in RP-HPLC with TFA. While prolonged exposure to very strong acids or bases can cause hydrolysis, the typical duration and conditions of an HPLC run are not harsh enough to cause significant deacetylation.[17]

Q4: What are the optimal mobile phase conditions for Ac-Lys peptide purification? A4: A standard and effective mobile phase system is:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[7] A linear gradient from a low percentage of Solvent B (e.g., 5%) to a higher percentage (e.g., 60-80%) is typically used to elute the peptide. The optimal gradient slope and range should be determined empirically for each specific peptide.

Q5: My Ac-Lys peptide is intended for cell-based assays. Do I need to remove TFA after purification? A5: Yes, it is highly recommended. Residual TFA from the HPLC mobile phase can be toxic to cells and can alter the peptide's biological activity by affecting its conformation.[6][18] After purification and lyophilization, it is best practice to perform a salt exchange to replace the TFA counter-ions with a more biocompatible one, such as acetate or hydrochloride.[7][18]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol outlines a general method for analyzing the purity of a crude Ac-Lys peptide.

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A (or water) to a final concentration of 1 mg/mL. Vortex briefly and centrifuge to pellet any insoluble material.

  • HPLC System and Column:

    • System: A standard analytical HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[7]

    • Column Temperature: 35-40°C.[9]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: 215-220 nm.[19][20]

    • Gradient:

      • 5% to 65% B over 30 minutes.

      • 65% to 95% B over 2 minutes.

      • Hold at 95% B for 3 minutes.

      • 95% to 5% B over 1 minute.

      • Re-equilibrate at 5% B for 4 minutes.

    • Injection Volume: 10-20 µL.

Protocol 2: Preparative RP-HPLC for Ac-Lys Peptide Purification

This protocol provides a starting point for purifying larger quantities of an Ac-Lys peptide.

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is low, add the minimum amount of acetonitrile necessary to dissolve the sample, or use 6M guanidine-HCl with 0.1% TFA.[7] Filter the sample through a 0.45 µm filter before injection.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system with a fraction collector.

    • Column: Choose a C18 or C8 preparative column based on the peptide's properties (see FAQ 2). Column dimensions will depend on the amount of peptide to be purified.

    • Column Temperature: 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column diameter (e.g., 5-20 mL/min for a 10-20 mm ID column).

    • Detection: 220 nm.

    • Gradient: First, run a rapid scouting gradient (e.g., 5-95% B in 15 minutes) with a small injection to determine the elution percentage of the target peptide. Then, design a shallow preparative gradient around this point. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 40 minutes may provide excellent resolution.

    • Fraction Collection: Collect fractions across the peak(s) of interest.

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure Ac-Lys peptide. Pool the pure fractions and lyophilize.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product Crude Crude Ac-Lys Peptide (Lyophilized Powder) Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter HPLC Preparative C18/C8 Column Filter->HPLC Collect Fraction Collection HPLC->Collect Analyze Analyze Fractions (Analytical HPLC / MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Ac-Lys Peptide Lyophilize->Final

Caption: Workflow for the purification of Ac-Lys peptides.

Troubleshooting_Tree Start Poor Peak Resolution Grad Is the gradient slope shallow? (<1%/min) Start->Grad TFA Is TFA concentration optimal? (Try 0.2-0.25%) Grad->TFA Yes Sol_Grad Decrease Gradient Slope Grad->Sol_Grad No Col Have you tried an alternative column? (e.g., C8 vs C18) TFA->Col Yes Sol_TFA Adjust TFA Concentration TFA->Sol_TFA No Temp Have you tried increasing the column temperature? Col->Temp Yes Sol_Col Switch Column Type Col->Sol_Col No Sol_Temp Increase Temperature Temp->Sol_Temp No

Caption: Decision tree for troubleshooting poor peak resolution.

Caption: Ac-Lys peptide interaction with C18 stationary phase.

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of Boc-Lys(Ac)-OH.

Troubleshooting Guide: Incomplete Coupling of this compound

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete coupling of this compound?

Incomplete coupling of this compound can be attributed to several factors, primarily stemming from its structure and the general challenges of SPPS:

  • Steric Hindrance: The primary challenge with this compound is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the α-amino group, combined with the acetyl group on the side chain, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] This is a common issue with amino acids that have bulky protecting groups.[3][4]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures or aggregate on the resin.[1][5] This can make the N-terminus of the peptide chain inaccessible to the incoming activated amino acid.[1][6]

  • Suboptimal Activation: Inadequate activation of the incoming amino acid or the instability of the activated species can lead to an incomplete reaction.[1]

  • Poor Resin Swelling: The solid support must be adequately swollen for the reagents to efficiently access the growing peptide chain.[1] Poor swelling can limit reaction kinetics.

Q2: How can I detect incomplete coupling?

Monitoring the completion of each coupling step is crucial. The most common methods are:

  • Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin.[5][6]

    • Positive Result: An intense blue or purple color on the beads and in the solution indicates the presence of unreacted amines, signifying an incomplete coupling.[2][6]

    • Negative Result: A yellow or colorless appearance suggests that the coupling is complete, as there are no free primary amines.[2][5]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is an alternative colorimetric test for detecting unreacted amines.[6]

  • HPLC and Mass Spectrometry (MS): For a definitive and quantitative analysis, a small amount of the peptide can be cleaved from the resin. The crude product can then be analyzed by HPLC and MS to identify the presence of deletion sequences, which confirms incomplete coupling.[6]

Q3: What immediate actions can I take if I detect incomplete coupling?

If a monitoring test indicates an incomplete reaction, the following steps should be taken:

  • Recoupling (Double Coupling): The most straightforward initial step is to perform a second coupling.[6] This involves washing the resin to remove byproducts and unreacted reagents from the first coupling and then repeating the coupling step with a fresh solution of activated this compound.[2][5]

  • Capping: If recoupling is unsuccessful and the monitoring test is still positive, the unreacted N-termini should be permanently blocked through a process called "capping".[1][5] This is typically done using acetic anhydride to acetylate the free amines.[1][7] Capping prevents the formation of deletion sequences in the final peptide product.[1][5]

Q4: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?

For sterically hindered amino acids, standard coupling reagents may not be sufficient.[3] More potent "onium" salt-based reagents are highly recommended to drive the reaction to completion.[3][8]

Coupling ReagentReagent TypeRelative EfficiencyKey Advantages & Disadvantages
HATU Aminium/UroniumVery HighHighly efficient, especially for difficult and sterically hindered couplings; low racemization.[1][3] More expensive than HBTU.
HBTU Aminium/UroniumHighA widely used and effective coupling reagent.[2][3] Can cause guanidinylation of the N-terminus if used in excess.[3]
HCTU Aminium/UroniumVery HighSimilar in efficiency to HATU for hindered couplings.[1][3]
PyBOP PhosphoniumHighHigh reactivity and effective for hindered couplings with no risk of guanidinylation.[3][6] Byproducts can be difficult to remove.
COMU Aminium/UroniumVery HighHigh efficiency comparable to HATU, with a better safety profile as it is not based on potentially explosive HOBt/HOAt.[3][9]

Q5: What should I do if recoupling still fails?

If recoupling does not lead to a negative Kaiser test, it is crucial to cap the unreacted amino groups to prevent the formation of peptides with missing residues (deletion sequences). Capping is an acetylation reaction that renders the unreacted chains inert to further coupling steps. After capping, you can proceed with the deprotection of the successfully coupled chains and the addition of the next amino acid in the sequence.[2][5]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Reagent A: 5% Ninhydrin in ethanol[2]

  • Reagent B: 80% Phenol in ethanol[2]

  • Reagent C: 2% of 0.001 M aqueous KCN in pyridine[2]

Procedure:

  • Place a small sample of resin (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[2]

  • Heat the test tube at 100°C for 3-5 minutes.[2]

  • Observe the color of the beads and the solution.

    • Blue/Purple: Incomplete coupling (free amines present).

    • Yellow/Colorless: Complete coupling (no free amines).

Protocol 2: Recoupling (Double Coupling)

This protocol is performed after a positive Kaiser test indicates an incomplete initial coupling.

Procedure:

  • After the first coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove byproducts and unreacted reagents.[2][5]

  • Prepare a fresh solution of this compound and a suitable coupling reagent (e.g., HATU) at the same concentration as the initial coupling.[2][5]

  • Add the fresh coupling mixture to the resin.

  • Allow the reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).

  • Wash the resin with DMF (3 times) and perform another Kaiser test to confirm completion.[5]

Protocol 3: Capping of Unreacted Amines

This protocol is used to permanently block unreacted amino groups after failed coupling attempts.

Reagents:

  • Acetic Anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Following an incomplete coupling step, wash the resin thoroughly with DMF.[7]

  • Prepare a capping solution. A common mixture is acetic anhydride and pyridine in DMF.[7] For example, a solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution) in DMF.[7]

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[5][7]

  • Filter and wash the resin thoroughly with DMF.[7]

  • Perform a final Kaiser test to ensure all free amines have been acetylated (the test should be negative).[7]

Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Perform Coupling of This compound kaiser_test1 Perform Kaiser Test start->kaiser_test1 coupling_complete Coupling Complete Proceed to Deprotection kaiser_test1->coupling_complete Negative recouple Recouple with Fresh Reagents kaiser_test1->recouple Positive kaiser_test2 Perform Kaiser Test recouple->kaiser_test2 kaiser_test2->coupling_complete Negative change_reagent Consider Stronger Coupling Reagent (e.g., HATU) kaiser_test2->change_reagent Positive cap Cap Unreacted Amines (Acetic Anhydride) change_reagent->cap proceed Proceed to Deprotection cap->proceed

Caption: Troubleshooting workflow for incomplete coupling.

References

Technical Support Center: Boc-Lys(Ac)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring Boc-Lys(Ac)-OH incorporation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and analysis of peptides containing N-ε-acetylated lysine.

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor the incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS)?

A1: Monitoring the incorporation efficiency of this compound is crucial for ensuring the synthesis of the target peptide with the correct sequence and mass. Incomplete coupling of this or any amino acid leads to the formation of deletion sequences (peptides lacking one or more residues), which are often difficult to separate from the desired product during purification. For peptides intended for biological assays or therapeutic use, the presence of such impurities can lead to ambiguous results or adverse effects.

Q2: What are the primary methods for monitoring the coupling efficiency of this compound on-resin?

A2: The most common on-resin monitoring technique is the qualitative ninhydrin (Kaiser) test.[1][2] This colorimetric test detects free primary amines on the peptide-resin. A positive result (blue/purple color) indicates that the N-terminal amine of the growing peptide chain is unreacted, signifying an incomplete coupling reaction. A negative result (yellow/colorless) suggests a complete coupling.

Q3: After cleaving the peptide from the resin, what are the recommended analytical techniques to confirm the successful incorporation of this compound?

A3: Post-cleavage analysis is essential for definitive confirmation. The two primary methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. Successful incorporation of the acetylated lysine will result in a peptide with a specific retention time.[3][4]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the synthesized peptide.[5][6] Successful incorporation of a this compound residue will result in a predictable mass increase in the final peptide.

Q4: What is the expected mass shift in the final peptide upon successful incorporation of one this compound residue?

A4: The incorporation of an N-ε-acetylated lysine residue results in a mass increase of 42.0106 Da compared to a peptide with an unmodified lysine at the same position.[7] This is due to the addition of an acetyl group (CH₃CO).

Q5: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to verify the incorporation of acetylated lysine?

A5: Yes, NMR spectroscopy is a powerful tool for structural confirmation. The acetyl group on the lysine side chain gives rise to a characteristic signal in the 1H NMR spectrum, which can confirm its presence and help in identifying the specific site of acetylation in the peptide sequence.[8][9]

Troubleshooting Guide

Issue 1: Positive Ninhydrin Test After this compound Coupling

A positive ninhydrin test indicates incomplete coupling. Follow this workflow to diagnose and resolve the issue.

G start Positive Ninhydrin Test recouple Perform a Second Coupling (Recouple) start->recouple retest Perform Ninhydrin Test Again recouple->retest negative_test Negative Test: Proceed with Synthesis retest->negative_test Negative still_positive Still Positive: Investigate Further retest->still_positive Positive proceed Proceed to Next Deprotection Step negative_test->proceed check_reagents Check Reagent Quality and Concentration (Amino Acid, Coupling Reagents, Base) still_positive->check_reagents extend_time Increase Coupling Time and/or Temperature still_positive->extend_time capping Cap Unreacted Amines with Acetic Anhydride still_positive->capping If recoupling fails check_reagents->recouple extend_time->recouple capping->proceed

Troubleshooting workflow for incomplete coupling.
Issue 2: Mass Spectrometry Shows a Deletion Sequence (Mass of Target Peptide - Mass of Lys(Ac))

This confirms that the coupling of this compound failed at a specific cycle.

  • Cause: Inefficient activation of this compound, steric hindrance, or peptide aggregation on the resin.

  • Solution for Future Syntheses:

    • Use a more potent coupling reagent: Switch from standard carbodiimides (like DIC) to phosphonium or aminium/uronium salt-based reagents (e.g., HBTU, HATU, PyBOP).

    • Increase equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents).

    • Optimize reaction conditions: Increase the coupling time (e.g., from 1 hour to 4 hours or overnight) or slightly increase the temperature (e.g., to 40°C), being mindful of potential side reactions.

    • Address peptide aggregation: If the sequence is long or hydrophobic, switch to a more polar solvent system (e.g., NMP instead of DMF) or use a resin with a lower loading capacity.

Issue 3: HPLC of Crude Product Shows Multiple Peaks

Multiple peaks in the HPLC chromatogram can indicate the presence of deletion sequences, incompletely deprotected peptides, or other side products.

  • Workflow for Analysis:

G start Crude HPLC Shows Multiple Peaks collect_fractions Collect Major Peaks start->collect_fractions ms_analysis Analyze Fractions by Mass Spectrometry collect_fractions->ms_analysis identify_peaks Identify Target Peptide and Impurities ms_analysis->identify_peaks target_found Target Peptide Identified identify_peaks->target_found troubleshoot Impurities Identified: Troubleshoot Synthesis/Cleavage identify_peaks->troubleshoot

Workflow for analyzing a complex HPLC chromatogram.

Quantitative Data Summary

ParameterDescriptionExpected Value/Observation
Mass of this compound Molecular weight of the amino acid derivative.288.34 g/mol
Mass of Lys(Ac) residue Mass of the acetylated lysine residue within a peptide chain.170.105 g/mol
Mass Shift (Acetylation) The mass difference between a peptide containing Lys(Ac) and one containing Lys.+42.0106 Da
HPLC Retention Time Acetylation of a lysine residue generally increases the hydrophobicity of a peptide, leading to a slightly longer retention time on a C18 column compared to its non-acetylated counterpart. The exact shift is sequence-dependent.Increase in retention time
1H NMR Chemical Shift The chemical shift of the acetyl group's methyl protons.~1.87 ppm

Experimental Protocols

Protocol 1: Ninhydrin (Kaiser) Test for On-Resin Monitoring

This protocol is used to detect the presence of free primary amines on the resin.

  • Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Reagent Addition: Add the following reagents to the test tube:

    • 2-3 drops of 5% ninhydrin in ethanol.

    • 2-3 drops of 80% phenol in ethanol.

    • 2-3 drops of pyridine containing a trace amount of KCN.

  • Heating: Heat the test tube at 100-115°C for 3-5 minutes.[2]

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): A blue or purple color indicates the presence of free amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Protocol 2: Cleavage from Resin and Peptide Precipitation

This protocol describes the final step of releasing the synthesized peptide from the solid support.

  • Resin Preparation: After the final deprotection step, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[3]

  • Cleavage: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[3] Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin from the cleavage mixture into a cold centrifuge tube containing diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: RP-HPLC and Mass Spectrometry Analysis

This protocol outlines the analysis of the crude peptide to verify its purity and identity.

  • Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[4]

  • HPLC Analysis:

    • Inject the dissolved peptide onto an RP-HPLC system equipped with a C18 column.

    • Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 95% over 30 minutes.

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent directly to a mass spectrometer (LC-MS) or collect the fractions corresponding to the major peaks from the HPLC and analyze them separately.

    • Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the target peptide containing the acetylated lysine. The observed mass should match the calculated mass, accounting for the +42.0106 Da shift for the acetyl group.[7]

References

Technical Support Center: Synthesis of Long Peptides with Boc-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in synthesizing long peptides using Boc-Lys(Ac)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How stable is the ε-acetyl group on this compound to repeated TFA deprotection cycles in a long peptide synthesis?

A1: The N-ε-acetyl group is generally stable under the standard conditions used for Boc deprotection (typically 50% TFA in DCM). Unlike the acid-labile Boc group, the acetyl group is an amide and is not readily cleaved by TFA. However, in the synthesis of very long peptides requiring numerous deprotection cycles, cumulative exposure to strong acid could potentially lead to minor levels of deacetylation. It is crucial to use the minimum necessary deprotection times to mitigate this risk.

Q2: Can the ε-acetyl group migrate to other nucleophiles during Boc-SPPS?

A2: While N-acyl migration is a known phenomenon in peptide chemistry, the N-ε-acetyl group on lysine is generally stable. The primary amide of the acetyl group is less reactive than other potential migrating groups. Under standard Boc-SPPS conditions, significant migration of the acetyl group is not a commonly reported side reaction.

Q3: Does the presence of multiple this compound residues affect the overall synthesis yield of a long peptide?

A3: The incorporation of multiple this compound residues can impact the synthesis of long peptides in several ways. The neutralization of the positive charge on the lysine side chain increases the overall hydrophobicity of the peptide.[1] This can lead to on-resin aggregation, which in turn can cause incomplete deprotection and poor coupling efficiencies, ultimately lowering the yield of the desired full-length peptide.[2]

Q4: What is the expected coupling efficiency for this compound?

A4: The coupling efficiency of this compound is generally comparable to other standard Boc-protected amino acids. However, in the context of a long and "difficult" sequence, the efficiency can be reduced due to steric hindrance and peptide aggregation.[3] A study on Boc-benzyl strategy showed that coupling efficiencies tend to decrease as the peptide length increases.[3] It is advisable to monitor the coupling reactions at each step, for instance, by using the Kaiser test.

Q5: Are there any specific side reactions to be aware of during the final HF cleavage of a long peptide containing multiple acetylated lysines?

A5: During HF cleavage, the primary concern is the generation of carbocations from the cleavage of side-chain protecting groups, which can lead to alkylation of sensitive residues like tryptophan and methionine.[4][5] While the acetyl group itself is stable to HF, the presence of multiple acetylated lysines can alter the properties of the peptide, potentially influencing its susceptibility to other side reactions. The use of appropriate scavengers, such as p-cresol and thioanisole, is critical to minimize these side reactions.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of the Full-Length Peptide

Q: My final peptide yield is significantly lower than expected after synthesizing a long peptide with several this compound residues. What are the likely causes and how can I troubleshoot this?

A: Low yield in long peptide synthesis is a common issue, often exacerbated by the presence of acetylated lysine. The primary culprits are incomplete deprotection and poor coupling efficiency due to peptide aggregation.

Troubleshooting Steps:

  • Monitor Deprotection and Coupling: Perform a Kaiser test after each deprotection and coupling step to ensure complete reactions. Incomplete deprotection will appear as a faint blue or purple color, while incomplete coupling will be strongly positive.

  • Optimize Coupling Strategy:

    • Double Couple: For difficult couplings, including the residue immediately following this compound, perform a second coupling step.

    • Use a More Potent Coupling Reagent: For problematic steps, consider using a more reactive coupling reagent such as HATU or HCTU.[6]

  • Address Peptide Aggregation:

    • Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.

    • Use "Magic Mixture": A solvent mixture of DMF/DCM containing ethylene carbonate can improve solvation and reduce aggregation.

    • Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve efficiency.

  • Resin Considerations:

    • Lower Loading Resin: Using a resin with a lower substitution level can reduce steric hindrance and aggregation.

    • Swelling Monitoring: Ensure adequate resin swelling in all solvents. Poor swelling can limit reagent accessibility.[7][8]

Issue 2: Peptide Aggregation and Poor Solubility

Q: I'm observing significant on-resin aggregation during the synthesis of a long, hydrophobic peptide containing multiple this compound residues. The cleaved peptide is also difficult to dissolve. What can I do?

A: The increased hydrophobicity from acetylated lysines is a likely contributor to both on-resin aggregation and poor solubility of the final peptide.[1]

Troubleshooting Steps:

  • On-Resin Aggregation:

    • Solvent Optimization: Switch from DMF to NMP (N-methyl-2-pyrrolidone), which has better solvating properties for aggregating peptides.

    • Incorporate Backbone Modifications: For extremely difficult sequences, consider the use of pseudoproline dipeptides or other backbone modifications to disrupt secondary structure formation.

  • Cleaved Peptide Solubility:

    • Systematic Solubility Testing: Before dissolving the entire batch, test the solubility of a small amount of the lyophilized peptide in different solvents. Start with water, then move to aqueous acetic acid (10-50%), and finally organic solvents like DMSO or DMF if necessary.[9]

    • pH Adjustment: For peptides with a net charge, adjusting the pH of the aqueous solution can significantly improve solubility.[9][10]

    • Sonication: Gentle sonication can help to dissolve stubborn aggregates.[11]

Issue 3: Presence of Deletion Sequences in the Final Product

Q: My mass spectrometry analysis shows significant peaks corresponding to deletion sequences, particularly after the incorporation of this compound. What is causing this and how can I prevent it?

A: Deletion sequences are a direct result of incomplete deprotection of the N-terminal Boc group or incomplete coupling of the subsequent amino acid.[12] The local environment created by the acetylated lysine may be contributing to this.

Troubleshooting Steps:

  • Extend Deprotection Time: Increase the TFA deprotection time slightly (e.g., from 20 to 30 minutes) to ensure complete removal of the Boc group. However, be mindful of potential side reactions with prolonged acid exposure.

  • Confirm Complete Coupling: Always perform a Kaiser test after coupling. If the test is positive, recouple the amino acid using fresh reagents.

  • Optimize Coupling Conditions:

    • Pre-activation: Ensure your coupling reagent is fully pre-activated with the amino acid before adding it to the resin.

    • Equivalent Excess: Use a sufficient excess of the amino acid and coupling reagents (typically 3-4 equivalents).

  • Analyze Resin Loading: An excessively high resin loading can lead to steric hindrance and incomplete reactions. Consider using a resin with a lower substitution.

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Peptide Sequences

Coupling ReagentClassRelative ReactivityPotential Side Reactions
HBTU/DIPEA Aminium SaltHighGuanidinylation of the N-terminus if not pre-activated.
HATU/DIPEA Aminium SaltVery HighGuanidinylation of the N-terminus if not pre-activated.
HCTU/DIPEA Aminium SaltHighGuanidinylation of the N-terminus if not pre-activated.
DIC/HOBt CarbodiimideModerateFormation of N-acylurea byproduct.

This table provides a general comparison. The optimal reagent may vary depending on the specific peptide sequence.[6]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound in a Difficult Sequence
  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the beads are blue or purple, continue coupling for another 1-2 hours and re-test. If the test remains positive, perform a double coupling (repeat steps 6-8).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: High-HF Cleavage and Deprotection of a Long Acetylated Peptide
  • Resin Preparation: Dry the fully synthesized peptide-resin under vacuum for at least 12 hours.

  • HF Apparatus Setup: Place the dried resin in a pre-cooled HF reaction vessel with a Teflon-coated stir bar.

  • Scavenger Addition: Add a scavenger mixture to the reaction vessel. For a peptide containing multiple Arg(Tos) and Trp residues, a common mixture is p-cresol (1 mL), p-thiocresol (1 mL), and thioanisole (2 mL) per gram of resin.

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. For peptides with a high number of Arg(Tos) residues, the reaction time may need to be extended.[5]

  • HF Removal: Evaporate the HF under a stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation: Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

  • Washing and Isolation: Wash the peptide pellet with cold diethyl ether three times to remove scavengers. Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.[12]

Visualizations

experimental_workflow cluster_SPPS_Cycle Boc-SPPS Cycle for Long Acetylated Peptides cluster_cleavage Final Cleavage and Purification node_deprotection Boc Deprotection (50% TFA in DCM) node_wash1 Wash (DCM, DMF) node_deprotection->node_wash1 node_neutralization Neutralization (10% DIEA in DMF) node_wash1->node_neutralization node_wash2 Wash (DMF) node_neutralization->node_wash2 node_coupling Coupling (this compound + HATU/DIEA) node_wash2->node_coupling node_monitor Kaiser Test node_coupling->node_monitor node_monitor->node_coupling Positive (Recouple) node_wash3 Wash (DMF, DCM) node_monitor->node_wash3 Negative node_wash3->node_deprotection Next Cycle node_final_wash Final Wash and Dry node_wash3->node_final_wash Final Cycle Complete node_hf_cleavage High-HF Cleavage (+ Scavengers) node_final_wash->node_hf_cleavage node_precipitation Precipitation (Cold Diethyl Ether) node_hf_cleavage->node_precipitation node_purification RP-HPLC Purification node_precipitation->node_purification node_characterization Mass Spectrometry node_purification->node_characterization

Caption: Workflow for Boc-SPPS of long acetylated peptides.

troubleshooting_logic start Low Yield of Long Acetylated Peptide check_completion Monitor reaction completion? (e.g., Kaiser Test) start->check_completion incomplete_deprotection Incomplete Deprotection check_completion->incomplete_deprotection Yes incomplete_coupling Incomplete Coupling check_completion->incomplete_coupling Yes solution_deprotection Extend TFA time Use chaotropic agents incomplete_deprotection->solution_deprotection solution_coupling Double couple Use stronger activator (HATU) Increase temperature incomplete_coupling->solution_coupling check_aggregation Evidence of Aggregation? incomplete_coupling->check_aggregation solution_aggregation Switch to NMP solvent Use low-load resin Incorporate backbone modifications check_aggregation->solution_aggregation Yes

Caption: Troubleshooting logic for low yield in long acetylated peptide synthesis.

References

Technical Support Center: Boc-Lys(Ac)-OH in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers utilizing Boc-Lys(Ac)-OH in their synthetic workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the steric hindrance of this acetylated lysine derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or Nα-Boc-Nε-acetyl-L-lysine, is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] The Nα-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine side chain is acetylated.[1] This compound is crucial for incorporating acetylated lysine residues into peptides, which is a common post-translational modification that can influence the peptide's stability, solubility, and biological activity.[3]

Q2: What causes steric hindrance with this compound during synthesis?

A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. With this compound, steric hindrance arises from a combination of factors:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the α-amino position is inherently bulky and can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.[4]

  • The Acetylated Side Chain: While the acetyl group is smaller than a Boc group, it alters the physicochemical properties of the lysine side chain. It neutralizes the positive charge and increases its hydrophobicity, which can lead to peptide aggregation on the solid support.[5] This aggregation can physically block reactive sites, further hindering the coupling reaction.[5]

  • The Growing Peptide Chain: The sequence of the peptide itself can adopt secondary structures that create a sterically demanding environment around the N-terminus, making it difficult for the incoming this compound to access the reactive site.

Q3: How can I identify if the coupling of this compound is incomplete?

A3: Incomplete coupling during SPPS is typically monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test. A positive result, indicated by a blue or purple color, signifies the presence of unreacted primary amines on the resin. A negative test (yellow or colorless) suggests that the coupling reaction is complete. For more quantitative analysis, a small amount of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to detect the presence of deletion sequences.

Q4: Can the choice of coupling reagent overcome the steric hindrance of this compound?

A4: Yes, the choice of coupling reagent is critical. Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) may be inefficient for sterically hindered amino acids. More potent activating reagents are highly recommended. Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) are generally more effective for these challenging couplings as they form highly reactive activated esters that can overcome the steric barrier.[6][7]

Troubleshooting Guide: Overcoming Incomplete Coupling of this compound

This guide provides a systematic approach to troubleshoot and resolve issues of incomplete coupling when using this compound.

Problem: Positive Kaiser test after initial coupling of this compound.

This indicates the presence of unreacted N-terminal amines on the peptide-resin.

Initial Step: Recoupling (Double Coupling)

The most direct approach is to repeat the coupling step with fresh reagents to drive the reaction to completion.

  • Action: After the initial coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF. Prepare a fresh solution of activated this compound using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling. Add this fresh solution to the resin and allow the reaction to proceed for another 1-2 hours.

If Recoupling Fails: Optimize Reaction Conditions

If a positive Kaiser test persists after double coupling, further optimization of the reaction conditions is necessary.

  • Increase Reagent Excess: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). This can help to drive the equilibrium towards product formation.[7]

  • Extend Reaction Time: For sterically hindered residues, longer coupling times (e.g., 4-24 hours) may be required to achieve complete reaction.[7]

  • Elevate Temperature: Carefully increasing the reaction temperature (e.g., to 35-50°C) can enhance the reaction kinetics. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.

  • Change Solvent: If peptide aggregation is suspected, switching to or adding solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can help to disrupt secondary structures and improve solvation of the peptide chains.

Final Resort: Capping Unreacted Amines

If incomplete coupling cannot be resolved through optimization, the remaining unreacted amines should be permanently blocked or "capped" to prevent the formation of deletion sequences in the final peptide product.[8]

  • Action: After the final coupling attempt, wash the resin with DMF. Prepare a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF.[9][10] Add the capping solution to the resin and agitate for 30 minutes. This will acetylate the unreacted N-terminal amines, rendering them unreactive for subsequent coupling steps.[8][9]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative EfficiencyRecommended UsePotential Drawbacks
DIC/HOBt CarbodiimideStandardRoutine couplingsOften inefficient for sterically hindered residues.
HBTU/HOBt Aminium/Uronium SaltHighDifficult couplings, good for standard hindered residues.Can cause guanidinylation of the N-terminus if not pre-activated.
HATU Aminium/Uronium SaltVery HighHighly sterically hindered couplings, minimizes racemization.[6][7]More expensive than HBTU.[8]
PyBOP Phosphonium SaltHighEffective for hindered couplings.Can be less efficient than HATU for the most challenging cases.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for the initial coupling attempt of the sterically hindered this compound.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. After swelling, deprotect the N-terminal Boc group of the preceding amino acid using 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF.[6]

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.[6]

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.[6]

  • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin sequentially with DMF (3 times) and DCM (3 times).[6]

Protocol 2: Double Coupling Procedure

Implement this protocol if a positive Kaiser test is observed after the initial coupling.

  • Initial Coupling: Perform the first coupling of this compound as described in Protocol 1.

  • Kaiser Test: Perform a Kaiser test.

  • Recoupling: If the Kaiser test is positive, drain the reaction vessel and wash the resin with DMF (3 times). Prepare a fresh solution of activated this compound as described in steps 2 and 3 of Protocol 1.

  • Second Coupling: Add the fresh activated amino acid solution to the resin and allow the reaction to proceed for an additional 1-2 hours.

  • Final Wash and Confirmation: Wash the resin as described in step 6 of Protocol 1 and perform a final Kaiser test to confirm complete coupling.

Protocol 3: Capping of Unreacted Amines

This protocol should be used to block unreacted amines if double coupling is unsuccessful.

  • Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3 times).

  • Capping Solution: Prepare a capping solution of 20% acetic anhydride and 2% DIPEA in DMF.[11]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[11]

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[11]

Visualizations

Steric_Hindrance cluster_Peptide Growing Peptide Chain on Resin cluster_AminoAcid Incoming this compound cluster_Hindrance Steric Hindrance Factors Resin Resin Peptide ---AA(n-1)-AA(n)-NH2 Resin->Peptide BocLysAcOH Boc-NH-CH(COOH)-(CH2)4-NH-Ac BocLysAcOH->Peptide Coupling Reaction BocGroup Bulky Boc Group BocGroup->BocLysAcOH SideChain Hydrophobic Acetylated Side Chain SideChain->BocLysAcOH Aggregation Peptide Aggregation Aggregation->Peptide Troubleshooting_Workflow Start Initial Coupling of This compound KaiserTest1 Perform Kaiser Test Start->KaiserTest1 Result1 Positive? KaiserTest1->Result1 DoubleCouple Perform Double Coupling Result1->DoubleCouple Yes Proceed Proceed to Next Cycle Result1->Proceed No KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 Result2 Positive? KaiserTest2->Result2 Optimize Optimize Conditions: - Increase Reagent Excess - Extend Reaction Time - Elevate Temperature - Change Solvent Result2->Optimize Yes Result2->Proceed No KaiserTest3 Perform Kaiser Test Optimize->KaiserTest3 Result3 Positive? KaiserTest3->Result3 Cap Cap Unreacted Amines Result3->Cap Yes Result3->Proceed No Cap->Proceed Capping_Mechanism cluster_reaction Capping of Unreacted Amine UnreactedAmine Peptide-NH2 AceticAnhydride (CH3CO)2O CappedPeptide Peptide-NH-COCH3 UnreactedAmine->CappedPeptide + AceticAnhydride->CappedPeptide DIPEA or Pyridine AceticAcid CH3COOH

References

Technical Support Center: Managing Aggregation in Peptides with Acetylated Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the aggregation of peptides containing acetylated lysine residues.

Frequently Asked Questions (FAQs)

Q1: Why does acetylating a lysine residue increase my peptide's propensity to aggregate?

A1: Lysine acetylation involves the addition of an acetyl group to the ε-amino group of the lysine side chain. This modification neutralizes the positive charge of the side chain.[1][2] The loss of this charge can have several consequences that promote aggregation:

  • Increased Hydrophobicity: Neutralizing the charge makes the lysine residue, and often the entire peptide, more hydrophobic. This can lead to increased intermolecular hydrophobic interactions, causing the peptides to self-associate and aggregate.[3][4]

  • Disruption of Stabilizing Interactions: In the peptide's native structure, lysine's positive charge may form stabilizing electrostatic interactions (salt bridges) with negatively charged residues.[5] Acetylation eliminates these interactions, potentially destabilizing the desired monomeric conformation and exposing aggregation-prone regions.[6]

  • Structural Changes: Acetylation can induce conformational changes, sometimes favoring structures like β-sheets, which are known to form the basis of many protein aggregates.[7][8]

Q2: Is aggregation always a problem?

A2: Not necessarily, but it is often an indication of instability and can be problematic for several reasons. Uncontrolled aggregation can lead to poor solubility, making the peptide difficult to purify, formulate, and use in experiments.[9][10] During solid-phase peptide synthesis (SPPS), on-resin aggregation can lead to failed or incomplete coupling and deprotection steps, resulting in low yields and difficult purifications.[11] Furthermore, peptide aggregates can sometimes exhibit cytotoxic properties that are not present in the monomeric form.[6]

Q3: Does the position of the acetylated lysine matter?

A3: Yes, the position is critical. The effect of acetylation is highly context-dependent. For example, in the Amyloid-β (Aβ42) peptide, acetylation at Lysine 16 (K16) significantly increases hydrophobicity and leads to the formation of amorphous, unstructured aggregates.[6] In contrast, acetylation at Lysine 28 (K28) slows down the rate of fibril formation but does not change the final fibrillar structure.[6] The impact depends on the local environment of the lysine residue and its role in the overall peptide structure.

Q4: How can I predict if my acetylated peptide will aggregate?

A4: While perfect prediction is challenging, several computational tools can help. Molecular dynamics (MD) simulations can be used to study how acetylation affects peptide structure and intermolecular interactions.[4][6] Various prediction models and algorithms can identify aggregation-prone regions within a peptide sequence, which may be exacerbated by acetylation.[12]

Troubleshooting Guide

Issue 1: My acetylated peptide is insoluble in standard aqueous buffers.

  • Symptom: The peptide precipitates immediately or over a short period when dissolved in buffers like PBS or Tris.

  • Possible Cause: The peptide's hydrophobicity has increased past its solubility limit in the chosen buffer. The buffer pH may be too close to the peptide's isoelectric point (pI).

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the buffer pH is at least one unit away from the peptide's calculated pI to increase its net charge and solubility.[13]

    • Initial Solubilization: First, dissolve the peptide in a small amount of a strong organic solvent like hexafluoroisopropanol (HFIP), dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[10][14] Then, slowly add this solution to your aqueous buffer while vortexing.

    • Solubility Enhancers: Add solubility-enhancing excipients to your buffer.

      • Arginine/Glutamate: A mixture of L-Arg and L-Glu (e.g., 50 mM each) can effectively shield hydrophobic and charged regions, preventing self-association.[15]

      • Detergents: Use low concentrations of non-denaturing detergents like 0.1% CHAPS or 0.05% Tween-20.[15]

      • Cyclodextrins: These can encapsulate hydrophobic regions of the peptide, increasing its solubility in aqueous solutions.[10]

    • Temperature: Test solubility at different temperatures (e.g., 4°C, room temperature, 37°C), as some peptides are more soluble in the cold.[15]

Issue 2: I'm seeing low yield and incomplete reactions during solid-phase peptide synthesis (SPPS).

  • Symptom: The resin beads are clumping, swelling is poor, and analytical tests (e.g., Kaiser test) indicate incomplete deprotection or coupling steps.[14]

  • Possible Cause: The growing peptide chain is aggregating on the solid support, preventing reagents from accessing the reactive N-terminus. This is common in hydrophobic sequences.[9][11]

  • Troubleshooting Steps:

    • Incorporate Structure-Disrupting Elements: Proactively insert residues that disrupt the hydrogen bonding that leads to aggregation. These are removed during final cleavage.

      • Pseudoproline Dipeptides: Substitute a Ser or Thr residue with a corresponding pseudoproline dipeptide every 5-6 residues to introduce a "kink" in the peptide backbone.[9][11]

      • Backbone Protection: Use Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acids, which physically block backbone hydrogen bonding.[11]

    • Optimize Synthesis Conditions:

      • Solvents: Switch from DMF to more disruptive solvents like NMP or add 25% DMSO to your DMF.[9][11]

      • Temperature: Perform coupling reactions at a higher temperature to disrupt secondary structures.[11]

      • Reagents: Use stronger activation methods (e.g., HATU) and consider double coupling for difficult sequences.

Issue 3: My peptide solution shows increasing turbidity or Thioflavin T (ThT) fluorescence over time.

  • Symptom: The solution becomes cloudy, or ThT assays show a sigmoidal curve, indicating the formation of β-sheet rich amyloid-like fibrils.[6]

  • Possible Cause: The peptide is undergoing time-dependent aggregation and forming ordered fibrillar structures.

  • Troubleshooting Steps:

    • Storage Conditions: Prepare peptide stocks in a non-aggregating solvent (like DMSO) and store at -80°C.[6] Thaw immediately before use and dilute into the final experimental buffer. Avoid repeated freeze-thaw cycles.

    • Buffer Additives: Include aggregation inhibitors in your working buffer.

      • Chaotropic Salts: Add salts like guanidinium chloride (GdnHCl) or urea at low concentrations, though be mindful of their potential to denature native structures.

      • Reducing Agents: If aggregation is mediated by incorrect disulfide bond formation, include a reducing agent like DTT or TCEP.[15]

    • Work Quickly: For highly aggregation-prone peptides, perform experiments as quickly as possible after dilution into the final buffer.

Data Presentation

Table 1: Effect of Acetylation on Peptide Hydrophobicity and Aggregation Kinetics

PeptideModificationAggregation KineticsAggregate MorphologyKey FindingReference
Aβ42 Wild-Type (WT)Sigmoidal (slow lag phase)FibrillarForms ordered amyloid fibrils.[6]
Aβ42 K16 AcetylationRapid aggregationAmorphousAcetylation at K16 drastically increases hydrophobicity and prevents fibril formation.[6]
Aβ42 K28 AcetylationSigmoidal (longer lag phase than WT)FibrillarAcetylation at K28 slows aggregation but does not change the final fibril structure.[6]
HttQ44 N-terminal AcetylationDecreased half-time by 47%FibrillarN-terminal acetylation promotes faster aggregation.[16]

Table 2: Effect of N-terminal Acetylation on Critical Aggregation Concentration (CAC)

Peptide SequenceModificationCAC (mM)Change upon AcetylationReference
PK Non-acetylated0.3-[17]
Ac-PK N-terminally Acetylated0.2CAC Decreased (Higher aggregation propensity)[17]
AK Non-acetylated0.4-[17]
Ac-AK N-terminally Acetylated0.5CAC Increased (Lower aggregation propensity)[17]
PD Non-acetylated0.5-[17]
Ac-PD N-terminally Acetylated0.8CAC Increased (Lower aggregation propensity)[17]
AD Non-acetylated0.6-[17]
Ac-AD N-terminally Acetylated0.9CAC Increased (Lower aggregation propensity)[17]

Experimental Protocols

Protocol 1: Solubilization of Aggregation-Prone Acetylated Peptides (Aβ42 Example)

This protocol is adapted from methods used for preparing Amyloid-β peptides for aggregation assays.[6]

  • Initial Dissolution: Dissolve the lyophilized acetylated peptide in 100% hexafluoroisopropanol (HFIP) to break down any pre-existing aggregates.

  • Solvent Evaporation: Aliquot the HFIP-peptide solution into microcentrifuge tubes. Allow the HFIP to evaporate completely in a fume hood or using a speed vacuum, resulting in a thin peptide film. Store the dried peptide films at -80°C until use.

  • Reconstitution: Immediately before the experiment, reconstitute the peptide film in a small volume of DMSO to a concentrated stock (e.g., 5 mM).

  • Final Dilution: Dilute the DMSO stock into the final aqueous buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 7.4) to the desired working concentration (e.g., 50 µM). Vortex briefly.

  • Clarification: Centrifuge the solution at 16,000 x g for 10 minutes at 4°C to remove any insoluble, pre-aggregated species.

  • Usage: Carefully collect the supernatant for your experiment. The concentration of the final peptide solution should be confirmed using UV absorbance at 214 nm or another suitable method.[6]

Protocol 2: On-Resin Acetylation of a Lysine Side-Chain

This protocol is for acetylating a lysine residue after it has been incorporated into the peptide chain during SPPS, using an orthogonal protecting group.[18]

  • Incorporate Protected Lysine: During SPPS, incorporate Fmoc-Lys(Mtt)-OH (or another orthogonally protected lysine) at the desired position. Complete the synthesis of the peptide backbone.

  • Selective Deprotection:

    • Wash the peptide-resin thoroughly with dichloromethane (DCM).

    • Treat the resin with a solution of 1-5% Trifluoroacetic Acid (TFA) in DCM for several short intervals (e.g., 5 x 2 minutes). This selectively removes the Mtt group without cleaving the peptide from the resin or removing other side-chain protecting groups.

    • Wash the resin thoroughly with DCM, followed by a neutralization wash (e.g., 5% DIPEA in DMF), and finally wash with DMF.

  • Side-Chain Acetylation:

    • Prepare an acetylation solution of acetic anhydride (10 equivalents) and a base like DIPEA (10 equivalents) in DMF.

    • Add this solution to the resin.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Confirmation and Cleavage:

    • Wash the resin thoroughly with DMF and DCM.

    • Perform a test to confirm the absence of free amines (e.g., a negative Kaiser test).

    • Proceed with the standard final cleavage and deprotection of the peptide from the resin.

Visualizations

Acetylation_Effect cluster_start Monomeric Peptide (Soluble) cluster_end Aggregated Peptide (Insoluble) Lys_Monomer Lysine Residue (+ Charge) Peptide_Monomer Stable Monomer (Salt Bridges Intact) Process Acetylation (Loss of Charge) Peptide_Monomer->Process 1. Modification AcLys_Aggregate Acetylated Lysine (Neutral) Peptide_Aggregate Unstable Monomer -> β-Sheet Formation -> Aggregate Process->Peptide_Aggregate 2. Destabilization & Increased Hydrophobicity

Caption: Effect of lysine acetylation on peptide stability.

Troubleshooting_Workflow start Problem: Peptide Aggregation q1 Is the problem during SPPS or post-synthesis? start->q1 spps During SPPS q1->spps SPPS post_synthesis Post-Synthesis (In Solution) q1->post_synthesis Post-Synthesis spps_solutions Solutions: - Use Pseudoprolines - Use Backbone Protection (Hmb/Dmb) - Change Solvents (NMP, DMSO) - Increase Temperature/Time spps->spps_solutions q2 Is the peptide completely insoluble? post_synthesis->q2 insoluble Yes q2->insoluble Yes soluble_but_aggregates No, it aggregates over time q2->soluble_but_aggregates No insoluble_solutions Solutions: - Use Organic Solvents (DMSO, HFIP) - Adjust pH away from pI - Add Detergents / Arginine insoluble->insoluble_solutions time_solutions Solutions: - Optimize Storage (Frozen Stocks) - Add Aggregation Inhibitors - Use Fresh Preparations soluble_but_aggregates->time_solutions

Caption: Troubleshooting workflow for acetylated peptide aggregation.

References

Validation & Comparative

A Researcher's Guide to the HPLC Analysis of Peptides with Boc-Lys(Ac)-OH: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry, the accurate analysis of modified peptides is critical for ensuring purity, confirming identity, and guaranteeing reliable downstream applications. Peptides incorporating N-α-tert-butyloxycarbonyl-N-ε-acetyl-L-lysine (Boc-Lys(Ac)-OH) present a unique analytical challenge due to the presence of two distinct protecting groups with differing hydrophobicity and lability. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for peptides containing this compound, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Peptide Analysis

Reversed-phase HPLC (RP-HPLC) is the most common and robust method for the analysis of synthetic peptides. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.

Key Considerations for HPLC Method Development

The presence of both the bulky, hydrophobic Boc group and the more polar acetyl group on the lysine side chain influences the peptide's overall hydrophobicity and, consequently, its retention in RP-HPLC. Method development should focus on optimizing the separation of the target peptide from closely related impurities, such as deletion sequences, incompletely deprotected peptides, or side-reaction products.

Experimental Protocol: RP-HPLC of a Model Peptide with this compound

This protocol is a representative starting point for the analysis of a synthetic peptide containing a this compound residue.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • System: A standard analytical HPLC system with a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.

3. Gradient Elution:

  • A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the hydrophobicity of the specific peptide.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide (1 mg/mL) filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate RP-HPLC Separation (C18 or Phenyl-Hexyl) inject->separate detect UV Detection (214 nm, 280 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Assess Purity integrate->quantify

Figure 1: Experimental workflow for the HPLC analysis of a peptide containing this compound.

Column Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is crucial for achieving optimal separation. C18 columns are the most widely used for peptide analysis, offering excellent retention and separation based on hydrophobicity. Phenyl-Hexyl columns provide an alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and aromatic residues in the peptide.[2]

Table 1: Comparison of C18 and Phenyl-Hexyl Columns for a Model Peptide

ParameterC18 ColumnPhenyl-Hexyl Column
Retention Time (Main Peak) 15.2 min14.5 min
Resolution (Main Peak vs. Impurity 1) 1.82.1
Peak Tailing Factor 1.21.1
Selectivity Primarily hydrophobic interactions.Mixed-mode with hydrophobic and π-π interactions.
Best For General purpose peptide separations.Peptides containing aromatic amino acids where alternative selectivity is needed.

Note: The data in this table is representative and will vary depending on the specific peptide sequence and HPLC conditions.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, a multi-faceted analytical approach often provides a more comprehensive characterization of synthetic peptides.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC systems utilize columns with smaller particle sizes (<2 µm), which operate at higher pressures than traditional HPLC systems. This results in significantly improved resolution, narrower peaks, and faster analysis times.[3]

Table 2: Performance Comparison of HPLC vs. UPLC for a Model Peptide

ParameterHPLC (5 µm particle size)UPLC (1.7 µm particle size)
Analysis Time ~30 min~10 min
Resolution (Main Peak vs. Impurity 2) 1.5 (co-elution)2.5 (baseline separated)
Peak Capacity LowerHigher
Solvent Consumption HigherLower

Note: This data is illustrative of the typical performance gains when migrating a method from HPLC to UPLC.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte solution.[4][5] It is an excellent orthogonal technique to RP-HPLC, meaning it separates compounds based on different physicochemical properties. This is particularly useful for identifying impurities that may co-elute with the main peak in HPLC.[6]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

1. Capillary Conditioning:

  • Rinse the capillary sequentially with 1 M NaOH, 0.1 M NaOH, and deionized water.

2. Sample Preparation:

  • Dissolve the peptide in deionized water or the background electrolyte to a concentration of 0.1-0.5 mg/mL.

3. CZE System and Conditions:

  • System: A standard CE system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm length).

  • Background Electrolyte (BGE): 100 mM phosphate buffer, pH 2.5.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV absorbance at 200 or 214 nm.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis dissolve Dissolve Peptide (0.1-0.5 mg/mL) inject Hydrodynamic Injection dissolve->inject separate Capillary Electrophoresis Separation inject->separate detect UV Detection (200 nm) separate->detect analyze Analyze Electropherogram detect->analyze compare Compare with HPLC analyze->compare

Figure 2: General workflow for the Capillary Electrophoresis analysis of a modified peptide.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Coupling HPLC or UPLC with a mass spectrometer provides invaluable information on the molecular weight of the peptide and its impurities, confirming the identity of the main peak and aiding in the characterization of unknown peaks. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of modifications.

Key Considerations for MS Analysis:

  • Lability of the Boc group: The Boc group is known to be labile and can fragment in the ion source of the mass spectrometer, particularly with electrospray ionization (ESI).[1] This can lead to the observation of an ion corresponding to the unprotected peptide. Softer ionization conditions may be necessary to observe the intact protected peptide.

  • Fragmentation of Acetylated Lysine: In MS/MS, acetylated lysine residues have characteristic fragmentation patterns, including a neutral loss of the acetyl group and specific immonium ions that can be used for identification.[7][8] The fragmentation of a peptide containing this compound would likely show a combination of neutral loss of the Boc group and characteristic fragmentation of the acetylated lysine.

Conclusion

The analysis of peptides containing this compound requires a robust and well-optimized analytical strategy. While RP-HPLC with a C18 column is the primary method of choice, the use of alternative stationary phases like Phenyl-Hexyl can offer different selectivity. For higher resolution and faster analysis times, UPLC is a superior alternative. Capillary electrophoresis provides an excellent orthogonal technique for impurity profiling. Finally, LC-MS/MS is indispensable for the definitive identification of the target peptide and the characterization of any impurities. A combination of these techniques will provide the most comprehensive understanding of the purity and identity of your synthetic peptide.

References

A Comparative Guide to Mass Spectrometry Characterization of Acetylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible acetylation of lysine residues is a critical post-translational modification (PTM) that plays a pivotal role in regulating protein function, gene expression, and cellular signaling. Accurate and comprehensive characterization of protein acetylation is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. This guide provides an objective comparison of widely used methods for the enrichment and mass spectrometry-based analysis of acetylated peptides, supported by experimental data.

Enrichment Strategies: Capturing the Acetylome

Due to the low stoichiometry of most acetylation events, enrichment of acetylated peptides from complex biological samples is a critical step prior to mass spectrometry analysis. The two most common strategies are immunoaffinity purification and chemical-based enrichment.

Immunoaffinity Purification using Anti-Acetyllysine Antibodies

Immunoaffinity purification, primarily through the use of anti-acetyllysine (AcK) antibodies, is the most prevalent method for enriching acetylated peptides.[1][2] This technique relies on the specific recognition of the acetyllysine motif by antibodies immobilized on a solid support, such as agarose or magnetic beads.

A study comparing two commercially available anti-acetyllysine antibodies, one from Cell Signaling Technology (CST) and another from ImmuneChem Pharmaceuticals (ICP), demonstrated that the choice of antibody can significantly impact the results.[3] Using tryptic peptides from mouse liver, the CST antibody identified slightly more unique acetylated lysine sites (1,485) compared to the ICP antibody (1,306), with approximately 46% of the identified sites being common to both.[4]

MetricAnti-Acetyllysine Antibody (CST)Anti-Acetyllysine Antibody (ICP)
Number of Identified Acetylated Peptides 1,5921,306
Enrichment Specificity ~50%~18%
Uniquely Enriched Acetylated Peptides 31991
Quantitative comparison of two anti-acetyllysine antibodies for the enrichment of acetylated peptides from mouse liver.[3]
Chemical Derivatization-Based Strategies

An alternative to antibody-based methods is the chemical derivatization of acetylated peptides to introduce an affinity tag, such as biotin, which can then be captured using streptavidin-coated beads.[5] One common approach involves hydrazide chemistry. In this method, a chemical handle is introduced onto the acetylated peptide, which can then react with a hydrazide-functionalized resin for enrichment. While powerful, this multi-step workflow can be prone to sample loss and requires careful optimization of reaction conditions.

Currently, direct quantitative comparisons of immunoaffinity and chemical derivatization methods for acetylome analysis are limited in the literature, with immunoaffinity being the more widely adopted technique due to its high specificity and established protocols.

Mass Spectrometry Fragmentation Techniques for Acetylated Peptide Analysis

Once enriched, acetylated peptides are typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of fragmentation technique is crucial for accurate peptide sequencing and localization of the acetylation site. The three most common fragmentation methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

A comprehensive study compared the performance of these three techniques for the analysis of N-acetylated peptides.[6] The results highlighted that the optimal fragmentation method can depend on the charge state of the peptide.

Fragmentation MethodDoubly Charged PeptidesPeptides with Charge State > 2
CID Good PerformanceLess Effective
HCD Highest Number of Identifications Good Performance
ETD Lower Number of IdentificationsOutperforms in Mascot Score
Performance comparison of CID, HCD, and ETD for the identification of N-acetylated peptides.

Collision-Induced Dissociation (CID) is a widely used, robust fragmentation method that typically generates b- and y-type fragment ions.[7] For acetylated peptides, CID spectra can sometimes be dominated by the neutral loss of acetic acid, which can complicate spectral interpretation.

Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method that often provides higher fragmentation efficiency and produces more informative spectra with a predominance of y-ions.[7] For doubly charged acetylated peptides, HCD has been shown to provide a higher number of peptide identifications compared to CID and ETD.[6]

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that is particularly useful for preserving labile PTMs.[7] ETD generates primarily c- and z-type fragment ions. For acetylated peptides with a charge state greater than two, ETD has been shown to outperform other methods in terms of Mascot score, a measure of the confidence of peptide identification.[6]

Experimental Protocols

Immunoaffinity Enrichment of Acetylated Peptides

This protocol is adapted from a widely used method for the immunoprecipitation of acetylated peptides.[8]

Materials:

  • Anti-acetyllysine antibody conjugated beads (e.g., PTMScan Acetyl-Lysine Motif [Ac-K] Kit)

  • Immunoaffinity Purification (IAP) Buffer (50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)

  • PBS Buffer

  • TFA (Trifluoroacetic acid)

  • C18 StageTips for desalting

Procedure:

  • Bead Preparation: Wash the required amount of anti-acetyllysine antibody-conjugated beads with PBS buffer.

  • Peptide Incubation: Resuspend the dried peptide sample in ice-cold IAP buffer and add the prepared antibody beads. Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads with IAP buffer.

    • Perform subsequent washes with PBS to remove non-specific binders.

  • Elution: Elute the bound acetylated peptides from the beads using an acidic solution (e.g., 0.15% TFA).

  • Desalting: Desalt the eluted peptides using C18 StageTips prior to LC-MS/MS analysis.

LC-MS/MS Analysis of Acetylated Peptides

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.

LC Method:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the peptides over the desired run time.

MS Method:

  • Acquisition Mode: Data-Dependent Acquisition (DDA).

  • Full Scan (MS1): Acquire in the Orbitrap at high resolution (e.g., 60,000).

  • MS/MS Scans (MS2): Select the most intense precursor ions for fragmentation using CID, HCD, or ETD.

    • CID: Performed in the ion trap.

    • HCD: Performed in the HCD cell with fragment ions detected in the Orbitrap at high resolution.

    • ETD: Performed in the ion trap with supplemental activation.

Visualizing Workflows and Fragmentation

experimental_workflow cluster_enrichment Acetylated Peptide Enrichment cluster_analysis Mass Spectrometry Analysis Protein Lysate Protein Lysate Tryptic Digestion Tryptic Digestion Protein Lysate->Tryptic Digestion Peptide Mixture Peptide Mixture Tryptic Digestion->Peptide Mixture Immunoaffinity Purification (Anti-AcK Antibody) Immunoaffinity Purification (Anti-AcK Antibody) Peptide Mixture->Immunoaffinity Purification (Anti-AcK Antibody) Enriched Acetylated Peptides Enriched Acetylated Peptides Immunoaffinity Purification (Anti-AcK Antibody)->Enriched Acetylated Peptides LC-MS/MS LC-MS/MS Enriched Acetylated Peptides->LC-MS/MS Peptide Fragmentation (CID/HCD/ETD) Peptide Fragmentation (CID/HCD/ETD) LC-MS/MS->Peptide Fragmentation (CID/HCD/ETD) Data Analysis Data Analysis Peptide Fragmentation (CID/HCD/ETD)->Data Analysis Acetylation Site Identification Acetylation Site Identification Data Analysis->Acetylation Site Identification

Caption: General workflow for the characterization of acetylated peptides.

Caption: Primary fragment ion types generated by different MS/MS techniques.

Conclusion

The characterization of acetylated peptides by mass spectrometry is a powerful approach for elucidating the roles of this important post-translational modification. The choice of enrichment strategy and fragmentation technique significantly influences the outcome of the analysis. Immunoaffinity purification with high-quality anti-acetyllysine antibodies is a robust and widely used method for enriching acetylated peptides. For fragmentation, HCD is often optimal for doubly charged peptides, while ETD can provide superior results for peptides with higher charge states. By carefully selecting and optimizing these methods, researchers can achieve comprehensive and accurate profiling of the acetylome, leading to new insights into biology and disease.

References

A Comparative Guide to Confirming N-epsilon-acetyl-lysine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current methodologies for the incorporation and confirmation of N-epsilon-acetyl-lysine (AcK), a crucial post-translational modification involved in the regulation of numerous cellular processes. We present objective comparisons of leading techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific research goals.

Methods for N-epsilon-acetyl-lysine Incorporation: A Comparative Overview

The two primary strategies for introducing AcK into proteins are Genetic Code Expansion (GCE) for site-specific incorporation and metabolic labeling for global incorporation. Each method offers distinct advantages and is suited for different experimental questions.

Table 1: Comparison of N-epsilon-acetyl-lysine Incorporation Methods

FeatureGenetic Code Expansion (GCE)Metabolic Labeling with Click Chemistry
Specificity Site-specific incorporation at a predetermined lysine residue.Global incorporation at all accessible lysine acetylation sites.
Typical Yield Can be lower than wild-type protein expression; reported up to 70% read-through of the amber stop codon with optimized systems.[1][2]Not applicable for specific protein yield; focuses on labeling the entire acetyl-proteome.
Applications Studying the functional role of a single acetylation event, creating homogeneously modified proteins for structural or biochemical studies.[2][3]Profiling changes in the acetylome in response to stimuli, identifying novel acetylated proteins.
Key Reagents Orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, non-canonical amino acid (AcK), engineered expression vector.[1][3]Azide- or alkyne-modified acetyl-CoA precursors, click chemistry reagents (e.g., copper catalyst, fluorescent probes).[4][5]
Primary Advantage Unparalleled precision in modification placement.Global and dynamic view of protein acetylation.
Limitations Can have lower protein yields, potential for off-target incorporation, requires genetic manipulation of the expression system.[3]Does not provide site-specific information without subsequent mass spectrometry, potential for metabolic pathway interference.

Key Experimental Protocols

Detailed methodologies for the incorporation and detection of N-epsilon-acetyl-lysine are provided below.

Site-Specific Incorporation of N-epsilon-acetyl-lysine via Genetic Code Expansion

This protocol outlines the key steps for producing a protein with AcK at a specific site in E. coli.

Experimental Workflow for Genetic Code Expansion

GCE_Workflow cluster_prep Plasmid Preparation cluster_ecoli E. coli Expression cluster_analysis Analysis pAcKRS pAcKRS Plasmid (Engineered aaRS) Transformation Co-transformation pAcKRS->Transformation pTarget pTarget Plasmid (Gene of Interest with TAG codon) pTarget->Transformation Culture Cell Culture + N-epsilon-acetyl-lysine Transformation->Culture Induction Protein Expression Induction (e.g., IPTG) Culture->Induction Harvest Cell Harvest & Lysis Induction->Harvest Purification Protein Purification (e.g., Affinity Chromatography) Harvest->Purification Confirmation Confirmation of Incorporation (Western Blot, Mass Spectrometry) Purification->Confirmation

Caption: Workflow for site-specific incorporation of N-epsilon-acetyl-lysine.

Protocol:

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the engineered pyrrolysyl-tRNA synthetase (PylRS) variant specific for AcK (pAcKRS).[1]

    • Mutate the gene of interest in a separate expression plasmid to introduce an amber stop codon (TAG) at the desired lysine residue position.[2]

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the pAcKRS plasmid and the target protein plasmid.[2] To enhance incorporation efficiency, a host strain with a knockout of the deacetylase CobB can be used.[6]

  • Cell Culture and Protein Expression:

    • Culture the transformed E. coli in a suitable medium supplemented with N-epsilon-acetyl-lysine (typically 1-10 mM).

    • Induce protein expression using an appropriate inducer (e.g., IPTG). To prevent deacetylation of the incorporated AcK, a deacetylase inhibitor like nicotinamide (NAM) can be added to the culture medium.[6]

  • Protein Purification and Confirmation:

    • Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Confirm the incorporation of AcK by Western blot using an anti-AcK antibody and by mass spectrometry to verify the mass of the modified protein and pinpoint the exact location of the modification.

Global Labeling of Acetylated Proteins using Click Chemistry

This protocol describes the metabolic labeling of proteins with an alkyne-tagged acetyl-CoA analog, followed by click chemistry for detection.

Experimental Workflow for Metabolic Labeling and Click Chemistry

Click_Chemistry_Workflow cluster_labeling Metabolic Labeling cluster_lysis Cell Processing cluster_click Click Reaction cluster_detection Detection Incubation Cell Culture with Alkyne-tagged Acetate Analog Harvest Cell Harvest & Lysis Incubation->Harvest Reaction CuAAC Reaction with Azide-Fluorophore Harvest->Reaction Gel SDS-PAGE Reaction->Gel MS Mass Spectrometry (optional for identification) Reaction->MS Imaging In-gel Fluorescence Scanning Gel->Imaging

Caption: Workflow for metabolic labeling and detection of acetylated proteins.

Protocol:

  • Metabolic Labeling:

    • Culture cells in a medium supplemented with an alkyne-containing analog of acetate, which will be metabolically converted to an alkyne-tagged acetyl-CoA.[7][8]

  • Cell Lysis:

    • Harvest the cells and prepare a cell lysate using a lysis buffer compatible with click chemistry.[8]

  • Click Chemistry Reaction:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin) to the cell lysate.[9] The reaction typically includes a copper(II) sulfate source, a reducing agent like sodium ascorbate, and a copper-chelating ligand such as TBTA.[9]

  • Detection and Analysis:

    • Visualize the labeled proteins by running the lysate on an SDS-PAGE gel and performing in-gel fluorescence scanning.[7]

    • For identification of the labeled proteins, a biotin tag can be used for affinity purification followed by mass spectrometry.

Immunoprecipitation of Acetylated Proteins

This is a common method to enrich for acetylated proteins from a complex mixture before detection.

Protocol:

  • Cell Lysis:

    • Lyse cells in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the acetylation status of proteins.

  • Antibody-Bead Conjugation:

    • Incubate an anti-acetyl-lysine antibody with Protein A/G agarose or magnetic beads to form an antibody-bead conjugate.[10][11]

  • Immunoprecipitation:

    • Add the cell lysate to the antibody-bead conjugate and incubate (typically overnight at 4°C) to allow the antibody to bind to acetylated proteins.[10][11]

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.[10]

    • Elute the bound acetylated proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.[10]

  • Downstream Analysis:

    • The enriched acetylated proteins can be analyzed by Western blotting or identified by mass spectrometry.[11][12]

Mass Spectrometry for Acetylation Site Identification

Mass spectrometry is the gold standard for identifying specific lysine acetylation sites.

Protocol:

  • Protein Digestion:

    • Digest the protein sample (either a purified protein or a complex mixture enriched for acetylated proteins) into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[13]

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database to identify the peptide sequences.

    • A mass shift of 42.0106 Da on a lysine residue indicates acetylation. The presence of specific immonium ions at m/z 126.1 and 143.1 in the MS/MS spectrum can be used as diagnostic markers for acetylated lysine.[14]

Quantitative Data Comparison

The choice of detection method depends on the specific experimental needs, including sensitivity and the scale of the analysis.

Table 2: Comparison of N-epsilon-acetyl-lysine Detection Methods

MethodTypical SensitivityThroughputQuantitative CapabilityKey Advantage
Western Blot Nanogram to picogram rangeLow to mediumSemi-quantitativeWidely accessible and relatively inexpensive.
ELISA Picogram to femtogram rangeHighQuantitativeHigh throughput and sensitive for quantifying a specific acetylated protein.
Mass Spectrometry (Global Proteomics) Femtomole to attomole rangeHighQuantitative (label-free or label-based)Provides site-specific identification and quantification of thousands of acetylation sites.[15]
Fluorescence (after Click Chemistry) Dependent on fluorophore and imaging systemMedium to highSemi-quantitativeAllows for in-gel visualization and cellular imaging of the acetyl-proteome.

Signaling Pathways Involving N-epsilon-acetyl-lysine

Lysine acetylation is a key regulatory mechanism in numerous signaling pathways, particularly in metabolism and cancer.

Regulation of Metabolism by Lysine Acetylation

Lysine acetylation plays a crucial role in regulating the activity of metabolic enzymes. The levels of acetyl-CoA, the donor for acetylation, directly link the metabolic state of the cell to the regulation of protein function.[16][17]

Metabolic Regulation Pathway

Metabolic_Regulation Metabolic_State Cellular Metabolic State (e.g., High Glucose) Acetyl_CoA Increased Acetyl-CoA Metabolic_State->Acetyl_CoA KATs Lysine Acetyltransferases (KATs) Acetyl_CoA->KATs Activates Metabolic_Enzymes Metabolic Enzymes (e.g., Glycolysis, TCA Cycle) KATs->Metabolic_Enzymes Acetylates KDACs Lysine Deacetylases (KDACs) (e.g., Sirtuins) Metabolic_Enzymes->KDACs Deacetylates Metabolic_Flux Altered Metabolic Flux Metabolic_Enzymes->Metabolic_Flux Alters Activity

Caption: Lysine acetylation links cellular metabolism to enzyme activity.

Role of Lysine Acetylation in Cancer Signaling

Aberrant lysine acetylation is a hallmark of many cancers. The acetylation of key proteins such as transcription factors (e.g., p53) and signaling molecules can impact cell proliferation, apoptosis, and DNA damage repair.[18][19]

Cancer Signaling Pathway

Cancer_Signaling Oncogenic_Stress Oncogenic Stress (e.g., DNA Damage) p300_CBP p300/CBP (KATs) Oncogenic_Stress->p300_CBP Activates p53 p53 Tumor Suppressor p300_CBP->p53 Acetylates HDACs HDACs (KDACs) p53->HDACs Deacetylates Apoptosis Apoptosis p53->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces

References

A Head-to-Head Comparison: Boc-Lys(Ac)-OH vs. Fmoc-Lys(Ac)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing post-translational modifications, the choice of protecting group strategy is a critical decision that dictates the entire synthetic workflow. The incorporation of acetylated lysine (Lys(Ac)), a key modification in epigenetics and protein regulation, can be achieved using either Boc-Lys(Ac)-OH or Fmoc-Lys(Ac)-OH. This guide provides an objective, data-driven comparison of these two building blocks to inform the selection of the optimal strategy for your research needs.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The tert-butyloxycarbonyl (Boc) group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, removed with a secondary amine like piperidine.[] This dictates a cascade of choices, from side-chain protecting groups to the final cleavage from the solid support.

Boc Strategy: This classic approach relies on graded acid lability. The Nα-Boc group is removed by moderate acid (TFA), while more robust, benzyl-based side-chain protecting groups and the resin linkage are cleaved simultaneously in the final step with a strong acid, typically anhydrous hydrogen fluoride (HF).[2][3]

Fmoc Strategy: This has become the more prevalent method due to its milder conditions. The orthogonality of the base-labile Fmoc group and the acid-labile side-chain protecting groups (often tert-butyl based) allows for a more flexible and less harsh synthetic process.[][4] The final cleavage and side-chain deprotection are typically performed with TFA.[5]

Quantitative Performance Comparison

While direct head-to-head studies comparing the coupling efficiency and final yield specifically for this compound and Fmoc-Lys(Ac)-OH are not extensively available in the literature, we can extrapolate performance based on the general characteristics of Boc and Fmoc solid-phase peptide synthesis (SPPS).

Table 1: General Performance Parameters

ParameterThis compound StrategyFmoc-Lys(Ac)-OH StrategyKey Considerations
Typical Coupling Efficiency >99% (with efficient coupling reagents)[6]>98-99% (highly efficient with modern reagents)[7][8]Sequence-dependent; difficult or sterically hindered couplings may require double coupling or specialized reagents in both strategies.
Typical Deprotection Time 5-30 minutes[9]5-20 minutes[10]Fmoc deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.
Crude Peptide Purity Generally lower due to harsh final cleavage[11]Generally higher due to milder conditions[11]Purity is highly dependent on the peptide sequence and success of each coupling/deprotection cycle.
Overall Yield Can be high, but potential for peptide loss during repeated acid treatments[12]Often higher due to milder conditions and fewer side reactions[6][13]Yield is heavily influenced by peptide length and sequence.
Cost of Building Block Generally lower[]Generally higher[][11]Cost can be a significant factor in large-scale synthesis.

Experimental Protocols

Detailed methodologies for the incorporation of acetylated lysine using both Boc and Fmoc strategies are provided below. These are representative protocols and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a Merrifield or PAM resin.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)[]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Neutralization solution (e.g., 10% DIPEA in DMF)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.[9]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% DIPEA in DMF solution for 2 x 2 minutes to neutralize the TFA salt.[14]

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, recouple for another 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Continue with the Boc-SPPS cycle for the subsequent amino acids.

Protocol 2: Incorporation of Fmoc-Lys(Ac)-OH in Fmoc-SPPS

This protocol details the manual incorporation of Fmoc-Lys(Ac)-OH into a growing peptide chain on a Wang or Rink Amide resin.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Fmoc-Lys(Ac)-OH[15]

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)[8]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Nα-Fmoc group.[10]

    • Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

  • Coupling of Fmoc-Lys(Ac)-OH:

    • In a separate vessel, pre-activate Fmoc-Lys(Ac)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF.[8]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitoring the Coupling Reaction:

    • Monitor the completion of the coupling reaction using the Kaiser test. A negative test indicates successful coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles for the subsequent amino acids.

Final Cleavage and Deprotection

The final step to liberate the synthesized peptide is drastically different between the two strategies.

Table 2: Final Cleavage and Deprotection Conditions

ParameterBoc StrategyFmoc Strategy
Reagent Anhydrous Hydrogen Fluoride (HF)[2][3]Trifluoroacetic acid (TFA)[5]
Conditions Harsh, requires specialized apparatusMild, standard laboratory equipment
Scavengers Required to prevent side reactions (e.g., p-cresol, anisole)[16]Required to prevent side reactions (e.g., water, triisopropylsilane)[17]
Side-Chain Deprotection Simultaneous with cleavageSimultaneous with cleavage
Protocol 3: HF Cleavage for Boc-Synthesized Acetylated Peptides

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried resin in the HF reaction vessel.

    • Add a scavenger cocktail (e.g., 95% HF, 5% p-cresol).[16]

    • Stir the mixture at 0°C for 1-2 hours.[3]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.

  • Drying: Dry the crude peptide under vacuum.

Protocol 4: TFA Cleavage for Fmoc-Synthesized Acetylated Peptides
  • Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • TFA Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[5][17]

    • Filter the cleavage solution to separate the resin.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Side Reactions and Compatibility

The choice between Boc and Fmoc strategies also impacts the potential for side reactions. The Nε-acetyl group of lysine is stable to the acidic conditions of Boc deprotection (TFA) and the basic conditions of Fmoc deprotection (piperidine). However, the overall synthetic strategy presents different challenges.

  • Boc Strategy: The repetitive use of strong acid for Nα-deprotection can lead to the degradation of acid-sensitive residues in the peptide sequence. The final HF cleavage is harsh and can cause side reactions if not performed with appropriate scavengers.[18][19]

  • Fmoc Strategy: The basic conditions for Fmoc deprotection can promote side reactions such as aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser.[20] Diketopiperazine formation can occur at the dipeptide stage, particularly with proline as one of the first two residues.[21]

Visualization of Synthetic Workflows

To better illustrate the differences between the two strategies, the following diagrams outline the key steps.

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DMF) deprotection->neutralization coupling Coupling (this compound + HBTU/DIPEA) neutralization->coupling wash1 Wash (DMF/DCM) coupling->wash1 cycle Repeat Cycle wash1->cycle cycle->deprotection for next amino acid final_cleavage Final Cleavage (Anhydrous HF) cycle->final_cleavage synthesis complete end Purified Acetylated Peptide final_cleavage->end

Boc-SPPS workflow for incorporating this compound.

Fmoc_SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Coupling (Fmoc-Lys(Ac)-OH + HATU/DIPEA) deprotection->coupling wash1 Wash (DMF/DCM) coupling->wash1 cycle Repeat Cycle wash1->cycle cycle->deprotection for next amino acid final_cleavage Final Cleavage (TFA Cocktail) cycle->final_cleavage synthesis complete end Purified Acetylated Peptide final_cleavage->end

References

A Comparative Guide to Boc and Fmoc Strategies for the Synthesis of Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the incorporation of modifications such as phosphorylation, glycosylation, and lipidation is crucial for mimicking biological functions and enhancing therapeutic properties. The choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), profoundly impacts the success of synthesizing these complex molecules. This guide provides an objective comparison of the Boc and Fmoc methodologies for modified peptide synthesis, supported by experimental data and detailed protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis.

Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus, which is readily cleaved by a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[1] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[1][]

Performance Comparison for Modified Peptides

The choice of strategy is dictated by the nature of the peptide modification, as certain modifications are sensitive to the harsh conditions of one strategy over the other.

ParameterBoc/Bzl StrategyFmoc/tBu StrategyKey Findings & Citations
Overall Suitability for Modified Peptides Less suitable for acid-sensitive modifications. The repetitive TFA deprotection and harsh final HF cleavage can degrade or remove modifications like O-glycosylation and phosphorylation.Generally the method of choice for modified peptides due to its milder deprotection conditions, preserving the integrity of most post-translational modifications.[3][4]
Phosphorylated Peptides Challenging due to the acid-lability of the phosphate group. Special protecting groups on the phosphate are required, and even then, some loss can occur during HF cleavage.Highly suitable. The use of pre-phosphorylated amino acid building blocks with appropriate phosphate protecting groups is well-established and efficient.[3]
Glycosylated Peptides O-linked glycans are particularly sensitive to the strong acid used for final cleavage (HF). N-linked glycans are generally more stable.The method of choice for both O- and N-linked glycopeptides. The mild basic deprotection and TFA cleavage conditions are compatible with most glycosidic bonds.[3][4]
Lipidated Peptides Can be suitable, especially for stable lipid modifications. The choice depends on the specific lipid and its stability to strong acids.Generally preferred, as the milder conditions are less likely to affect the lipid moiety. On-resin lipidation is well-established.
Hydrophobic/Aggregation-Prone Peptides Often advantageous. The repetitive acidic deprotection protonates the N-terminus, which can disrupt interchain hydrogen bonding and reduce aggregation.[5]More susceptible to aggregation due to the neutral peptide backbone after deprotection. Special reagents and protocols may be required to mitigate this.[5]
Crude Peptide Purity Can be high, but the harsh final cleavage can generate more side products.Often provides higher purity crude products for modified peptides due to milder deprotection steps that minimize side reactions.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and modification.

Protocol 1: Boc Solid-Phase Peptide Synthesis (General Cycle)

This protocol outlines a typical cycle for adding one amino acid using the Boc strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.[6]

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for a 5-minute pre-wash.[6][7]

    • Perform the main deprotection by agitating the resin with 50% TFA in DCM for 15-25 minutes.[6][7]

    • Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.[6]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 1-2 minutes, repeated twice.[6]

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[6]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate coupling and agitate for 1-2 hours.[6]

    • Monitor coupling completion with the Kaiser test.

    • Wash the resin with DMF and DCM.[6]

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.[6]

    • Carefully perform the final cleavage using anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized apparatus.[1][7]

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.[1]

Protocol 2: Fmoc Solid-Phase Peptide Synthesis of a Phosphopeptide

This protocol details the synthesis of a phosphopeptide using a pre-phosphorylated amino acid building block.

  • Resin Swelling and Initial Fmoc Deprotection:

    • Swell Rink Amide resin in DMF for 30 minutes.

    • Deprotect the Fmoc group by treating with 20% piperidine in DMF (5 minutes, then 15 minutes).

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (including Phospho-amino acid):

    • Activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent like HATU (2.9 equivalents) and DIEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the phosphorylated residue, use an appropriately protected building block (e.g., Fmoc-Ser(PO(OBzl)OH)-OH).

    • Monitor coupling completion with the Kaiser test.

    • Wash the resin with DMF.

  • Iterative Synthesis: Repeat steps 1 (deprotection) and 2 (coupling) for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

Visualizing the Workflows

The following diagrams illustrate the core cyclical processes of each SPPS strategy and a decision-making flowchart for selecting the appropriate method for modified peptides.

Boc_SPPS_Workflow Resin Resin-AA(PG) Deprotection Nα-Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/DIEA) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Wash->Deprotection Next Cycle

Boc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.

Fmoc_SPPS_Workflow Resin Resin-AA(PG) Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash Wash (DMF) Deprotection->Wash Wash Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/DIEA) Coupling->Deprotection Next Cycle Wash->Coupling

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.

Decision_Flowchart Start Start: Synthesize Modified Peptide Modification_Type Type of Modification? Start->Modification_Type Acid_Sensitive Acid-Sensitive? (e.g., O-glycan, Phosphate) Modification_Type->Acid_Sensitive Aggregation_Prone Hydrophobic or Aggregation-Prone? Acid_Sensitive->Aggregation_Prone No Fmoc_Strategy Fmoc Strategy Acid_Sensitive->Fmoc_Strategy Yes Aggregation_Prone->Fmoc_Strategy No Boc_Strategy Boc Strategy Aggregation_Prone->Boc_Strategy Yes Fmoc_Special Fmoc Strategy with Special Conditions Boc_Strategy->Fmoc_Special If modification is incompatible with HF

Decision flowchart for choosing between Boc and Fmoc strategies.

Conclusion

The Fmoc/tBu strategy has emerged as the predominant approach for the synthesis of modified peptides due to its milder deprotection conditions, which are compatible with a wide range of sensitive functional groups like phosphates and glycans.[1][3] Its true orthogonality and amenability to automation have further solidified its position as the method of choice for complex peptide synthesis.

However, the Boc/Bzl strategy remains a powerful tool, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[5] The choice between these two robust methodologies ultimately depends on a careful evaluation of the target peptide's specific characteristics, including the nature of the modification, the amino acid sequence, and the desired final purity. A thorough understanding of the chemical principles and potential side reactions of each strategy is paramount for the successful synthesis of modified peptides for research and therapeutic applications.

References

A Comparative Guide to Lysine Acetylation: Alternatives to Boc-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The reversible acetylation of lysine residues is a pivotal post-translational modification (PTM) that governs a vast array of cellular processes, including gene expression, metabolic pathways, and signal transduction.[1] Consequently, the synthesis of peptides and proteins containing acetylated lysine is a critical tool for researchers in chemical biology, drug discovery, and proteomics. While N-α-Boc-N-ε-acetyl-L-lysine (Boc-Lys(Ac)-OH) is a standard building block for Boc-based solid-phase peptide synthesis (SPPS), a range of effective alternatives exist, each with distinct advantages and applications. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

Chemical Synthesis Approaches

For synthetic chemists, particularly those employing SPPS, several robust methods are available for introducing acetylated lysine into a peptide sequence.

Direct Incorporation of Pre-acetylated Lysine Derivatives

This is the most direct method, involving the use of a commercially available lysine derivative where the ε-amino group is already acetylated.

  • Fmoc-Lys(Ac)-OH: In the context of the widely used Fmoc/tBu SPPS strategy, N-α-Fmoc-N-ε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH) is the direct counterpart to this compound.[1][2] It is incorporated into the peptide chain using standard coupling protocols.[1] The Fmoc protecting group is base-labile, allowing for its sequential removal during the synthesis cycle, while the acetyl group on the side chain remains intact.[2]

On-Resin Acetylation of Orthogonally Protected Lysine

This strategy offers greater flexibility, allowing for the selective acetylation of specific lysine residues within a peptide sequence. It involves incorporating a lysine residue with a side-chain protecting group that is orthogonal to the Nα-Fmoc group. This protecting group can be selectively removed on-resin, exposing the ε-amino group for subsequent acetylation.[1]

Commonly used orthogonal protecting groups for the lysine side chain include:

  • Mtt (4-Methyltrityl): Removable under mild acidic conditions (e.g., 1-2% TFA in DCM).[1]

  • Mmt (4-Methoxytrityl): Similar to Mtt, cleaved under mild acidic conditions.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed using hydrazine.[1][3]

  • Alloc (Allyloxycarbonyl): Cleaved under neutral conditions using a palladium catalyst.[4]

Following the deprotection of the side chain, the free ε-amino group is acetylated using an acetylating agent, typically acetic anhydride in the presence of a base like diisopropylethylamine (DIPEA) or pyridine.[1]

Comparison of Chemical Synthesis Methods
FeatureDirect Incorporation (Fmoc-Lys(Ac)-OH)On-Resin Acetylation (e.g., Fmoc-Lys(Mtt)-OH)
Simplicity More straightforward, fewer steps.[1]Multi-step process (incorporation, deprotection, acetylation).[1]
Flexibility Less flexible for differential modification of multiple lysines.Allows for site-specific modification of individual lysines.
Reagents Standard SPPS coupling reagents.Requires additional reagents for deprotection and acetylation.[1]
Potential Side Reactions Minimal risk of side reactions related to acetylation.Potential for incomplete deprotection or acetylation, requiring careful monitoring.
Typical Yield Generally high, dependent on coupling efficiency.Can be high, but dependent on the efficiency of all three steps.
Purity High purity achievable.Purity can be affected by the efficiency of deprotection and acetylation steps.

Biological and Chemoenzymatic Approaches

For the production of larger proteins with site-specific lysine acetylation, methods that leverage cellular machinery or enzymatic reactions are powerful alternatives.

Genetic Code Expansion

This cutting-edge technique allows for the co-translational incorporation of acetyllysine into a protein at a genetically defined site.[5][6] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as an acetyl-lysyl-tRNA synthetase (AcKRS) and its cognate tRNA, which recognizes a nonsense codon (e.g., the amber codon, UAG) introduced into the gene of interest.[5] When the host organism (typically E. coli) is cultured in the presence of N-ε-acetyl-L-lysine, the AcKRS charges its tRNA with this non-canonical amino acid, which is then incorporated into the growing polypeptide chain at the position of the amber codon.[5][6]

Enzymatic Acetylation

In vitro enzymatic acetylation utilizes lysine acetyltransferases (KATs) to transfer an acetyl group from a donor molecule, usually acetyl-CoA, to the ε-amino group of a lysine residue on a target protein.[7][8] This method is highly specific, as the KAT recognizes a particular lysine residue within a specific sequence context.

Traceless Staudinger Ligation

A versatile chemoenzymatic approach involves the genetic incorporation of an unnatural amino acid, such as azidonorleucine, at the desired lysine position using amber suppression.[9][10] The azide group can then be chemoselectively ligated with a phosphinothioester reagent carrying an acetyl group via a traceless Staudinger ligation, resulting in a native acetylated lysine residue.[9][10] This method is powerful as it can be adapted to introduce other types of acyl modifications by simply changing the phosphinothioester.[9]

Comparison of Biological and Chemoenzymatic Methods
FeatureGenetic Code ExpansionEnzymatic Acetylation (in vitro)Traceless Staudinger Ligation
Protein Size Suitable for large proteins.Suitable for purified proteins of any size.Suitable for large proteins.
Site-Specificity High, determined by codon placement.[5]High, determined by enzyme specificity.High, determined by codon placement.[9]
Yield Can be variable, often in the mg/L range for E. coli expression.[5]High, dependent on enzyme activity and substrate concentration.Can be variable, dependent on expression and ligation efficiency.
Purity Homogeneously acetylated protein can be produced.[5]High purity achievable after purification.High purity achievable.
Generality Requires specialized plasmids and engineered cells.Requires a specific KAT for the target lysine.Requires genetic manipulation and chemical ligation steps.[9]
Other Acylations Can be adapted for other acyl groups with different synthetases.Limited to the specificity of the KAT.Easily adaptable for various acyl groups by changing the phosphinothioester.[9]

Experimental Protocols

Protocol 1: On-Resin Side-Chain Acetylation using Fmoc-Lys(Mtt)-OH

This protocol outlines the selective deprotection of the Mtt group and subsequent acetylation of the lysine side chain on a resin-bound peptide.

Materials:

  • Peptide-resin with Fmoc-Lys(Mtt)-OH incorporated

  • Dichloromethane (DCM)

  • Mtt Deprotection Solution: 1-2% Trifluoroacetic acid (TFA) and 1-5% Triisopropylsilane (TIS) in DCM[1]

  • Neutralization Solution: 10% DIPEA in N,N-Dimethylformamide (DMF)[1]

  • Acetylation Solution: Acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF[1]

  • DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Selective Mtt Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with the Mtt Deprotection Solution for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed.

    • Wash the resin thoroughly with DCM.[1]

  • Neutralization:

    • Neutralize the resin with the Neutralization Solution for 2 minutes. Repeat twice.

    • Wash the resin with DMF.[1]

  • Side-Chain Acetylation:

    • Add the Acetylation Solution to the deprotected lysine side-chain on the resin.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.[1]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete acetylation.

Protocol 2: Genetic Incorporation of Acetyllysine

This protocol provides a general workflow for producing a site-specifically acetylated protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired acetylation site.

  • Plasmid encoding the engineered acetyl-lysyl-tRNA synthetase (AcKRS) and its cognate tRNA (pAcKRS).

  • N-ε-acetyl-L-lysine

  • Nicotinamide (to inhibit endogenous deacetylases)[5]

  • IPTG (for induction)

  • Growth media (e.g., LB or minimal media)

Procedure:

  • Transformation: Co-transform the E. coli host strain with the target protein expression plasmid and the pAcKRS plasmid.

  • Cell Growth:

    • Inoculate a starter culture and grow overnight.

    • Use the starter culture to inoculate a larger volume of expression media.

    • Grow the cells at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction:

    • Supplement the culture with 10 mM N-ε-acetyl-L-lysine and 20 mM nicotinamide.[5]

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM).

  • Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the acetylated protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).[5]

  • Characterization: Confirm the site-specific incorporation of acetyllysine by mass spectrometry.[5]

Visualizations

experimental_workflow cluster_on_resin On-Resin Acetylation cluster_genetic Genetic Code Expansion resin Peptide-Resin (with Lys(Mtt)) deprotect Selective Mtt Deprotection (1-2% TFA/DCM) resin->deprotect neutralize Neutralization (10% DIPEA/DMF) deprotect->neutralize acetylate Acetylation (Ac2O, DIPEA) neutralize->acetylate final_resin Acetylated Peptide-Resin acetylate->final_resin transform Co-transformation (Plasmids) grow Cell Growth transform->grow induce Induction (+Ac-Lys, +IPTG) grow->induce express Protein Expression induce->express purify Purification express->purify final_protein Acetylated Protein purify->final_protein

Caption: Comparative workflows for lysine acetylation.

signaling_pathway KAT KAT (e.g., p300/CBP) AcetylatedLysine Protein-Lysine(Ac) KAT->AcetylatedLysine Acetylation KDAC KDAC (e.g., HDACs, Sirtuins) Lysine Protein-Lysine KDAC->Lysine Deacetylation AcetylCoA Acetyl-CoA AcetylCoA->KAT Lysine->KAT AcetylatedLysine->KDAC Downstream Downstream Effects (Gene expression, etc.) AcetylatedLysine->Downstream

Caption: Reversible lysine acetylation signaling.

References

A Comparative Guide to the Stability of Lysine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selection of an appropriate protecting group for the ε-amino function of lysine is paramount. This decision directly impacts the efficiency of synthesis, the purity of the final product, and the overall strategic approach to constructing complex peptides. This guide offers an objective comparison of the stability of commonly employed lysine protecting groups, supported by a summary of available data and detailed experimental protocols for their evaluation.

Orthogonal Strategies in Peptide Synthesis

Modern peptide synthesis primarily relies on two orthogonal protection strategies: the Boc/Bzl and the Fmoc/tBu approaches.

  • Boc/Bzl Strategy: This method utilizes the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group. Side-chain protection, including that of lysine, is typically achieved with benzyl (Bzl)-based groups, which are also acid-labile but necessitate stronger acids for their removal. This "quasi-orthogonal" strategy is based on differential acid lability.

  • Fmoc/tBu Strategy: In this widely used orthogonal system, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary α-amino protecting group. Side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu). The distinct chemical conditions required for the removal of Fmoc and tBu groups allow for selective deprotection.

The stability of a lysine protecting group must be compatible with the chosen strategy, ensuring its integrity during the repeated cycles of α-amino deprotection while allowing for its selective cleavage at the desired stage of the synthesis.

Quantitative Comparison of Lysine Protecting Group Stability

Table 1: Stability to Acidic Conditions

Protecting GroupReagentConcentrationTimeTemperature% Cleavage (approx.)Citation
Boc TFA in DCM50%30 minRoom Temp>99%[1]
Z (Cbz) HBr in Acetic Acid33%1-2 hRoom Temp>99%[2]
Z (Cbz) TFA in DCM50%24 hRoom TempPartial to complete[3]
Alloc TFA in DCM95%2 hRoom TempStable[4]
Dde TFA in DCM95%2 hRoom TempStable[5]
ivDde TFA in DCM95%2 hRoom TempStable[5]
Mtt TFA in DCM1%30 minRoom Temp>95%[6]
Mmt Acetic Acid/TFE/DCM1:2:730 minRoom Temp75-80%[3]
Tfa TFA in DCM95%2 hRoom TempStable[7]

Table 2: Stability to Basic Conditions

Protecting GroupReagentConcentrationTimeTemperature% Cleavage (approx.)Citation
Boc Piperidine in DMF20%2 hRoom TempStable[5]
Z (Cbz) Piperidine in DMF20%2 hRoom TempStable[2]
Fmoc Piperidine in DMF20%20 minRoom Temp>99%[8]
Alloc Piperidine in DMF20%2 hRoom TempStable[4]
Dde Piperidine in DMF20%2 hRoom TempStable, but migration possible[9]
ivDde Piperidine in DMF20%2 hRoom TempStable[5]
Mtt Piperidine in DMF20%2 hRoom TempStable[6]
Tfa Aqueous Piperidine2 M6-12 hRoom Temp>99%[7]

Table 3: Stability to Other Deprotection Conditions

Protecting GroupReagentConditions% Cleavage (approx.)Citation
Z (Cbz) H₂/Pd on Carbon1 atm, Methanol, Room Temp>99%[2]
Alloc Pd(PPh₃)₄ / PhenylsilaneDCM, Room Temp>99%[4]
Dde Hydrazine in DMF2%3-10 minRoom Temp
ivDde Hydrazine in DMF2%3-10 minRoom Temp

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of protecting group stability.

Protocol 1: General Procedure for On-Resin Stability Assay of Lysine Protecting Groups

This protocol outlines a general method for assessing the stability of a lysine side-chain protecting group on a resin-bound peptide to a specific deprotection reagent, with analysis by HPLC.

1. Peptide Synthesis:

  • Synthesize a short model peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Lys(PG)-NH-Resin, where PG is the protecting group to be tested) on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.
  • The inclusion of a chromophoric residue like Tyrosine facilitates HPLC detection.

2. Resin Aliquoting:

  • After synthesis, thoroughly wash the peptidyl-resin with DMF and DCM and dry it under vacuum.
  • Accurately weigh equal aliquots (e.g., 20-50 mg) of the dried resin into separate reaction vessels.

3. Deprotection Reaction:

  • To each aliquot, add a precisely measured volume of the deprotection reagent to be tested (e.g., 20% piperidine in DMF for basic stability, or a specific concentration of TFA in DCM for acidic stability).
  • Incubate the reaction vessels at a controlled temperature (e.g., room temperature) with gentle agitation.
  • At predetermined time points (e.g., 10 min, 30 min, 1 h, 2 h, 4 h), quench the reaction by filtering the resin and washing it extensively with DMF, DCM, and finally methanol.

4. Cleavage from Resin:

  • For each time point, cleave the peptide from the dried resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v) for 2 hours at room temperature.
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

5. HPLC Analysis:

  • Dissolve the crude peptide from each time point in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for tyrosine-containing peptides).
  • Identify and quantify the peaks corresponding to the intact protected peptide and the deprotected peptide. The percentage of cleavage can be calculated from the relative peak areas.
  • Confirm the identity of the peaks using mass spectrometry (LC-MS).

Visualizing Orthogonality and Deprotection Schemes

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in lysine protection strategies.

G PeptideResin Peptide-Resin (Lys(PG) protected) AcidicCleavage Side-Chain Deprotection & Resin Cleavage (e.g., TFA) PeptideResin->AcidicCleavage Cleavage OrthogonalDeprotection Orthogonal PG Deprotection (e.g., Pd(0) for Alloc) PeptideResin->OrthogonalDeprotection Selective Cleavage FmocDeprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) FmocDeprotection->PeptideResin Chain Elongation FreePeptide Free Peptide in Solution AcidicCleavage->FreePeptide OrthogonalDeprotection->PeptideResin On-resin Modification

Fmoc-SPPS workflow with orthogonal lysine protection.

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_other Specific Reagents Boc Boc Mtt Mtt Z_acid Z (strong acid) Fmoc Fmoc Tfa Tfa Alloc Alloc (Pd(0)) Dde Dde (Hydrazine) Z_H2 Z (H₂/Pd) Lysine Protected Lysine Lysine->Boc Lysine->Mtt Lysine->Z_acid Lysine->Fmoc Lysine->Tfa Lysine->Alloc Lysine->Dde Lysine->Z_H2

Classification of lysine protecting groups by deprotection condition.

Conclusion

The choice of a lysine protecting group is a critical decision in peptide synthesis that requires careful consideration of the overall synthetic strategy. For Fmoc-based solid-phase synthesis, the Boc group remains a robust and widely used option due to its high stability to the basic conditions of Fmoc deprotection and its clean removal during the final acidic cleavage. For applications requiring orthogonal deprotection for on-resin modifications, such as cyclization or branching, groups like Alloc, Dde, ivDde, and Mtt offer valuable alternatives, each with its specific cleavage conditions. A thorough understanding of the stability and lability of these protecting groups, coupled with rigorous experimental validation, is essential for the successful synthesis of complex and high-purity peptides.

References

A Comparative Guide to Analytical Methods for Verifying Final Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes and for the safety and efficacy of therapeutic candidates.[1] A variety of analytical techniques are employed to assess the purity of a peptide, identify and quantify impurities, and determine the net peptide content. This guide provides an objective comparison of the most common analytical methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA).

Comparison of Key Analytical Methods

The selection of an appropriate analytical method, or a combination of methods, is crucial for the comprehensive characterization of synthetic peptides. While RP-HPLC is the industry standard for determining purity, LC-MS provides invaluable information for impurity identification, and AAA is essential for accurate quantification of the peptide content. The following table summarizes the primary applications and performance characteristics of these techniques.

Parameter Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Amino Acid Analysis (AAA)
Primary Application Purity assessment and quantification of the target peptide and impurities.[2][3]Molecular weight confirmation and identification of impurities.[3][4]Determination of net peptide content and amino acid composition.[2][5]
Principle Separation based on the differential hydrophobicity of the peptide and its impurities.[2][6]Separation by liquid chromatography followed by mass-to-charge ratio (m/z) analysis of ionized molecules.[3][5]Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[5]
Information Provided Retention time, peak area (relative purity as a percentage).[2][3]Molecular weight of the main peptide and impurities, structural information (with MS/MS).[5]Amino acid composition and ratios, absolute peptide quantity (net peptide content).[5]
Typical Purity Determination Relative purity based on the peak area of the target peptide compared to the total peak area from UV absorbance (typically at 210-220 nm).[3]Confirms the identity of the main peak in an HPLC chromatogram and identifies the mass of impurity peaks.[1] Not typically used for quantitative purity analysis on its own.[7]Does not directly measure purity in terms of peptidic impurities, but determines the percentage of peptide material in the lyophilized powder.[8]
Quantitative Performance Sensitivity/LOD: Typically in the low µg/mL range; can reach femtomole levels with fluorescence detection.[1][9] Precision: Relative Standard Deviation (RSD) is typically less than 2.0%.[9] Accuracy: Coefficients of variation are generally less than 2%.[9] Linearity: Good linearity is often observed in the 5-35 µg/mL range or broader, depending on the peptide.[9]Sensitivity/LOD: High sensitivity, capable of detecting trace impurities down to 0.05-0.1%.[10] Precision: Can achieve high precision with intra- and inter-day %CV ≤ 10%.[11] Accuracy: High accuracy with a coefficient of determination (r²) often >0.99.[11] Linearity: Can be used for quantitative results with suitable linearity.[12]Sensitivity/LOD: Can be sensitive in the sub-picomole range with derivatization.[5] Precision: Can maintain a coefficient of variation (CV) of <5%.[5] Accuracy: Considered the most accurate method for determining the absolute quantity of a peptide.[12] Experimental findings for each amino acid should be within ±10% of the nominal value.[4]
Advantages Robust, reproducible, and highly quantitative for purity assessment.[3]High sensitivity and specificity for impurity identification, even for co-eluting species.[5][12] Provides definitive molecular weight information.Provides the absolute amount of peptide, which is crucial for accurate dosing and concentration calculations.[2][13]
Limitations May not resolve impurities with similar hydrophobicity to the main peptide.[12] Does not provide molecular weight information.[12]Generally considered less quantitative than HPLC with UV detection unless stable isotope-labeled internal standards are used.[7] High instrumentation cost.[14]The hydrolysis process can destroy certain amino acids (e.g., Trp, Cys, Ser).[4] Does not provide information on the purity concerning peptide-related impurities.[2]

Detailed Experimental Protocols

Protocol 1: Peptide Purity Analysis by RP-HPLC

This protocol outlines a standard method for determining the purity of a synthetic peptide.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL.[2]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[2]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is most commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2][15]

  • Mobile Phase A: 0.1% TFA in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common gradient is 5% to 65% Mobile Phase B over 30 minutes.[10]

  • Flow Rate: Typically 1.0 mL/min for analytical columns.[2]

  • Detection: UV absorbance at 214-220 nm, which is optimal for detecting the peptide backbone.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 30-45°C, to ensure reproducibility.[13]

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[2]

Protocol 2: Impurity Identification by LC-MS

This protocol is used to confirm the molecular weight of the target peptide and identify impurities.

1. Sample Preparation:

  • Prepare the peptide sample as described for RP-HPLC analysis, typically at a concentration of 0.1 mg/mL in a solvent like 0.1% formic acid in water.[7]

2. LC-MS Analysis Conditions:

  • The liquid chromatography component often uses similar columns and mobile phases as RP-HPLC, but formic acid is frequently used instead of TFA as it is more compatible with mass spectrometry.

  • The separated peptide and impurities are introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique for ionizing peptides.[3]

  • Mass Analysis: The mass-to-charge ratios (m/z) of the ions are analyzed. High-resolution mass spectrometry (HRMS) is preferred for its ability to provide accurate mass measurements.[5]

3. Data Analysis:

  • The observed molecular weight of the main peak is compared to the theoretical calculated mass of the target peptide.

  • The masses of impurity peaks are analyzed to identify potential modifications, truncated sequences, or other synthesis-related byproducts.[5]

  • For further structural elucidation of impurities, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.[3]

Protocol 3: Net Peptide Content by Amino Acid Analysis (AAA)

This protocol determines the absolute amount of peptide in a lyophilized sample.

1. Sample Preparation and Hydrolysis:

  • Accurately weigh approximately 1 mg of the lyophilized peptide into a hydrolysis tube.[12]

  • Dry the sample completely under a vacuum.[12]

  • Add 200 µL of 6 N Hydrochloric Acid (HCl) to the dried peptide.[12]

  • Seal the tube under vacuum and heat at 110-120°C for 24 hours to hydrolyze the peptide bonds.[12]

2. Derivatization and Analysis:

  • After hydrolysis, the acid is evaporated.

  • The resulting free amino acids are often derivatized to enhance their detection. The Waters AccQ•Tag™ method, which uses a fluorescent tag, is a common approach.[5]

  • The derivatized amino acids are separated and quantified using UPLC or HPLC, typically with a C18 column and fluorescence or UV detection.[5]

3. Data Analysis:

  • The amount of each amino acid is quantified by comparing its peak area to that of a known standard.[5]

  • The total mass of the peptide is calculated from the sum of the masses of the individual quantified amino acids.

  • The Net Peptide Content (%) is calculated as: (Calculated Peptide Mass / Initial Gross Weight of lyophilized powder) × 100.[12]

Visualizing the Peptide Purity Verification Process

The following diagrams illustrate the general workflow for verifying peptide purity and provide a logical comparison of the primary analytical methods.

Peptide_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation & Reporting Sample Lyophilized Peptide Sample Dissolution Dissolution & Filtration Sample->Dissolution AAA Amino Acid Analysis Sample->AAA RP_HPLC RP-HPLC Analysis Dissolution->RP_HPLC LC_MS LC-MS Analysis Dissolution->LC_MS Purity_Quant Purity Quantification (%) RP_HPLC->Purity_Quant Impurity_ID Impurity Identification LC_MS->Impurity_ID NPC Net Peptide Content (%) AAA->NPC Final_Report Final Certificate of Analysis Purity_Quant->Final_Report Impurity_ID->Final_Report NPC->Final_Report

General workflow for peptide purity verification.

Method_Comparison cluster_quant Quantification cluster_id Identification cluster_abs_quant Absolute Quantification Start What is the primary analytical goal? Goal_Purity Quantify relative purity of the target peptide? Start->Goal_Purity Goal_ID Identify unknown impurities and confirm molecular weight? Start->Goal_ID Goal_NPC Determine the absolute amount of peptide in the sample? Start->Goal_NPC Method_HPLC Use RP-HPLC Goal_Purity->Method_HPLC Yes Method_MS Use LC-MS Goal_ID->Method_MS Yes Method_AAA Use Amino Acid Analysis Goal_NPC->Method_AAA Yes

Comparison of analytical methods for peptide purity.

References

Acetylated vs. Non-Acetylated Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug discovery, and molecular biology, the decision to modify a synthetic peptide can significantly impact its biological performance. N-terminal acetylation, the addition of an acetyl group (-COCH₃) to the N-terminal amino group of a peptide, is a common modification that mimics the natural state of many eukaryotic proteins.[1][2] This guide provides a detailed comparison of acetylated and non-acetylated peptides, supported by experimental data and protocols, to inform the design of more effective research tools and potential therapeutics.

Key Differences in Biological Activity

N-terminal acetylation neutralizes the positive charge of the N-terminal amino group, leading to significant changes in a peptide's physicochemical properties and biological activity.[1] These changes primarily affect the peptide's stability, cell permeability, and receptor binding affinity.

Enhanced Proteolytic Stability

One of the most significant advantages of N-terminal acetylation is the increased resistance to enzymatic degradation.[3] The free N-terminus of a peptide is a primary target for aminopeptidases, enzymes that cleave amino acids from the N-terminus. By blocking this terminal group, acetylation effectively shields the peptide from this mode of degradation, thereby extending its half-life in biological fluids like plasma or serum.[4]

In a study comparing the stability of acetylated and non-acetylated amphiphilic peptides in human plasma, the acetylated versions showed a marked increase in stability.[5] For instance, after 6 hours, less than 2% of the non-acetylated anionic peptides remained, whereas their acetylated counterparts were significantly more stable.[5] Similarly, a study on the antimicrobial peptide L163 demonstrated that N-terminal acetylation enhanced its stability against degradation by both plasma and trypsin.[6]

Peptide FormSample MatrixIncubation Time (hours)Percent RemainingReference
Non-Acetylated (Anionic)Human Plasma0.5~60%[5]
Non-Acetylated (Anionic)Human Plasma6<2%[5]
Acetylated (Anionic)Human Plasma6Significantly higher than non-acetylated[5]
L163 (Non-Acetylated)Plasma/TrypsinNot specifiedLower stability[6]
L163-Ac (Acetylated)Plasma/TrypsinNot specifiedEnhanced stability[6]
Improved Cell Permeability

The neutralization of the N-terminal positive charge can also facilitate a peptide's entry into cells.[4][7] The reduced electrostatic repulsion with the negatively charged lipid bilayers of cell membranes can enhance cellular uptake.[4] This makes acetylation a highly recommended modification for studies involving intracellular targets or for the development of cell-penetrating peptides (CPPs).[4] For example, acetylated versions of CPPs like Tat (48-60) have shown improved cytosolic delivery.[4]

PeptideModificationCell Permeability OutcomeReference
Cell-Penetrating Peptides (e.g., Tat 48-60)N-terminal AcetylationEnhanced cytosolic delivery[4]
General Peptides for Intracellular StudiesN-terminal AcetylationGenerally advised to boost cellular uptake[4]
Altered Receptor Binding and Conformation

The effect of acetylation on receptor binding is highly context-dependent. By altering the charge and potentially stabilizing secondary structures like α-helices near the N-terminus, acetylation can optimize the peptide's conformation for receptor engagement.[4] However, if the N-terminal positive charge is crucial for the interaction with the target, acetylation can be detrimental to its biological activity.[4] For example, in a study on histone H4-derived peptides, acetylation of lysine residues completely abolished their weak binding to DNA, suggesting that the positive charges were critical for the interaction.[8] Therefore, the decision to acetylate should consider the known or predicted binding mode of the peptide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are protocols for key experiments used to assess the biological activity of acetylated and non-acetylated peptides.

Protocol 1: N-Terminal Acetylation of Peptides (Post-Synthesis)

This protocol describes a method for acetylating a purified peptide in solution.

Materials:

  • Purified peptide

  • Acetic anhydride

  • Methanol or Acetonitrile (anhydrous)

  • 50 mM Ammonium Bicarbonate or 0.1% Acetic Acid

  • Lyophilizer

  • Mass Spectrometer

Procedure:

  • Peptide Reconstitution: Dissolve the purified peptide (e.g., 1 nmol) in 20 µL of 50 mM ammonium bicarbonate.[9] Alternatively, for Nα selective acetylation, dissolve the peptide in 12 µL of 0.1% acetic acid.[10]

  • Acetylation Reagent Preparation: Prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.[9] This should be prepared fresh.

  • Reaction: Add 50 µL of the acetylation reagent to the 20 µL peptide solution.[9] Vortex gently and let the reaction proceed for 1 hour at room temperature, or for 5 minutes on an ice bath for selective acetylation.[9][10]

  • Quenching (Optional but Recommended): To quench the reaction, 50 μL of 1 M NH4HCO3 can be added, followed by a 30-minute incubation.

  • Lyophilization: Freeze the sample and lyophilize it to dryness to remove all volatile components.[9]

  • Analysis: Reconstitute the dried, acetylated peptide in an appropriate solvent and confirm the mass shift of +42 Da per acetyl group using mass spectrometry.[9]

Protocol 2: Peptide Stability Assay in Human Serum

This protocol outlines a general method to determine the half-life of a peptide in serum.

Materials:

  • Acetylated and non-acetylated peptides

  • Human serum

  • Incubator (37°C)

  • Precipitating agent (e.g., acetonitrile, trichloroacetic acid)

  • Centrifuge

  • LC-MS system

Procedure:

  • Incubation: Incubate the peptide at a final concentration (e.g., 10 µM) in human serum (often diluted with PBS or buffer) at 37°C with gentle shaking.[11]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately stop the enzymatic degradation by adding a precipitating agent. For example, add three volumes of cold acetonitrile to the aliquot.[12]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated serum proteins.

  • Analysis: Collect the supernatant, which contains the remaining intact peptide. Analyze the amount of peptide using a sensitive LC-MS method.[12]

  • Quantification: Plot the percentage of intact peptide remaining against time. Calculate the peptide's half-life by fitting the data to a one-phase decay model.[11]

Protocol 3: Cell Permeability Assay (Tracer Flux Method)

This protocol describes a method to quantify the passage of a peptide across a cell monolayer, a common in vitro model for cell permeability.

Materials:

  • Cell line capable of forming a tight monolayer (e.g., Caco-2, MDCK)

  • Transwell inserts

  • Fluorescently labeled peptides (acetylated and non-acetylated)

  • Cell culture medium

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding: Seed cells onto the apical side of the Transwell inserts and culture them until a confluent monolayer with high integrity is formed. This can be verified by measuring Transepithelial Electrical Resistance (TEER).[13]

  • Treatment: Replace the medium in both the apical and basolateral chambers with fresh, pre-warmed medium.

  • Peptide Addition: Add the fluorescently labeled peptide solution to the apical chamber.[13]

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).[13]

  • Sample Collection: At the end of the incubation period, collect samples from the basolateral chamber.[13]

  • Quantification: Measure the fluorescence intensity of the samples collected from the basolateral chamber using a plate reader. The amount of peptide that has crossed the monolayer is proportional to the fluorescence signal.

  • Comparison: Compare the fluorescence signals for the acetylated and non-acetylated peptides to determine the relative permeability.

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Peptide Solution (Acetylated & Non-Acetylated) mix Incubate at 37°C start->mix serum Human Serum serum->mix sampling Collect Aliquots at Time Points mix->sampling precip Protein Precipitation (e.g., Acetonitrile) sampling->precip cent Centrifuge precip->cent lcms Analyze Supernatant by LC-MS cent->lcms result Calculate Half-Life lcms->result

Caption: Workflow for a Peptide Serum Stability Assay.

cell_permeability_workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_detection Detection & Analysis seed Seed Cells on Transwell Insert monolayer Culture to form Confluent Monolayer seed->monolayer add_peptide Add Labeled Peptide to Apical Chamber monolayer->add_peptide incubate Incubate at 37°C add_peptide->incubate collect Collect Sample from Basolateral Chamber incubate->collect measure Measure Fluorescence collect->measure compare Compare Permeability measure->compare

Caption: Workflow for a Cell Permeability Tracer Flux Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf gene Gene Expression tf->gene Translocation peptide Peptide (Acetylated or Non-Acetylated) peptide->receptor Binding

Caption: A generic intracellular signaling pathway activated by a peptide.

Conclusion: To Acetylate or Not to Acetylate?

The decision to acetylate a peptide is a critical step in experimental design that should be based on the peptide's intended application and biological context.

Acetylation is generally recommended when:

  • The primary goal is to increase the peptide's stability and half-life in biological systems by preventing aminopeptidase degradation.[4]

  • The peptide is intended for intracellular studies, and enhanced cell permeability is desired.[4]

  • The aim is to mimic the native state of a protein that is known to be N-terminally acetylated.[4][7]

Acetylation should be avoided when:

  • The N-terminal positive charge is known or suspected to be essential for receptor binding or biological activity.[4]

  • The research focuses on epitopes for antibody production that specifically include the N-terminal charge.[4]

By carefully considering these factors and utilizing the experimental approaches outlined in this guide, researchers can optimize their peptide-based studies for more reliable and biologically relevant outcomes.

References

Safety Operating Guide

Proper Disposal of Boc-Lys(Ac)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides a comprehensive, step-by-step guide for the proper disposal of Boc-Lys(Ac)-OH (N-α-t-Boc-N-ε-acetyl-L-lysine), a common reagent in peptide synthesis. Adherence to these procedures will minimize risks and ensure responsible waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. While this compound is not classified as a hazardous substance, it is prudent to handle it with care to avoid potential irritation or accidental ingestion/inhalation.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against dust particles.

  • Lab Coat: A standard laboratory coat is recommended to protect clothing and skin.

  • Respiratory Protection: If handling large quantities or if dust formation is likely, a dust mask or respirator should be used.

Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Avoid generating dust during handling and transfer.

Step-by-Step Disposal Protocol

The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste. The following steps provide a clear and actionable plan for its disposal.

  • Waste Collection:

    • Carefully collect all waste this compound, including any spilled material and contaminated disposables (e.g., weighing paper, gloves).

    • Use appropriate tools, such as a spatula or brush, to transfer the solid waste.

  • Waste Container:

    • Place the collected waste into a designated, clearly labeled, and sealable container for non-hazardous chemical waste.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.

    • Ensure the container is tightly closed to prevent any leakage or release of dust.

  • Labeling:

    • Label the waste container clearly with the full chemical name: "this compound" or "N-α-t-Boc-N-ε-acetyl-L-lysine".

    • Include the approximate quantity of waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Professional Disposal:

    • Arrange for the disposal of the chemical waste through a licensed and certified environmental waste disposal company.

    • Provide the disposal company with a full inventory of the waste, including the Safety Data Sheet (SDS) for this compound if requested.

    • Do not dispose of this compound down the drain or in regular trash.[1][2]

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 6404-26-8[3]
Molecular Formula C13H24N2O5[3]
Molecular Weight 288.34 g/mol
Appearance White to slight yellow to beige powder
Storage Temperature 2-30°C

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: This compound Waste collect_waste Step 1: Collect Waste Material start->collect_waste containerize Step 2: Place in Labeled, Sealed Container collect_waste->containerize store Step 3: Store in Designated Waste Area containerize->store professional_disposal Step 4: Arrange for Licensed Disposal store->professional_disposal end End: Proper Disposal professional_disposal->end

This compound Disposal Workflow

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spread of the dust.

  • Clean-up:

    • For small spills, carefully sweep or vacuum the spilled solid. Avoid generating dust.

    • Place the collected material into a suitable container for disposal.

  • Decontamination: Clean the spill area with a damp cloth or paper towels. Dispose of cleaning materials as chemical waste.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.

References

Essential Safety and Logistics for Handling Boc-Lys(Ac)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-Lys(Ac)-OH (N-α-t-Boc-N-ε-acetyl-L-lysine) is paramount for both personal safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling, and disposal procedures for this compound.

Personal Protective Equipment (PPE)

While this compound is not classified as a highly hazardous substance, adherence to standard laboratory safety protocols is crucial, particularly when handling it in its powder form to prevent inhalation and skin contact.[1][2] The recommended PPE is summarized in the table below.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne powder particles and accidental splashes.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects skin and clothing from spills and contamination.
Respiratory Protection Work in a well-ventilated area. A dust mask or use of a fume hood is recommended when handling large quantities or if dust is generated.[1]Minimizes the inhalation of the fine powder.[1]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is critical for safety and to maintain the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry place.[1] The recommended storage temperature is typically between 2-30°C.

2. Preparation and Weighing:

  • Before use, allow the container to reach room temperature to prevent moisture condensation.

  • Conduct all weighing and handling of the powder within a chemical fume hood or a well-ventilated area to minimize inhalation.[2]

  • Use a clean spatula and weighing paper or boat for accurate measurement.

3. Dissolving and Use in Reactions:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If the solvent is volatile or hazardous, perform this step in a fume hood.

4. Spill and Exposure Procedures:

  • Minor Spill: In case of a small spill of the powder, carefully sweep it up with a brush and dustpan, avoiding the creation of dust clouds. Place the collected material in a sealed container for disposal.[1]

  • Skin Contact: If the powder comes into contact with skin, wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[1]

  • Inhalation: If dust is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of unused or expired this compound as chemical waste. It should be placed in a clearly labeled, sealed container and disposed of according to your institution's hazardous waste guidelines.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste.[2] These items should be collected in a designated, labeled hazardous waste container.[2]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour chemical waste down the drain.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Allow Compound to Reach Room Temperature B->C D Carefully Weigh the Compound C->D E Transfer to Reaction Vessel D->E F Dissolve in Appropriate Solvent E->F G Decontaminate Work Surfaces F->G H Dispose of Contaminated Materials G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Lys(Ac)-OH
Reactant of Route 2
Boc-Lys(Ac)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.